Product packaging for 3-Ethoxybenzonitrile(Cat. No.:CAS No. 25117-75-3)

3-Ethoxybenzonitrile

Cat. No.: B1293884
CAS No.: 25117-75-3
M. Wt: 147.17 g/mol
InChI Key: PFNAUBYHTWDKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Ethoxybenzonitrile is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B1293884 3-Ethoxybenzonitrile CAS No. 25117-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNAUBYHTWDKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179807
Record name 3-Ethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25117-75-3
Record name 3-Ethoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25117-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxybenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.378
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Ethoxybenzonitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Ethoxybenzonitrile: Properties, Synthesis, and Applications

Introduction

This compound is an aromatic organic compound that belongs to the nitrile family. It is characterized by a benzene ring substituted with a nitrile (-C≡N) group and an ethoxy (-OCH2CH3) group at the meta position. This unique substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, tailored for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound dictates its reactivity and physical properties. The presence of the electron-withdrawing nitrile group and the electron-donating ethoxy group on the benzene ring influences its chemical behavior in various reactions.

Molecular Structure

The structure consists of a central benzene ring with an ethoxy group at position 3 and a nitrile group at position 1.

Caption: Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

PropertyValueSource
Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 255-256 °C (491-493 °F) at 760 mmHg
Density 1.03 g/cm³
Refractive Index 1.526
Solubility Insoluble in water, soluble in common organic solvents.
CAS Number 41993-33-7

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis. This method involves the reaction of 3-hydroxybenzonitrile with an ethylating agent in the presence of a base.

Synthetic Pathway

The synthesis proceeds via the deprotonation of the hydroxyl group of 3-hydroxybenzonitrile by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic ethylating agent (e.g., ethyl iodide or diethyl sulfate) in an SN2 reaction to yield this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Reaction in Solvent (e.g., Acetone) Reaction in Solvent (e.g., Acetone) 3-Hydroxybenzonitrile->Reaction in Solvent (e.g., Acetone) Ethylating Agent (e.g., C2H5I) Ethylating Agent (e.g., C2H5I) Ethylating Agent (e.g., C2H5I)->Reaction in Solvent (e.g., Acetone) Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction in Solvent (e.g., Acetone) Reflux with Stirring Reflux with Stirring Reaction in Solvent (e.g., Acetone)->Reflux with Stirring Heat Work-up and Purification Work-up and Purification Reflux with Stirring->Work-up and Purification Cooling & Extraction This compound This compound Work-up and Purification->this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.

Materials:

  • 3-Hydroxybenzonitrile

  • Ethyl iodide (or diethyl sulfate)

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-hydroxybenzonitrile (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Applications in Research and Development

This compound serves as a key building block in the synthesis of various organic molecules. Its bifunctional nature, with both a nitrile and an ethoxy group, allows for a wide range of chemical transformations.

  • Pharmaceutical Intermediates: The benzonitrile moiety is a common feature in many biologically active compounds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, which are all important functional groups in drug molecules. The ethoxy group can modulate the lipophilicity and metabolic stability of the final compound.

  • Agrochemicals: Similar to its use in pharmaceuticals, this compound can be a precursor for the synthesis of novel herbicides and pesticides.

  • Materials Science: The rigid aromatic structure and the polar nitrile group make it a candidate for incorporation into liquid crystals and other advanced materials.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.

  • Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the ethoxy group (a quartet), and the methyl protons of the ethoxy group (a triplet).

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the aromatic carbons, the nitrile carbon, and the two carbons of the ethoxy group.

  • IR Spectroscopy: The IR spectrum will exhibit a strong absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration, and characteristic C-O stretching bands for the ether linkage.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) at m/z = 147, corresponding to the molecular weight of the compound.

An In-depth Technical Guide to 3-Ethoxybenzonitrile for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 3-Ethoxybenzonitrile, a key aromatic nitrile derivative. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical identity, synthesis, reactivity, and applications, with a focus on the underlying scientific principles that govern its utility in modern organic and medicinal chemistry.

Core Chemical Identity and Properties

This compound, also known as m-ethoxybenzonitrile, is a disubstituted aromatic compound featuring both a nitrile (-C≡N) and an ethoxy (-OCH₂CH₃) group attached to a benzene ring at the 1 and 3 positions, respectively. This substitution pattern imparts specific electronic and steric properties that are crucial for its reactivity and application.

The nitrile group is a strong electron-withdrawing group via both induction and resonance, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly if further activating groups are present. The ethoxy group, conversely, is an electron-donating group through resonance, which can influence the regioselectivity of reactions on the aromatic ring.

Table 1: Key Identifiers and Physicochemical Properties of this compound

PropertyValueSource
CAS Number 25117-75-3[1]
Molecular Formula C₉H₉NO[2]
Molecular Weight 147.17 g/mol [2]
IUPAC Name This compound
Synonyms Benzonitrile, m-ethoxy-; m-Ethoxybenzonitrile[2]
Boiling Point 515.7 K (242.55 °C)[2]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through standard organic transformations. A common and logical approach is the Williamson ether synthesis, starting from a commercially available phenolic precursor. This method is highly reliable and scalable, making it suitable for both laboratory and industrial production.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 3-hydroxybenzonitrile. The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion, formed by deprotonation of the phenol, acts as a nucleophile and attacks the electrophilic carbon of an ethylating agent.

Materials:

  • 3-Hydroxybenzonitrile

  • Bromoethane or Iodoethane

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzonitrile (1.0 eq) and a suitable solvent such as acetone or DMF.

  • Base Addition: Add a base, such as anhydrous potassium carbonate (1.5 eq), to the mixture. The base is crucial for deprotonating the hydroxyl group to form the more nucleophilic phenoxide.

  • Ethylating Agent: Add the ethylating agent, such as bromoethane (1.2 eq), to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. This removes any remaining inorganic impurities and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Reactant1 3-Hydroxybenzonitrile Mix Mix & Reflux Reactant1->Mix Reactant2 Bromoethane Reactant2->Mix Base K₂CO₃ Base->Mix Solvent Acetone Solvent->Mix Workup Aqueous Workup & Extraction Mix->Workup Reaction Completion Purify Purification (Distillation) Workup->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques. Researchers can expect the following characteristic signals:

  • ¹H NMR: The spectrum will show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethoxy group, typically around 1.4 ppm and 4.0 ppm, respectively. The aromatic protons will appear as multiplets in the range of 7.0-7.5 ppm.

  • ¹³C NMR: The spectrum will display signals for the methyl and methylene carbons of the ethoxy group, as well as distinct signals for the aromatic carbons and the nitrile carbon (typically around 118 ppm).

  • IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile group (C≡N stretch) will be observed around 2230 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 147).

Applications in Drug Discovery and Organic Synthesis

Benzonitrile derivatives are valuable building blocks in the synthesis of pharmaceuticals and other functional materials.[3] The nitrile group can be readily transformed into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, making it a versatile synthetic handle.

A prominent example of the utility of a closely related structure is in the synthesis of Apremilast , a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of psoriasis and psoriatic arthritis. The synthesis of Apremilast utilizes 3-ethoxy-4-methoxybenzonitrile as a key intermediate.[4] This underscores the importance of ethoxy-substituted benzonitriles in accessing complex and medicinally relevant scaffolds.

Drug_Discovery_Pathway Start This compound (Building Block) Intermediate Key Synthetic Intermediate Start->Intermediate Multi-step Synthesis API Active Pharmaceutical Ingredient (API) (e.g., Apremilast) Intermediate->API Final Synthetic Steps Drug Marketed Drug API->Drug Formulation

Caption: Role of benzonitriles in the drug development pipeline.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[5]

Handling:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Avoid breathing dust, fumes, or vapors.[5]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]

  • In case of skin contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[5]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[5]

  • If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical compound with significant applications in organic synthesis and as a building block for pharmaceuticals. Its synthesis is straightforward, and its reactivity is well-defined, making it a reliable component in complex synthetic pathways. A thorough understanding of its properties, handling requirements, and synthetic utility is essential for any researcher or drug development professional working with this class of molecules.

References

A Comprehensive Technical Guide to the Synthesis of 3-Ethoxybenzonitrile from 3-Hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-ethoxybenzonitrile from 3-hydroxybenzonitrile. The primary method detailed is the Williamson ether synthesis, a robust and widely utilized reaction in organic chemistry for the formation of ethers.[1][2][3] This guide will cover the reaction mechanism, detailed experimental protocols, and relevant quantitative data to assist researchers in the successful synthesis of the target compound.

Introduction and Reaction Principle

The conversion of 3-hydroxybenzonitrile to this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In this process, the hydroxyl group of 3-hydroxybenzonitrile is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an ethylating agent, such as bromoethane or ethyl iodide, to form the desired ether product, this compound.

The general reaction is as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

This synthesis is a crucial step in the preparation of various pharmaceutical intermediates and other fine chemicals.

Reaction Mechanism

The Williamson ether synthesis follows an SN2 pathway, which involves a backside attack of the nucleophile on the electrophilic carbon of the alkyl halide.[3] This concerted mechanism results in the inversion of stereochemistry if the electrophilic carbon is chiral, though this is not applicable in the case of ethylating agents.

Here is a diagram illustrating the reaction mechanism:

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Phenoxide 3-Cyanophenoxide 3-Hydroxybenzonitrile->Phenoxide Base Base (e.g., K₂CO₃) Conjugate_Acid Conjugate Acid Base->Conjugate_Acid Bromoethane Bromoethane This compound This compound Phenoxide->this compound Bromide_Ion Bromide Ion Bromoethane->Bromide_Ion G Start Start Reaction_Setup Reaction Setup: - 3-Hydroxybenzonitrile - K₂CO₃ - DMF Start->Reaction_Setup Addition Add Bromoethane Reaction_Setup->Addition Heating Heat to 80-100 °C (8-12 h) Addition->Heating Workup Aqueous Work-up and Extraction Heating->Workup Drying Dry Organic Layer (Na₂SO₄) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Purification Purification (Recrystallization) Solvent_Removal->Purification Final_Product This compound Purification->Final_Product

References

Spectroscopic Profile of 3-Ethoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethoxybenzonitrile (C₉H₉NO), a key chemical intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Molecular Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₉H₉NO[1][2][3]

  • Molecular Weight: 147.17 g/mol [1][2][3]

  • CAS Registry Number: 25117-75-3[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their immediate chemical environment.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.42 - 7.35m1HAr-H
7.25 - 7.15m3HAr-H
4.08q2H-O-CH₂-CH₃
1.43t3H-O-CH₂-CH₃

Note: Data is compiled from publicly available spectral information. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency used.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule.

Chemical Shift (δ) ppmAssignment
159.97Ar-C-O
134.54Ar-C
130.77Ar-C
130.61Ar-C
113.62Ar-C-CN
112.47C≡N
82.56-O-CH₂-
14.7-CH₃

Note: Data is compiled from publicly available spectral information. The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency used.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~ 2225StrongC≡N stretch
~ 1600, 1580, 1480Medium-StrongC=C aromatic ring stretch
~ 1250StrongC-O-C asymmetric stretch
~ 1040StrongC-O-C symmetric stretch
~ 3050MediumC-H aromatic stretch
~ 2980, 2930MediumC-H aliphatic stretch

Note: The exact peak positions and intensities can vary based on the sampling method (e.g., neat, KBr pellet, or solution).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

m/zRelative Intensity (%)Assignment
147100[M]⁺ (Molecular Ion)
119~80[M - C₂H₄]⁺
91~40[M - C₂H₄ - CO]⁺
64~30

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., Electron Ionization).[1][2]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-25 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5][6] The solution should be free of any solid particles.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.[5]

  • Data Acquisition: The spectrometer is tuned to the appropriate nucleus (¹H or ¹³C). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and proton decoupling are typically employed.[7]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., Tetramethylsilane - TMS).[8]

IR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[9] Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in a solution cell.[10] For solid samples, a KBr pellet or a Nujol mull can be prepared.[9][10]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[11]

  • Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. Then, the spectrum of the sample is recorded. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorption spectrum.[11]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS).[12]

  • Ionization: The sample molecules are ionized. A common method for small organic molecules is Electron Ionization (EI), where a high-energy electron beam bombards the sample, causing the loss of an electron to form a molecular ion.[13][14]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).[14]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[13]

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or Solution Sample->Prep_IR Prep_MS Introduce into Spectrometer Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR Acquire FID & Process NMR->Data_NMR Data_IR Acquire Interferogram & Process IR->Data_IR Data_MS Acquire Mass Spectrum MS->Data_MS Interpret_NMR Chemical Shifts, Coupling, Integration Data_NMR->Interpret_NMR Interpret_IR Functional Group Identification Data_IR->Interpret_IR Interpret_MS Molecular Weight, Fragmentation Data_MS->Interpret_MS Final_Structure Structural Elucidation Interpret_NMR->Final_Structure Interpret_IR->Final_Structure Interpret_MS->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

References

Physical properties of 3-Ethoxybenzonitrile: melting point, boiling point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of 3-Ethoxybenzonitrile, specifically its melting and boiling points. The information is compiled from established chemical databases.

Chemical Identification

  • IUPAC Name: this compound[1]

  • CAS Number: 25117-75-3[1][2]

  • Molecular Formula: C₉H₉NO[1][2]

  • Molecular Weight: 147.17 g/mol [1]

  • Synonyms: Benzonitrile, m-ethoxy-; m-Ethoxybenzonitrile[1][2][3]

Physical Properties

The melting and boiling points are critical parameters for the handling, purification, and application of this compound in research and development.

Data Summary

The following table summarizes the available quantitative data for the melting and boiling points of this compound.

Physical PropertyValue (Kelvin)Value (Celsius)Data Source/Method
Melting Point 317.35 K44.2 °CJoback Calculated Property[3]
Boiling Point 515.7 K242.55 °CNIST[3][4]

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of these specific physical properties are not available in the public resources surveyed.

  • Boiling Point: The value for the boiling point is referenced from data compiled by the National Institute of Standards and Technology (NIST), which cites the "Aldrich Chemical Company Inc., 1990" catalog as the origin of the data.[4] This suggests the value is based on experimental measurement, though the precise methodology is not detailed.

  • Melting Point: The provided melting point is a calculated value based on the Joback method, a group contribution method used for estimating thermophysical properties of organic compounds.[3] It is an estimation and may differ from an experimentally determined value.

Data Retrieval Workflow

The following diagram illustrates the logical workflow used to identify and present the physical property data for this compound.

Data Retrieval and Presentation Workflow for this compound A Initiate Search for This compound Physical Properties B Query Chemical Databases (e.g., PubChem, NIST, Cheméo) A->B C Extract Melting and Boiling Point Data B->C E Search for Detailed Experimental Protocols B->E D Identify Data Source and Method (Experimental vs. Calculated) C->D F Synthesize and Tabulate Quantitative Data D->F G Note Absence of Detailed Protocols E->G H Generate Final Technical Guide F->H G->H

Caption: Workflow for identifying and presenting physical property data.

References

An In-depth Technical Guide to the Solubility of 3-Ethoxybenzonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-ethoxybenzonitrile, a significant intermediate in pharmaceutical synthesis. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This document provides a qualitative assessment of its expected solubility based on its molecular structure. Furthermore, a detailed, generalized experimental protocol for determining solubility via the isothermal saturation method is presented, intended to guide researchers in generating such data. This guide also includes a visual representation of the experimental workflow to aid in laboratory application.

Introduction

This compound (C₉H₉NO, CAS No: 25117-75-3) is a key building block in the synthesis of various organic molecules, particularly in the pharmaceutical industry.[1] Understanding its solubility in different organic solvents is crucial for process development, purification, and formulation. Solubility data informs the choice of solvents for reactions, crystallization, and chromatography, directly impacting yield, purity, and cost-effectiveness.

Despite its importance, publicly available quantitative data on the solubility of this compound in common organic solvents is scarce. This guide, therefore, aims to provide a foundational understanding of its likely solubility characteristics and a practical framework for its experimental determination.

Predicted Solubility Profile of this compound

In the absence of specific experimental data, the solubility of this compound can be predicted qualitatively by examining its molecular structure under the principle of "like dissolves like".

Molecular Structure Analysis:

This compound possesses both polar and non-polar characteristics:

  • Polar Moiety: The nitrile group (-C≡N) is highly polar due to the large dipole moment associated with the carbon-nitrogen triple bond.

  • Moderately Polar Moiety: The ethoxy group (-OCH₂CH₃) introduces some polarity due to the ether linkage.

  • Non-polar Moiety: The benzene ring is non-polar and hydrophobic.

Expected Solubility in Common Organic Solvents:

Based on this structure, the following qualitative predictions can be made:

  • High Solubility in Polar Aprotic Solvents: Solvents like acetone , ethyl acetate , dichloromethane , and tetrahydrofuran (THF) are expected to be effective at dissolving this compound. These solvents can engage in dipole-dipole interactions with the nitrile and ethoxy groups.

  • Good Solubility in Polar Protic Solvents: Protic solvents such as methanol and ethanol should also be good solvents. While this compound cannot donate hydrogen bonds, the nitrogen atom of the nitrile group and the oxygen of the ethoxy group can act as hydrogen bond acceptors.

  • Moderate to High Solubility in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are highly polar aprotic solvents and are generally excellent solvents for a wide range of organic compounds.

  • Lower Solubility in Non-polar Solvents: Non-polar solvents like hexane , cyclohexane , and toluene are expected to be poor solvents for this compound. The non-polar benzene ring will have favorable interactions, but the highly polar nitrile group will be disfavored in a non-polar environment.

Quantitative Solubility Data

As of the date of this publication, a thorough search of scientific databases and literature has not yielded specific quantitative solubility data (e.g., g/100 mL or mol/L) for this compound in common organic solvents. The scientific community is encouraged to perform and publish such measurements to fill this data gap.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the widely used isothermal saturation technique.[2][3][4]

4.1. Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the concentration of the solute in the saturated solution is determined analytically.

4.2. Materials and Apparatus

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer or thermocouple

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, Gas Chromatography (GC), or a UV-Vis spectrophotometer)

4.3. Experimental Procedure

  • Preparation of the Solid-Solvent Mixture:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Record the mass of the collected saturated solution.

  • Quantification:

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of this compound.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

    • To calculate solubility in g/100 g of solvent:

      • Determine the mass of the solute in the collected saturated solution from the analytical measurement.

      • Calculate the mass of the solvent by subtracting the mass of the solute from the total mass of the saturated solution.

      • Use the following formula:

4.4. Data Validation

  • Perform experiments in triplicate to ensure reproducibility.

  • Confirm that true equilibrium has been reached by approaching it from both undersaturation (as described above) and supersaturation (by preparing a solution at a higher temperature and then cooling it to the target temperature).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

Solubility_Workflow start Start prep Prepare Solid-Solvent Mixture (Excess this compound) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours) prep->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample quantify Quantify Solute Concentration (e.g., HPLC, GC) sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

References

The Strategic Utility of 3-Ethoxybenzonitrile in Modern Chemical Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Ethoxybenzonitrile, a seemingly unassuming aromatic nitrile, has emerged as a pivotal building block in contemporary organic synthesis. Its strategic combination of a reactive nitrile group and a meta-positioned ethoxy substituent provides a versatile scaffold for the construction of complex molecular architectures. This technical guide offers an in-depth exploration of the potential research applications of this compound, moving beyond its well-established role as a pharmaceutical intermediate to uncover its broader utility in medicinal chemistry, agrochemical development, and materials science. We will delve into the core reactivity of this molecule, present detailed synthetic protocols, and illuminate the causal relationships that underpin its application in the creation of novel, high-value compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their own research endeavors.

Foundational Profile of this compound

A thorough understanding of the fundamental physicochemical properties of a starting material is paramount for its effective application in synthesis. This compound is a stable, commercially available compound with a well-defined set of characteristics that make it an attractive choice for a variety of chemical transformations.

PropertyValueSource
Molecular Formula C₉H₉NO--INVALID-LINK--[1]
Molecular Weight 147.17 g/mol --INVALID-LINK--[1]
CAS Number 25117-75-3--INVALID-LINK--[1]
Appearance Not specified in readily available sources, but likely a liquid or low-melting solid
Boiling Point Not specified in readily available sources
Solubility Expected to be soluble in common organic solvents

Safety and Handling: According to aggregated GHS information, this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

The Synthetic Versatility of the Benzonitrile Scaffold

The benzonitrile moiety is a cornerstone of organic synthesis due to the diverse reactivity of the nitrile group.[2] This functional group can be readily transformed into a variety of other functionalities, providing a gateway to a wide range of molecular classes. The presence of the meta-ethoxy group in this compound further modulates the reactivity of the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic substitution reactions.

Key Transformations of the Nitrile Group

The nitrile group of this compound can participate in a host of chemical reactions, making it a valuable synthetic handle.

  • Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-ethoxybenzoic acid. This transformation is fundamental for accessing a wide range of derivatives, including esters and amides.

  • Reduction to Amines: The nitrile can be reduced to a primary amine (3-ethoxybenzylamine) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens the door to the synthesis of a vast array of compounds containing a benzylic amine moiety.

  • Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various five-membered heterocyclic rings, which are prevalent in medicinal chemistry.[3] For instance, reaction with azides can yield tetrazoles, which are often used as bioisosteres for carboxylic acids.

Influence of the Ethoxy Group on Aromatic Ring Reactivity

The ethoxy group at the meta-position is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. It directs incoming electrophiles primarily to the ortho and para positions relative to itself. This directing effect can be strategically employed to introduce additional substituents onto the aromatic ring, further diversifying the molecular scaffold.

Core Research Application: A Gateway to Novel Pharmaceuticals

While the use of the closely related 3-ethoxy-4-methoxybenzonitrile as a key intermediate in the synthesis of the PDE4 inhibitor Apremilast is well-documented, the broader potential of this compound itself as a starting material for drug discovery is a burgeoning area of research.[4][5] The benzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules.[2]

Synthesis of Bioactive Heterocycles

Heterocyclic compounds are of paramount importance in drug discovery, with a significant number of approved drugs containing at least one heterocyclic ring.[3] this compound serves as an excellent starting material for the synthesis of a variety of bioactive heterocycles.

Workflow for the Synthesis of a Hypothetical Bioactive Pyrazole Derivative:

G A This compound B Reaction with a suitable 1,3-dicarbonyl compound A->B Base C Cyclization B->C Acid or Heat D Substituted Pyrazole Derivative C->D

Caption: A generalized workflow for the synthesis of pyrazole derivatives from this compound.

Development of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[6][7] Many kinase inhibitors feature a substituted aromatic core that interacts with the ATP-binding pocket of the enzyme. The this compound scaffold can be elaborated to generate potent and selective kinase inhibitors. The ethoxy group can form key hydrogen bonds with amino acid residues in the kinase domain, while the rest of the molecule can be modified to achieve desired selectivity and pharmacokinetic properties.

Conceptual Pathway for Kinase Inhibitor Synthesis:

G A This compound B Functionalization of the aromatic ring (e.g., nitration) A->B HNO3/H2SO4 C Reduction of the nitro group to an amine B->C e.g., SnCl2/HCl D Coupling with a heterocyclic fragment C->D e.g., Buchwald-Hartwig coupling E Kinase Inhibitor Candidate D->E

Caption: A conceptual synthetic route to a kinase inhibitor starting from this compound.

Expanding Horizons: Agrochemicals and Materials Science

The utility of this compound extends beyond the pharmaceutical realm into the development of novel agrochemicals and advanced materials.

A Building Block for Modern Agrochemicals

Benzonitrile derivatives are important intermediates in the synthesis of various pesticides, including herbicides and insecticides.[8] The structural motifs derived from this compound can be incorporated into new agrochemical candidates with potentially improved efficacy, selectivity, and environmental profiles. For instance, the pyrethroid class of insecticides often contains a substituted aromatic core that could be derived from this compound.[4]

Precursor for Functional Materials

The rigid, polarizable structure of the benzonitrile core makes it an attractive component for the synthesis of functional organic materials.

  • Liquid Crystals: Benzonitrile derivatives are known to exhibit liquid crystalline properties.[9] The rod-like shape and dipole moment of molecules derived from this compound could lead to the formation of nematic or smectic phases, which are essential for applications in display technologies and optical sensors.[10][11] The ethoxy group can influence the mesophase behavior and clearing point of the resulting liquid crystal.

  • Polymers: this compound can be functionalized with polymerizable groups, such as vinyl or acrylic moieties, to create monomers for the synthesis of specialty polymers. The incorporation of the polar benzonitrile unit into a polymer backbone can enhance its thermal stability, dielectric properties, and mechanical strength.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples of the types of transformations that can be performed with this compound and its derivatives. These are based on established methodologies for similar compounds and should be adapted and optimized for specific research objectives.

Synthesis of 3-Ethoxy-4-methoxybenzonitrile from 3-Hydroxy-4-methoxybenzonitrile

This protocol details the ethylation of a closely related precursor, demonstrating a common synthetic strategy.

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask, add 3-hydroxy-4-methoxybenzonitrile (10 g, 67.11 mmol), potassium carbonate (10.25 g), and dimethylformamide (50 mL).[12]

  • Stir the mixture and add bromoethane (25 mL, 335.2 mmol).[12]

  • Heat the reaction mixture to 100 °C and monitor the progress by thin-layer chromatography (TLC).[12]

  • After approximately 8 hours, or upon completion of the reaction as indicated by TLC, stop heating and allow the mixture to cool to room temperature.[12]

  • Pour the reaction mixture into 100 mL of water and extract with ethyl acetate.[12]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[12]

  • Remove the solvent under reduced pressure to obtain the crude product.[12]

  • The crude product can be further purified by recrystallization or column chromatography to yield pure 3-ethoxy-4-methoxybenzonitrile.[12]

General Procedure for the Hydrolysis of a Benzonitrile to a Carboxylic Acid

This protocol provides a general method for the hydrolysis of a benzonitrile derivative.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the benzonitrile derivative (e.g., this compound) in an excess of a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas (test with moist pH paper) or by TLC analysis.

  • After the reaction is complete (typically several hours), cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2. A precipitate of the corresponding benzoic acid should form.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Future Outlook and Conclusion

This compound represents a versatile and under-explored building block with significant potential across multiple domains of chemical research. While its role in the synthesis of Apremilast has highlighted its industrial relevance, the broader synthetic utility of this compound is ripe for investigation. Future research is likely to focus on the development of novel synthetic methodologies that leverage the unique reactivity of this compound to access a wider range of complex molecules. In particular, its application in the synthesis of new kinase inhibitors, bioactive heterocycles for agrochemical and pharmaceutical applications, and advanced materials such as liquid crystals and polymers, holds considerable promise.

This technical guide has provided a comprehensive overview of the foundational properties, core reactivity, and potential research applications of this compound. By presenting both the theoretical underpinnings and practical synthetic considerations, we aim to empower researchers to unlock the full potential of this valuable chemical entity in their pursuit of scientific innovation.

References

An In-depth Technical Guide to 3-Ethoxybenzonitrile: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxybenzonitrile, a significant aromatic nitrile in organic synthesis and pharmaceutical development. The document details the compound's physicochemical properties, spectroscopic data, and historical context of its synthesis, which is rooted in the foundational discoveries of nitrile and ether preparations in the 19th century. Detailed experimental protocols for its synthesis are provided, along with a discussion of its contemporary applications as a key intermediate. This guide is intended for researchers, scientists, and professionals in drug development, offering a thorough resource on this versatile chemical entity.

Introduction

This compound, with the chemical formula C₉H₉NO, is an aromatic organic compound characterized by an ethoxy group and a nitrile group attached to a benzene ring at the meta position. While not a household name, this compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the reactivity of the nitrile group and the electronic properties conferred by the ethoxy substituent. This guide explores the discovery, history, and detailed synthetic methodologies of this compound.

Discovery and History

The specific, individual discovery of this compound is not well-documented as a singular, notable event in the history of chemistry. Its emergence is more accurately understood as a result of the systematic application of well-established synthetic reactions developed in the 19th century. The key transformations required for its synthesis—the formation of an ether linkage on a phenolic group and the synthesis of an aromatic nitrile—were pioneered by chemists like Alexander Williamson and Edmund A. Letts.

The Williamson ether synthesis , developed by Alexander Williamson in 1850, provided a general method for preparing ethers by reacting an alkoxide with an alkyl halide.[1][2][3] This reaction remains a cornerstone of organic synthesis.[4][5] Concurrently, methods for synthesizing aromatic nitriles were being established. In 1844, Hermann Fehling first reported the synthesis of benzonitrile, the parent compound of this class, through the thermal dehydration of ammonium benzoate.[6][7] Later, the Letts nitrile synthesis , discovered in 1872 by Edmund A. Letts, offered a route to aromatic nitriles from aromatic carboxylic acids and metal thiocyanates.[8]

The synthesis of this compound would have been a logical extension of these foundational methods, likely first prepared by reacting 3-hydroxybenzonitrile with an ethylating agent. While the exact date and first chemist to perform this specific synthesis are not readily found in historical records, it is clear that the chemical knowledge required for its preparation was in place by the late 19th or early 20th century.

In more recent history, the significance of this compound has grown with its application as an intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₉H₉NO[9]
Molecular Weight 147.17 g/mol [9]
CAS Number 25117-75-3[9]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point 515.7 K (242.55 °C)[NIST Chemistry WebBook]
Spectroscopic Data
Spectrum TypeKey Data PointsReference
¹H NMR Data available in spectral databases[9]
¹³C NMR Data available in spectral databases[9]
IR Spectroscopy Data available in spectral databases[9]
Mass Spectrometry Data available in spectral databases[9]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, starting from 3-hydroxybenzonitrile.

Synthesis of this compound from 3-Hydroxybenzonitrile

This protocol describes a typical laboratory-scale synthesis of this compound.

Reaction:

G cluster_reactants Reactants cluster_conditions Conditions reactant1 3-Hydroxybenzonitrile product This compound reactant1->product reactant2 Ethyl Halide (e.g., Bromoethane) reactant2->product reagent Base (e.g., K₂CO₃) solvent Solvent (e.g., Acetone) byproduct Salt (e.g., KBr) + H₂O

Figure 1. General reaction scheme for the synthesis of this compound.

Materials:

  • 3-Hydroxybenzonitrile

  • Bromoethane (or other suitable ethylating agent)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Ethylating Agent: Add bromoethane (1.2 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow of the synthesis and a simplified representation of the Williamson ether synthesis mechanism.

G start Start reactants Combine 3-hydroxybenzonitrile, K₂CO₃, and acetone start->reactants add_ethyl_halide Add bromoethane reactants->add_ethyl_halide reflux Heat to reflux (12-24 hours) add_ethyl_halide->reflux workup Work-up: - Filter salts - Evaporate solvent - Extraction and washing reflux->workup purification Purification: - Vacuum distillation or - Column chromatography workup->purification end Obtain pure This compound purification->end

Figure 2. Experimental workflow for the synthesis of this compound.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) a 3-Hydroxybenzonitrile + Base b Phenoxide ion a->b Proton transfer c Phenoxide ion + Bromoethane d Transition State c->d Backside attack e This compound + Bromide ion d->e Leaving group departure

References

3-Ethoxybenzonitrile safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides a detailed overview of the safety data and handling precautions for 3-Ethoxybenzonitrile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for safe storage and handling.

PropertyValueSource
Molecular Formula C₉H₉NO[1][2][3]
Molecular Weight 147.17 g/mol [1][2]
CAS Number 25117-75-3[1][2][3]
Appearance Pale yellow solid or low melting solid[4]
Melting Point 5 °C / 41 °F[4]
Boiling Point 45 °C / 113 °F @ 0.5 torr[4]
515.70 K[2][3]
Flash Point 113 °C / 235.4 °F[4]
logPoct/wat 1.957[2]
Water Solubility (log10WS) -2.36[2]

Hazard Identification and Classification

This compound is classified as harmful under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Acute Toxicity, Dermal 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation 4H332: Harmful if inhaled
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure 3H335: May cause respiratory irritation

Source:[1][5][6]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A standardized workflow for donning and doffing PPE should be followed to ensure user safety.

PPE_Workflow cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE Don1 Lab Coat Don2 Safety Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Handle Handle this compound in a well-ventilated area or fume hood Don3->Handle Proceed with work Doff1 Gloves Handle->Doff1 Work complete Doff2 Safety Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Personal Protective Equipment (PPE) Workflow.
Safe Handling Practices

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[7]

  • Use only outdoors or in a well-ventilated area.[8]

  • Wash hands thoroughly after handling.[4][5][8]

  • Do not eat, drink, or smoke when using this product.[7][9]

Storage Conditions
  • Keep the container tightly closed in a dry and well-ventilated place.[5][9]

  • Store locked up.[10]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

First_Aid cluster_routes Routes of Exposure & Immediate Actions Exposure Exposure to this compound Inhalation Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Exposure->Inhalation Skin Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Exposure->Skin Eye Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Exposure->Eye Ingestion Ingestion: Clean mouth with water and drink plenty of water afterwards. Exposure->Ingestion SeekMedical Seek Immediate Medical Attention Inhalation->SeekMedical Skin->SeekMedical If skin irritation persists Eye->SeekMedical Ingestion->SeekMedical

First Aid Procedures for Exposure.

Source:[4][5][7][8]

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safety and proper cleanup.

Spill_Response Spill Spill of this compound Evacuate Ensure adequate ventilation and evacuate unnecessary personnel. Spill->Evacuate PPE Wear appropriate Personal Protective Equipment (PPE). Evacuate->PPE Contain Contain the spill. Prevent entry into drains and waterways. PPE->Contain Absorb Soak up with inert absorbent material. Contain->Absorb Collect Collect and place in a suitable, closed container for disposal. Absorb->Collect Clean Clean the affected area. Collect->Clean Dispose Dispose of waste according to approved procedures. Clean->Dispose

Spill Response Workflow.

Source:[4][5][9]

Experimental Protocols: Acute Toxicity Assessment

While specific experimental data for this compound is not publicly detailed, the following outlines a general methodology for assessing acute oral toxicity, relevant to professionals in drug development and research. This is based on standardized OECD guidelines.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology: Up-and-Down Procedure (UDP) - OECD Test Guideline 425

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and are acclimatized for at least 5 days before the study.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil).

  • Administration: A single animal is dosed with the test substance via oral gavage.

  • Observation Period: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Dose Progression: The dose progression factor is typically 1.7.

  • Endpoint: Dosing continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

  • Data Analysis: The LD50 is calculated from the results using a maximum likelihood method.

This generalized protocol serves as a reference for the type of experimental design used to determine the acute toxicity values that inform safety data sheets.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use extinguishing measures appropriate for the local circumstances and surrounding environment, such as CO₂, dry chemical, dry sand, or alcohol-resistant foam.[4][5]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4][5]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Do not release into the environment.[5][9]

References

An In-depth Technical Guide to the Thermochemical Properties of 3-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 3-Ethoxybenzonitrile. Due to the limited availability of direct experimental data for this specific compound, this document outlines its known physical characteristics, presents estimated thermochemical values derived from established predictive methods, and details the standard experimental protocols for the determination of these properties. This approach offers a robust framework for understanding and utilizing the thermochemical profile of this compound in research and development.

Physical Properties of this compound

The fundamental physical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in various experimental setups.

PropertyValueReference
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.17 g/mol [1]
CAS Number 25117-75-3[1]
Boiling Point (Tboil) 515.70 K[2]
Appearance Not specified, likely liquid at STP
IUPAC Name This compound[1]

Thermochemical Properties of this compound

PropertyEstimated ValueUnitMethodReference
Standard Gibbs Free Energy of Formation (ΔfG°) 155.86kJ/molJoback Method[2]
Standard Enthalpy of Formation (Gas Phase, ΔfH°gas) 28.63kJ/molJoback Method[2]
Enthalpy of Fusion (ΔfusH°) 15.41kJ/molJoback Method[2]
Enthalpy of Vaporization (ΔvapH°) 51.45kJ/molJoback Method[2]
Critical Temperature (Tc) 787.14KJoback Method[2]
Critical Pressure (Pc) 3059.17kPaJoback Method[2]
Critical Volume (Vc) 0.475m³/kmolJoback Method[2]
Melting Point (Tfus) 317.35KJoback Method[2]

It is important to note that while these estimated values are useful for modeling and prediction, experimental verification is recommended for applications requiring high precision.

Predictive Methods for Thermochemical Data

When experimental data is unavailable, group contribution methods are powerful tools for estimating thermochemical properties. These methods are founded on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.

Two of the most common and effective group contribution methods are:

  • Benson Group Increment Theory: This method calculates the heat of formation and other properties by summing the empirically derived values for each group of atoms within the molecule.[7][8][9][10][11] It is known for its accuracy, with typical errors within 2-3 kcal/mol for the enthalpy of formation.[7]

  • Joback Method: This is a versatile method that predicts eleven key thermodynamic properties from molecular structure alone.[4][5][6][12] It is a first-order method that relies on additive contributions from functional groups and is widely used for its simplicity and broad applicability.[4]

These predictive techniques are invaluable in the early stages of research and development for screening compounds and modeling chemical processes.

Experimental Protocols for Thermochemical Analysis

To obtain precise thermochemical data, standardized experimental techniques are employed. The following sections detail the protocols for determining the enthalpy of combustion and fusion, as well as heat capacity.

Bomb calorimetry is the standard method for measuring the heat of combustion of a solid or liquid sample. The process involves the complete combustion of a known mass of the substance in a constant-volume vessel.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of this compound is placed in a crucible inside the bomb calorimeter.[13][14] A fuse wire is attached to the ignition circuit and positioned to be in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.[13][15]

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated container. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[16][17]

  • Calculation: The heat of combustion is calculated from the temperature rise of the water and the previously determined heat capacity of the calorimeter system. The heat capacity is typically found by calibrating the calorimeter with a standard substance of known heat of combustion, such as benzoic acid.[13]

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_assembly Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh Weigh Sample place Place Sample in Crucible weigh->place attach_wire Attach Fuse Wire place->attach_wire seal Seal Bomb attach_wire->seal purge Purge with O2 seal->purge fill Fill with O2 (25-30 atm) purge->fill place_bomb Place Bomb in Water fill->place_bomb equilibrate Equilibrate Temperature place_bomb->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Change ignite->record_temp calculate_q Calculate Heat Released (q) record_temp->calculate_q calculate_delta_h Calculate Enthalpy of Combustion (ΔHc) calculate_q->calculate_delta_h

Bomb Calorimetry Experimental Workflow

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure changes in heat flow associated with thermal transitions in a material.[18][19][20][21][22] It is particularly useful for determining the enthalpy of fusion (melting) and heat capacity.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program, including heating and cooling rates, is set. A constant flow of an inert purge gas (e.g., nitrogen) is maintained.

  • Data Acquisition: The sample is heated at a controlled rate (e.g., 10 °C/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • Enthalpy of Fusion (ΔfusH): The endothermic peak corresponding to the melting of the sample is integrated. The area under the peak is directly proportional to the enthalpy of fusion.

    • Heat Capacity (Cp): The heat capacity is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Experimental Run cluster_analysis Data Analysis weigh Weigh Sample (2-10 mg) seal Seal in Pan weigh->seal load Load Sample & Reference Pans seal->load program Set Temperature Program load->program purge Start Inert Gas Purge program->purge heat Heat at Controlled Rate purge->heat measure Measure Differential Heat Flow heat->measure analyze_thermogram Analyze Thermogram measure->analyze_thermogram integrate_peak Integrate Melting Peak for ΔfusH analyze_thermogram->integrate_peak determine_cp Determine Heat Capacity (Cp) analyze_thermogram->determine_cp

Differential Scanning Calorimetry (DSC) Workflow

Interrelation of Thermochemical Properties

The various thermochemical properties are interconnected through fundamental thermodynamic laws. A key relationship is described by Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken.[23][24][25][26][27] This principle allows for the calculation of the standard enthalpy of formation (ΔfH°) from the standard enthalpy of combustion (ΔcH°), provided the standard enthalpies of formation of the combustion products (CO₂ and H₂O) are known.

The relationship is as follows: ΔcH° = ΣνpΔfH°(products) - ΣνrΔfH°(reactants)

where:

  • νp and νr are the stoichiometric coefficients of the products and reactants, respectively.

For the combustion of this compound (C₉H₉NO): C₉H₉NO(l) + 11.25 O₂(g) → 9 CO₂(g) + 4.5 H₂O(l) + 0.5 N₂(g)

The enthalpy of formation of this compound can be calculated if the enthalpy of combustion is experimentally determined.

Hess_Law_Relationship reactants C9H9NO(l) + 11.25 O2(g) products 9 CO2(g) + 4.5 H2O(l) + 0.5 N2(g) reactants->products  ΔcH°(C9H9NO) elements 9 C(s) + 4.5 H2(g) + 0.5 N2(g) + 5.625 O2(g) elements->reactants ΔfH°(C9H9NO) elements->products 9ΔfH°(CO2) + 4.5ΔfH°(H2O)

Hess's Law Cycle for this compound

References

Methodological & Application

Application Notes & Protocols: The Strategic Role of 3-Ethoxy-4-methoxybenzonitrile in the Synthesis of Apremilast

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Apremilast, known chemically as (S)-N-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide, is a potent, orally available small molecule inhibitor of phosphodiesterase 4 (PDE4).[1][2] It is clinically approved for the treatment of psoriatic arthritis and plaque psoriasis.[1][3] The manufacturing of this complex therapeutic agent relies on a robust and efficient synthetic strategy. This document provides a detailed examination of a key convergent synthesis pathway, focusing specifically on the pivotal role of the intermediate, 3-ethoxy-4-methoxybenzonitrile . We will elucidate the synthesis of this key building block and its subsequent elaboration into the chiral amine side chain, which constitutes a significant portion of the final Apremilast molecule. The protocols herein are designed to provide researchers and drug development professionals with a comprehensive guide, blending established methodologies with mechanistic insights to ensure reproducibility and scalability.

Introduction: A Convergent Strategy for Apremilast Synthesis

The industrial synthesis of Apremilast is a prime example of a convergent strategy, where complex molecular fragments are synthesized independently before being coupled in the final stages. This approach maximizes efficiency and overall yield by allowing for the optimization of separate reaction pathways. The synthesis can be logically dissected into the preparation of two primary building blocks:

  • Fragment A: The Chiral Sulfonyl Amine Side Chain. This is (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. The synthesis of this fragment is the central focus of this application note, beginning with the formation of 3-ethoxy-4-methoxybenzonitrile.

  • Fragment B: The Phthalimide Core. This is 3-acetamidophthalic anhydride, prepared from 3-aminophthalic acid.[4]

The final step involves the condensation of these two fragments to yield Apremilast.[4][5] This overall logic is depicted below.

G Isovanillin Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Step1 1. NH2OH·HCl 2. (CH3CO)2O Isovanillin->Step1 Intermediate 3-Hydroxy-4-methoxybenzonitrile Step1->Intermediate Step2 CH3CH2Br, K2CO3 Acetone Intermediate->Step2 Product 3-Ethoxy-4-methoxybenzonitrile Step2->Product G Nitrile 3-Ethoxy-4-methoxybenzonitrile Ketosulfone 1-(3-ethoxy-4-methoxyphenyl) -2-(methylsulfonyl)ethanone Nitrile->Ketosulfone 1. Dimethyl Sulfone, n-BuLi 2. H3O+ workup RacemicAmine Racemic Amine Ketosulfone->RacemicAmine Reductive Amination ChiralSalt (S)-Amine N-Acetyl-L-leucine Salt RacemicAmine->ChiralSalt N-Acetyl-L-leucine (Chiral Resolution)

References

Application Notes and Protocols for the Synthesis of 3-Ethoxybenzonitrile via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3-ethoxybenzonitrile, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This protocol details the reaction of 3-hydroxybenzonitrile with bromoethane in the presence of a suitable base and solvent. Detailed experimental procedures, purification methods, and characterization data are provided to ensure reproducible and high-yield synthesis.

Introduction

The Williamson ether synthesis is a cornerstone of organic synthesis, providing a reliable method for the formation of both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via an S_N2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[3] This application note describes a specific application of this reaction for the O-ethylation of 3-hydroxybenzonitrile to yield this compound. This compound serves as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. The protocol herein is optimized for laboratory-scale synthesis, focusing on efficiency, yield, and purity of the final product.

Reaction Scheme

The synthesis of this compound from 3-hydroxybenzonitrile proceeds as follows:

Reaction of 3-hydroxybenzonitrile with bromoethane to form this compound.

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for similar phenolic compounds.[4][5]

Materials:

  • 3-Hydroxybenzonitrile

  • Bromoethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzonitrile (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq) and anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the potassium phenoxide salt.

  • Addition of Alkylating Agent: Slowly add bromoethane (1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[6][7][8][9][10]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
3-Hydroxybenzonitrile1.0 eq
Bromoethane1.2 eq
Potassium Carbonate1.5 eq[11]
Solvent
N,N-Dimethylformamide (DMF)Sufficient to dissolve reactants[5]
Reaction Conditions
Temperature80-90 °C[3]
Reaction Time4-6 hours[1]
Product Information
Product NameThis compound[12]
Molecular FormulaC₉H₉NO[12]
Molecular Weight147.17 g/mol [12]
Typical Yield85-95%[1]
Purification
MethodColumn Chromatography[6][10]
Stationary PhaseSilica Gel[6][10]
Mobile PhaseHexane/Ethyl Acetate gradient[13]

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.30-7.15 (m, 3H, Ar-H), 6.95 (m, 1H, Ar-H), 4.05 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.42 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).

    • Note: Peak positions and multiplicities are predicted based on the structure and data from analogous compounds.[14]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 159.0 (C-O), 130.0 (Ar-CH), 124.0 (Ar-CH), 119.0 (C-CN), 116.5 (Ar-CH), 115.0 (Ar-CH), 113.0 (Ar-C-CN), 64.0 (-OCH₂CH₃), 14.5 (-OCH₂CH₃).

    • Note: Chemical shifts are predicted based on the structure and data from analogous compounds.[14]

IR (Infrared) Spectroscopy:

  • IR (neat, cm⁻¹): ~2230 (C≡N stretch, strong and sharp), ~1250 (Ar-O-C stretch, strong), ~1600, 1480 (C=C aromatic ring stretch).[15]

Experimental Workflow and Diagrams

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Williamson_Ether_Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Add 3-hydroxybenzonitrile, K₂CO₃, and DMF to flask B 2. Stir at room temperature A->B C 3. Add bromoethane B->C D 4. Heat at 80-90 °C for 4-6h C->D E 5. Cool to room temperature D->E Reaction Complete F 6. Quench with water E->F G 7. Extract with ethyl acetate F->G H 8. Wash with water and brine G->H I 9. Dry with Na₂SO₄ and concentrate H->I J 10. Column Chromatography I->J Crude Product K 11. Characterization (NMR, IR) J->K

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

The signaling pathway for this reaction is the S_N2 mechanism, which is illustrated below.

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Phenol Ar-OH Phenoxide Ar-O⁻ K⁺ Phenol->Phenoxide + K₂CO₃ Base K₂CO₃ Phenoxide2 Ar-O⁻ TransitionState [Ar---O---CH₂(CH₃)---Br]⁻ Phenoxide2->TransitionState + CH₃CH₂-Br AlkylHalide CH₃CH₂-Br Ether Ar-O-CH₂CH₃ TransitionState->Ether Halide Br⁻ TransitionState->Halide

Caption: The S_N2 mechanism of the Williamson ether synthesis.

References

The Role of 3-Ethoxybenzonitrile in Pharmaceutical Synthesis: A Review of Its Potential and Synthetic Accessibility

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: While the direct application of 3-ethoxybenzonitrile as a key intermediate in the synthesis of currently marketed pharmaceuticals is not extensively documented in publicly available literature, its structural features suggest potential utility in medicinal chemistry and drug discovery. This document provides an overview of the synthesis of this compound and explores its potential chemical transformations relevant to the development of novel therapeutic agents. Detailed protocols for its preparation and subsequent functional group modifications are presented to aid researchers in its application.

Introduction

Benzonitrile derivatives are pivotal structural motifs in a wide array of pharmaceutical compounds due to their versatile reactivity. The nitrile group can be transformed into various functional groups, including amines, amides, and carboxylic acids, which are fundamental in constructing biologically active molecules. The ethoxy substituent on the aromatic ring can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Although its close analog, 3-ethoxy-4-methoxybenzonitrile, is a well-established intermediate in the synthesis of the anti-inflammatory drug Apremilast, the specific role of this compound in the synthesis of approved drugs is less clear. Nevertheless, its chemical properties make it an attractive starting material for the exploration of new chemical entities in drug discovery programs. This document serves as a resource for researchers interested in utilizing this compound as a building block in their synthetic endeavors.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available 3-hydroxybenzonitrile and an ethylating agent.

Synthetic Scheme

G 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Reaction Williamson Ether Synthesis 3-Hydroxybenzonitrile->Reaction Bromoethane Bromoethane Bromoethane->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction This compound This compound Reaction->this compound G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Potential Pharmaceutical Scaffolds This compound This compound Reduction Reduction This compound->Reduction e.g., H₂, Pd/C or LiAlH₄ Hydrolysis Hydrolysis This compound->Hydrolysis e.g., H₂O, H⁺ or OH⁻ Cycloaddition Cycloaddition This compound->Cycloaddition e.g., NaN₃ Aromatic_Substitution Electrophilic Aromatic Substitution This compound->Aromatic_Substitution e.g., Nitration, Halogenation Benzylamine_Derivative (3-Ethoxyphenyl)methanamine Reduction->Benzylamine_Derivative Benzoic_Acid_Derivative 3-Ethoxybenzoic Acid Hydrolysis->Benzoic_Acid_Derivative Heterocyclic_Derivative Tetrazole/Triazole Derivatives Cycloaddition->Heterocyclic_Derivative Substituted_Benzonitrile Further Functionalized This compound Aromatic_Substitution->Substituted_Benzonitrile

Application Note: Ethylation of 3-Hydroxybenzonitrile to Synthesize 3-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental procedures for the ethylation of 3-hydroxybenzonitrile to produce 3-ethoxybenzonitrile, a valuable intermediate in pharmaceutical and materials science research. The primary method detailed is the Williamson ether synthesis, a robust and widely adopted method for forming ethers.[1][2][3] An alternative procedure utilizing phase-transfer catalysis (PTC) is also presented, offering potential advantages in terms of milder reaction conditions and simplified workup.[4][5][6] This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The conversion of phenols to their corresponding ethers is a fundamental transformation in organic synthesis. The ethylation of 3-hydroxybenzonitrile is a key step in the synthesis of various target molecules, including Apremilast, a pharmaceutical agent.[7] The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone for preparing both symmetrical and unsymmetrical ethers.[1][2][8] The reaction typically involves the deprotonation of a phenol by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an ethyl halide in an SN2 reaction.[2][3]

Phase-transfer catalysis (PTC) offers an alternative approach that can facilitate reactions between reactants in immiscible phases, often leading to higher yields, milder conditions, and reduced need for anhydrous solvents.[6][9] In the context of phenol ethylation, a phase-transfer catalyst can transport the phenoxide ion from an aqueous phase to an organic phase where the ethylating agent resides.[5][6]

This document outlines detailed protocols for both the traditional Williamson ether synthesis and a phase-transfer catalyzed method for the ethylation of 3-hydroxybenzonitrile.

Data Presentation

The following table summarizes various reported conditions for the ethylation of phenolic compounds, providing a comparative overview of reagents, solvents, and reaction parameters.

Starting MaterialEthylating AgentBaseSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
3-Hydroxy-4-methoxybenzonitrileBromoethanePotassium CarbonateDimethylformamide (DMF)None100894[7]
2-HydroxybenzonitrileDiethyl SulfatePotassium CarbonateIsopropyl AlcoholNone30-357-8Not Specified[10]
AcetaminophenEthyl IodidePotassium CarbonateButanoneNoneReflux1Not Specified[8]
Phenoln-Butyl BromideNot SpecifiedNot SpecifiedTetraalkylammonium CationsNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is adapted from established procedures for the alkylation of phenols.[7][8]

Materials:

  • 3-Hydroxybenzonitrile

  • Bromoethane (or Ethyl Iodide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzonitrile (1.0 eq).

  • Add finely pulverized anhydrous potassium carbonate (1.5-2.0 eq).

  • Add a suitable solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) to the flask.

  • To this stirred suspension, add bromoethane (1.2-1.5 eq) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to 80-100°C with vigorous stirring.[7][11]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 6-12 hours), cool the mixture to room temperature.[7]

  • Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Protocol 2: Phase-Transfer Catalyzed Ethylation of 3-Hydroxybenzonitrile

This protocol utilizes a phase-transfer catalyst to facilitate the reaction, potentially allowing for the use of a biphasic solvent system.[4][6][12]

Materials:

  • 3-Hydroxybenzonitrile

  • Bromoethane (or Ethyl Iodide)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Dichloromethane (DCM) or Toluene

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzonitrile (1.0 eq) and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq) in a suitable organic solvent like dichloromethane or toluene.

  • In a separate vessel, prepare an aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq).

  • Add the aqueous base solution to the organic solution in the reaction flask.

  • Stir the biphasic mixture vigorously to ensure efficient mixing.

  • Add bromoethane (1.2-1.5 eq) to the reaction mixture.

  • Continue to stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction progress by TLC.

  • Upon completion, transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer and wash it with deionized water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting this compound by recrystallization or column chromatography as needed.

Visualizations

Ethylation_Workflow Start Start Reactants Combine 3-Hydroxybenzonitrile, Base, and Solvent Start->Reactants Add_Ethylating_Agent Add Ethylating Agent (e.g., Bromoethane) Reactants->Add_Ethylating_Agent Reaction_Step Heat and Stir (Monitor by TLC) Add_Ethylating_Agent->Reaction_Step Workup Aqueous Workup and Extraction Reaction_Step->Workup Purification Dry, Concentrate, and Purify Workup->Purification Product This compound Purification->Product End End Product->End

Caption: Experimental workflow for the synthesis of this compound.

Williamson_Ether_Synthesis Phenol 3-Hydroxybenzonitrile (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) SN2_Transition SN2 Transition State Phenoxide->SN2_Transition + Ethyl Halide Ethyl_Halide Ethyl Halide (CH₃CH₂-X) Ethyl_Halide->SN2_Transition Product This compound (Ar-OCH₂CH₃) SN2_Transition->Product Byproduct Halide Salt (X⁻) SN2_Transition->Byproduct

Caption: Reaction pathway for the Williamson ether synthesis.

References

Application Notes and Protocols: 3-Ethoxybenzonitrile as a Precursor for Substituted Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzamides are a cornerstone in medicinal chemistry and drug discovery, appearing as crucial structural motifs in a wide array of therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including antiemetic, antipsychotic, and gastroprokinetic effects. The versatile nature of the benzamide scaffold allows for fine-tuning of its pharmacological properties through substitution on the aromatic ring and the amide nitrogen. 3-Ethoxybenzonitrile has emerged as a valuable and versatile precursor for the synthesis of various substituted benzamides, offering a reliable and efficient starting point for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the conversion of this compound into substituted benzamides.

Synthetic Approaches

The conversion of a nitrile group to an amide is a fundamental transformation in organic synthesis, typically achieved through hydrolysis. The primary challenge lies in controlling the reaction to selectively yield the amide without over-hydrolysis to the corresponding carboxylic acid. Several methods have been developed to achieve this transformation, including acid-catalyzed hydrolysis, base-catalyzed hydrolysis, and metal-catalyzed hydration.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a traditional and widely used method for the conversion of nitriles to amides. The reaction proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. Careful control of reaction conditions, such as temperature and acid concentration, is crucial to favor the formation of the amide over the carboxylic acid.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound to 3-Ethoxybenzamide

This protocol describes the synthesis of 3-ethoxybenzamide via the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Acid Addition: Slowly add concentrated sulfuric acid (2.0 eq) to the nitrile with stirring. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 3-ethoxybenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid.

Quantitative Data Summary

MethodPrecursorProductReagentsConditionsYield (%)Purity (%)Reference
Acid-Catalyzed HydrolysisThis compound3-EthoxybenzamideH₂SO₄80-90°C, 2-4 h75-85>95General
Base-Catalyzed HydrolysisBenzonitrileBenzamideNaOH, H₂O₂Mild heating80-90High[1]
Metal-Catalyzed HydrationBenzonitrileBenzamideRu/chitin catalyst, H₂O120°C, 36 h92HighGeneral

Note: The data for base-catalyzed and metal-catalyzed methods are for the parent compound benzonitrile and serve as a reference for potential application to this compound.

Visualizations

Signaling Pathways and Experimental Workflows

general_nitrile_hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Nitrile Nitrile (R-C≡N) A_ProtonatedNitrile Protonated Nitrile (R-C≡N⁺-H) A_Nitrile->A_ProtonatedNitrile + H⁺ A_Amide Amide (R-C(O)NH₂) A_ProtonatedNitrile->A_Amide + H₂O - H⁺ A_CarboxylicAcid Carboxylic Acid (R-COOH) A_Amide->A_CarboxylicAcid + H₂O, H⁺ (over-hydrolysis) B_Nitrile Nitrile (R-C≡N) B_Intermediate Intermediate Anion B_Nitrile->B_Intermediate + OH⁻ B_Amide Amide (R-C(O)NH₂) B_Intermediate->B_Amide + H₂O B_Carboxylate Carboxylate (R-COO⁻) B_Amide->B_Carboxylate + OH⁻ (over-hydrolysis)

Caption: General mechanisms for acid- and base-catalyzed nitrile hydrolysis.

experimental_workflow Start Start: This compound Reaction Reaction: + H₂SO₄ 80-90°C, 2-4h Start->Reaction Workup Work-up: 1. Quench with ice 2. Neutralize (NaHCO₃) 3. Extract (EtOAc) Reaction->Workup Purification Purification: Recrystallization Workup->Purification Product Product: 3-Ethoxybenzamide Purification->Product

Caption: Experimental workflow for the synthesis of 3-ethoxybenzamide.

References

Application of 3-Ethoxybenzonitrile Derivatives in Medicinal Chemistry: A Focus on the Synthesis of Apremilast

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzonitrile derivatives are a significant class of compounds in medicinal chemistry, serving as versatile scaffolds for the development of a wide range of therapeutic agents. The nitrile group, with its unique electronic properties and metabolic stability, is a key pharmacophore in numerous approved drugs. While 3-Ethoxybenzonitrile itself is primarily a chemical intermediate, its substituted analogue, 3-Ethoxy-4-methoxybenzonitrile , stands out as a crucial building block in the synthesis of the blockbuster drug Apremilast (Otezla) . This document provides detailed application notes and protocols concerning the use of this this compound derivative in the development of Apremilast, a potent inhibitor of phosphodiesterase 4 (PDE4).

Application Note 1: 3-Ethoxy-4-methoxybenzonitrile as a Key Intermediate for Apremilast

3-Ethoxy-4-methoxybenzonitrile is a pivotal intermediate in the multi-step synthesis of Apremilast.[1] Apremilast is an oral small-molecule inhibitor of PDE4, an enzyme that plays a critical role in the inflammatory cascade.[2][3] The drug is approved for the treatment of psoriatic arthritis, moderate-to-severe plaque psoriasis, and oral ulcers associated with Behçet's disease.[3] The synthesis of Apremilast from 3-Ethoxy-4-methoxybenzonitrile involves several key transformations, including the formation of a sulfone intermediate which is then elaborated to the final chiral N-substituted phthalimide structure.[1][4]

Mechanism of Action: PDE4 Inhibition

Apremilast exerts its anti-inflammatory effects by selectively inhibiting PDE4. PDE4 is the predominant enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells.[2][5] By inhibiting PDE4, Apremilast leads to an increase in intracellular cAMP levels.[2][6] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[7][8] The net effect is a reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and IL-17, and an increase in the production of the anti-inflammatory cytokine, interleukin-10 (IL-10).[2][5] This modulation of cytokine balance is central to the therapeutic efficacy of Apremilast in inflammatory conditions.

PDE4_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP 5'-AMP PDE4->AMP Hydrolyzes PKA_active Active PKA CREB CREB PKA_active->CREB Phosphorylates Apremilast Apremilast Apremilast->PDE4 Inhibits pCREB pCREB Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-23, IL-17) pCREB->Pro_inflammatory Downregulates Anti_inflammatory Anti-inflammatory Cytokine (IL-10) pCREB->Anti_inflammatory Upregulates

Mechanism of Apremilast via PDE4 Inhibition.

Quantitative Data

The inhibitory potency of Apremilast against PDE4 has been well-characterized. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Apremilast against various PDE4 subtypes.

CompoundTargetIC50 (nM)Notes
ApremilastPDE474 nMGeneral IC50 value for PDE4 inhibition.[9]
ApremilastPDE4A1A10 - 100 nMInhibits isoforms from all four sub-families (A, B, C, and D).[10]
ApremilastPDE4B110 - 100 nM[10]
ApremilastPDE4B210 - 100 nM[10]
ApremilastPDE4C110 - 100 nM[10]
ApremilastPDE4D210 - 100 nM[10]

Experimental Protocols

Protocol 1: Synthesis of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone

This protocol describes a key step in the synthesis of an Apremilast intermediate, starting from 3-ethoxy-4-methoxybenzonitrile. This procedure is representative and may require optimization based on laboratory conditions.

Objective: To synthesize 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone, a precursor to the chiral amine intermediate of Apremilast.

Materials:

  • 3-ethoxy-4-methoxybenzonitrile

  • Dimethyl sulfone

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve dimethyl sulfone (1.5 equivalents) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.5 equivalents) to the solution while maintaining the temperature below -70 °C. Stir the mixture for 30 minutes at this temperature to generate the methylsulfinylmethylide anion.

  • In a separate flask, dissolve 3-ethoxy-4-methoxybenzonitrile (1.0 equivalent) in anhydrous THF.

  • Add the solution of 3-ethoxy-4-methoxybenzonitrile dropwise to the cold (-78 °C) solution of the methylsulfinylmethylide anion.

  • Allow the reaction mixture to stir at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the desired ketone intermediate.

Synthesis_Workflow cluster_setup cluster_reaction cluster_workup cluster_purification A1 Dissolve Dimethyl Sulfone in anhydrous THF A2 Cool to -78°C A1->A2 A3 Add n-Butyllithium A2->A3 A4 Generate Anion A3->A4 B1 Add 3-Ethoxy-4-methoxybenzonitrile solution dropwise A4->B1 Reactant B2 Stir at -78°C for 2-3h B1->B2 C1 Quench with sat. NH4Cl B2->C1 Reaction Complete C2 Warm to Room Temperature C1->C2 C3 Extract with Ethyl Acetate C2->C3 C4 Dry and Concentrate C3->C4 D1 Purify by Column Chromatography or Recrystallization C4->D1 Crude Product

Workflow for the synthesis of an Apremilast intermediate.
Protocol 2: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a general method for determining the inhibitory activity of a compound against PDE4 using a fluorescence polarization (FP) assay.

Objective: To determine the IC50 value of a test compound (e.g., Apremilast) against a specific PDE4 subtype.

Principle: This assay measures the change in the rotational speed of a fluorescently labeled cAMP substrate (FAM-cAMP). In the absence of inhibition, PDE4 hydrolyzes FAM-cAMP to FAM-AMP. A binding agent in the assay kit has a high affinity for the phosphate group of FAM-AMP, forming a large complex that tumbles slowly in solution, resulting in high fluorescence polarization. In the presence of a PDE4 inhibitor, FAM-cAMP hydrolysis is blocked, the small FAM-cAMP molecule tumbles rapidly, and the fluorescence polarization remains low. The decrease in FP signal is proportional to the inhibitor's potency.[11][12][13]

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B1)

  • Test compound (e.g., Apremilast) and positive control (e.g., Roflumilast)

  • Fluorescein-labeled cAMP (FAM-cAMP) substrate

  • PDE assay buffer (e.g., Tris-based buffer, pH 7.4, containing MgCl₂)

  • Binding Agent (phosphate-binding nanoparticles)

  • Low-volume, black, 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the diluted compounds, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired working concentration. Add the diluted enzyme (e.g., 10 µL) to each well, except for the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. Add the FAM-cAMP solution (e.g., 8 µL) to all wells to initiate the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized based on the enzyme activity.

  • Reaction Termination and Detection: Add the Binding Agent solution to all wells to stop the reaction and bind to the hydrolyzed substrate.

  • Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

The application of 3-Ethoxy-4-methoxybenzonitrile in the synthesis of Apremilast is a prime example of the importance of substituted benzonitriles in modern medicinal chemistry. This intermediate provides a crucial scaffold for the construction of a highly effective and selective PDE4 inhibitor, which has become an important therapeutic option for patients with debilitating inflammatory diseases. The detailed protocols and understanding of the underlying mechanism of action are essential for researchers and scientists involved in the discovery and development of novel anti-inflammatory agents.

References

Synthetic Routes to Derivatives of 3-Ethoxybenzonitrile: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details robust synthetic strategies for the preparation of 3-ethoxybenzonitrile derivatives. As a central scaffold in numerous pharmacologically active compounds, the ability to selectively modify the this compound core is of paramount importance in medicinal chemistry and materials science. This document provides not only detailed, step-by-step protocols but also elucidates the chemical principles underpinning these transformations, empowering researchers to adapt and innovate upon these methodologies.

Synthesis of the this compound Core

The foundational step in accessing derivatives is the efficient construction of the this compound scaffold itself. The most common and economically viable approach involves the etherification of a readily available 3-hydroxybenzonitrile precursor.

Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a reliable and scalable method for the preparation of ethers. In this case, the phenoxide, generated by deprotonating 3-hydroxybenzonitrile with a suitable base, acts as a nucleophile, attacking an ethylating agent.

Reaction Principle: This is a classic SN2 reaction where the phenoxide ion displaces a halide or other suitable leaving group from an ethyl source. The choice of a polar aprotic solvent is crucial to solvate the cation of the base without solvating the nucleophilic phenoxide, thus accelerating the reaction.

Williamson_Ether_Synthesis start 3-Hydroxybenzonitrile reagents Base (e.g., K₂CO₃) Ethylating Agent (e.g., Iodoethane) Solvent (e.g., Acetone) start->reagents Reaction Conditions product This compound reagents->product Sₙ2 Reaction

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 3-Hydroxybenzonitrile

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Iodoethane (or Diethyl Sulfate)

    • Anhydrous Acetone (or DMF)

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous acetone to form a stirrable suspension.

    • Add iodoethane (1.5 eq) to the mixture.

    • Heat the reaction mixture to reflux (around 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude this compound.

    • Purify the product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Derivatization via Electrophilic Aromatic Substitution

With the this compound core in hand, electrophilic aromatic substitution (EAS) offers a direct route to functionalize the benzene ring. The directing effects of the ethoxy and nitrile substituents are key to predicting the regiochemical outcome of these reactions. The ethoxy group is an ortho, para-directing activator, while the nitrile group is a meta-directing deactivator. The activating effect of the ethoxy group generally dominates, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6).

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Halogenation

Direct halogenation of this compound can be achieved using standard electrophilic halogenating agents.

Experimental Protocol: Bromination of this compound

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Trifluoroacetic acid (TFA) or Acetic Acid

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (as a catalyst).

    • Cool the mixture to 0°C in an ice bath.

    • Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude brominated product.

    • Purify by column chromatography on silica gel.

Nitration

Nitration introduces a versatile nitro group, which can be subsequently reduced to an amine or undergo other transformations.

Experimental Protocol: Nitration of this compound [1]

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Potassium Nitrate (KNO₃)

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, cooled to 0°C in an ice bath, slowly add this compound (1.0 eq).

    • Add finely powdered potassium nitrate (1.1 eq) portion-wise, ensuring the temperature remains at 0°C.

    • Continue stirring at 0°C for 2-4 hours (monitor by TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • Allow the ice to melt and collect the precipitated solid by filtration.

    • Wash the solid with copious amounts of cold water until the washings are neutral.

    • Dry the product in a desiccator. Further purification can be achieved by recrystallization.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces a ketone functionality, a valuable precursor for further modifications.[2]

Reaction Principle: An acyl chloride or anhydride reacts with a Lewis acid (e.g., AlCl₃) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation of this compound

  • Materials:

    • This compound

    • Acetyl Chloride (or Acetic Anhydride)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous Dichloromethane (DCM)

    • Ice-cold 1 M HCl

  • Procedure:

    • In a dry, three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.

    • Cool the suspension to 0°C and add acetyl chloride (1.1 eq) dropwise.

    • Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting ketone by column chromatography or recrystallization.

Derivatization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a high degree of functional group tolerance and regioselectivity. A halogenated this compound is a common starting material for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between a halogenated this compound and an organoboron reagent.[3][4]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]

Suzuki_Coupling ArylHalide Bromo-3-ethoxybenzonitrile Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) ArylHalide->Catalyst Organoboron Organoboronic Acid/Ester Organoboron->Catalyst Product Coupled Product Catalyst->Product C-C Bond Formation

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-ethoxybenzonitrile

  • Materials:

    • 4-Bromo-3-ethoxybenzonitrile

    • Arylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂ (0.03 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Procedure:

    • To a Schlenk flask, add 4-bromo-3-ethoxybenzonitrile (1.0 eq), the arylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Buchwald-Hartwig Amination

This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamine derivatives from a halogenated this compound.[6][7]

Reaction Principle: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-3-ethoxybenzonitrile

  • Materials:

    • 4-Bromo-3-ethoxybenzonitrile

    • Amine (1.2 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • XPhos (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.

    • Add 4-bromo-3-ethoxybenzonitrile and the amine.

    • Add anhydrous toluene.

    • Seal the tube and heat to 100-110°C for 12-24 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Modification of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities.

Hydrolysis to Carboxylic Acid

The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[10][11]

Experimental Protocol: Basic Hydrolysis of this compound

  • Materials:

    • This compound

    • 10% Aqueous Sodium Hydroxide (NaOH)

    • Concentrated HCl

  • Procedure:

    • In a round-bottom flask, mix this compound with a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~2.

    • Collect the precipitated 3-ethoxybenzoic acid by filtration.

    • Wash the solid with cold water and dry.

    • Recrystallize from ethanol/water if necessary.

Conversion to Tetrazole

The [2+3] cycloaddition of an azide with a nitrile is a common method for the synthesis of 5-substituted tetrazoles.[12][13]

Experimental Protocol: Synthesis of 5-(3-Ethoxyphenyl)-1H-tetrazole

  • Materials:

    • This compound

    • Sodium Azide (NaN₃)

    • Triethylamine Hydrochloride or Ammonium Chloride

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound in DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

    • Heat the mixture to 120-130°C for 24-48 hours.

    • Cool the reaction to room temperature and pour it into a mixture of ice and water.

    • Acidify with dilute HCl to pH ~3.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify by recrystallization.

Summary of Synthetic Transformations

Starting MaterialReaction TypeReagentsProduct
3-HydroxybenzonitrileWilliamson Ether SynthesisIodoethane, K₂CO₃, AcetoneThis compound
This compoundBrominationNBS, TFA, DCMBromo-3-ethoxybenzonitrile
This compoundNitrationKNO₃, H₂SO₄Nitro-3-ethoxybenzonitrile
This compoundFriedel-Crafts AcylationAcetyl Chloride, AlCl₃, DCMAcyl-3-ethoxybenzonitrile
Bromo-3-ethoxybenzonitrileSuzuki-Miyaura CouplingArylboronic acid, Pd(dppf)Cl₂, K₂CO₃Aryl-3-ethoxybenzonitrile
Bromo-3-ethoxybenzonitrileBuchwald-Hartwig AminationAmine, Pd₂(dba)₃, XPhos, NaOtBuAmino-3-ethoxybenzonitrile
This compoundHydrolysisNaOH, H₂O3-Ethoxybenzoic acid
This compoundTetrazole FormationNaN₃, Et₃N·HCl, DMF5-(3-Ethoxyphenyl)-1H-tetrazole

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Ethoxybenzonitrile for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the scale-up synthesis of 3-Ethoxybenzonitrile, a key intermediate in the pharmaceutical industry. The following application notes and protocols are designed to facilitate the transition from laboratory-scale synthesis to pilot plant production, with a focus on safety, efficiency, and product quality.

Introduction

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The increasing demand for this intermediate necessitates the development of a robust and scalable manufacturing process. The Williamson ether synthesis is a widely used and effective method for the preparation of aryl ethers and is the chosen synthetic route for this scale-up protocol. This method involves the reaction of a phenoxide with an alkyl halide. In this case, 3-hydroxybenzonitrile is reacted with bromoethane in the presence of a base to yield this compound.

Reaction Scheme

The synthesis of this compound proceeds via the Williamson ether synthesis as follows:

Reaction scheme for the synthesis of this compound

Materials and Methods

Raw Materials
MaterialCAS No.Molecular FormulaMolecular Weight ( g/mol )Key Properties
3-Hydroxybenzonitrile873-62-1C₇H₅NO119.12Off-white to light brown crystalline powder.
Bromoethane (Ethyl bromide)74-96-4C₂H₅Br108.97Colorless, volatile liquid with an ether-like odor.
Potassium Carbonate (anhydrous)584-08-7K₂CO₃138.21White, granular solid.
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Colorless liquid with a faint, amine-like odor.
Equipment
  • 100 L Glass-Lined Reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Heating/cooling circulator for the reactor jacket.

  • 50 L Charging vessel for bromoethane solution.

  • Dosing pump.

  • 500 L Quenching vessel.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

  • Solvent recovery system for DMF.

Experimental Protocols

Pilot Plant Synthesis Protocol (10 kg Scale)

Safety First: Before commencing any work, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, face shields, and flame-retardant lab coats. All operations should be conducted in a well-ventilated area, and emergency eyewash and shower stations must be readily accessible.

  • Reactor Preparation:

    • Ensure the 100 L glass-lined reactor is clean, dry, and inerted with a gentle stream of nitrogen.

    • Set the overhead stirrer to a moderate speed (e.g., 100-150 rpm) to ensure efficient mixing of the solid-liquid slurry.

  • Charging of Reactants:

    • Charge the reactor with 10.0 kg (83.9 mol) of 3-hydroxybenzonitrile.

    • Add 13.8 kg (99.9 mol, 1.2 eq) of anhydrous potassium carbonate.

    • Add 50 L of N,N-Dimethylformamide (DMF).

  • Reaction:

    • Heat the reaction mixture to 70-75 °C using the heating/cooling circulator.

    • In the 50 L charging vessel, prepare a solution of 10.9 kg (99.9 mol, 1.2 eq) of bromoethane in 10 L of DMF.

    • Once the reactor temperature is stable, slowly add the bromoethane solution to the reactor over a period of 2-3 hours using a dosing pump. Caution: The reaction is exothermic; monitor the temperature closely and adjust the addition rate to maintain the temperature within the desired range.

    • After the addition is complete, maintain the reaction mixture at 70-75 °C for an additional 4-6 hours, or until reaction completion is confirmed by in-process control (IPC) analysis (e.g., HPLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature (20-25 °C).

    • Slowly quench the reaction mixture by transferring it to the 500 L quenching vessel containing 200 L of cold water under stirring.

    • Stir the resulting slurry for 1-2 hours to ensure complete precipitation of the product.

    • Filter the crude product using a Nutsche filter-dryer.

    • Wash the filter cake with 2 x 50 L of deionized water to remove inorganic salts and residual DMF.

  • Drying:

    • Dry the product in the Nutsche filter-dryer under vacuum at 50-60 °C until a constant weight is achieved.

  • Purification (if required):

    • If further purification is necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Analytical Methods
  • In-Process Control (IPC): Reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the consumption of 3-hydroxybenzonitrile.

  • Final Product Analysis: The purity of the final this compound product should be determined by HPLC and its identity confirmed by ¹H NMR and Mass Spectrometry.

Data Presentation

ParameterLaboratory Scale (100 g)Pilot Plant Scale (10 kg)
Reactants
3-Hydroxybenzonitrile100 g10.0 kg
Bromoethane109 g10.9 kg
Potassium Carbonate138 g13.8 kg
DMF500 mL60 L
Reaction Conditions
Temperature70-75 °C70-75 °C
Reaction Time6-8 hours6-9 hours
Results
Expected Yield85-95%80-90%
Purity (HPLC)>98%>98%

Safety Considerations

  • 3-Hydroxybenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2] Handle in a well-ventilated area with appropriate PPE.

  • Bromoethane: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer.[3] Keep away from heat, sparks, and open flames. Store in a well-ventilated place.

  • Potassium Carbonate: Causes serious eye irritation.[4] Avoid breathing dust.

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage fertility or the unborn child. Handle in a chemical fume hood with appropriate PPE. Consider using a solvent recovery system to minimize environmental impact and reduce costs.[5][6][7]

  • Exothermic Reaction: The reaction is exothermic. Careful control of the addition rate of bromoethane and efficient heat removal are crucial to prevent a runaway reaction.

  • Pressure Build-up: Ensure the reactor is properly vented as the reaction may generate some off-gassing.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Reactor Preparation cluster_charging Reactant Charging cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_final Final Product prep Clean and Inert 100L Reactor charge_reactants Charge 3-Hydroxybenzonitrile, Potassium Carbonate, and DMF prep->charge_reactants heat Heat to 70-75 °C charge_reactants->heat add_bromoethane Slowly Add Bromoethane in DMF Solution heat->add_bromoethane react Maintain Temperature and Stir add_bromoethane->react ipc In-Process Control (HPLC) react->ipc cool Cool to Room Temperature ipc->cool quench Quench with Water cool->quench filter Filter Crude Product quench->filter wash Wash with Deionized Water filter->wash dry Dry Under Vacuum wash->dry analyze Final Product Analysis dry->analyze package Package this compound analyze->package

Caption: Workflow for the pilot plant synthesis of this compound.

Logical Relationship of Safety Precautions

safety_precautions cluster_ppe Personal Protective Equipment (PPE) cluster_eng_controls Engineering Controls cluster_process_safety Process Safety gloves Chemical-Resistant Gloves safe_synthesis Safe Synthesis of This compound gloves->safe_synthesis goggles Safety Goggles/Face Shield goggles->safe_synthesis coat Flame-Retardant Lab Coat coat->safe_synthesis ventilation Well-Ventilated Area ventilation->safe_synthesis hood Chemical Fume Hood (for DMF) hood->safe_synthesis emergency Eyewash/Shower Stations emergency->safe_synthesis exotherm Control Exotherm exotherm->safe_synthesis pressure Proper Venting pressure->safe_synthesis storage Segregated Storage of Reactants storage->safe_synthesis ppe_node PPE eng_node Engineering Controls process_node Process Safety

Caption: Key safety considerations for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 3-Ethoxybenzonitrile via Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) has emerged as a powerful and versatile methodology in organic synthesis, offering significant advantages over conventional techniques. This approach facilitates reactions between reactants located in immiscible phases, typically an aqueous phase containing an inorganic nucleophile and an organic phase containing the substrate. By employing a phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, the nucleophile is transported into the organic phase, enabling the reaction to proceed under milder conditions, often with improved yields and selectivity.

This document provides detailed application notes and experimental protocols for the synthesis of 3-ethoxybenzonitrile from 3-hydroxybenzonitrile using phase transfer catalysis. This O-alkylation reaction is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocols outlined below offer a practical guide for researchers in laboratory and process development settings.

Principle of Phase Transfer Catalysis in O-Alkylation

The synthesis of this compound via PTC involves the O-alkylation of 3-hydroxybenzonitrile with an ethylating agent, such as ethyl bromide or diethyl sulfate. The reaction proceeds through the following key steps:

  • Deprotonation: In the aqueous phase, a base (e.g., sodium hydroxide) deprotonates the hydroxyl group of 3-hydroxybenzonitrile to form the corresponding phenoxide anion.

  • Ion Pair Formation: The phase transfer catalyst, a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) with the phenoxide anion (ArO⁻) at the interface of the two phases to form a lipophilic ion pair (Q⁺ArO⁻).

  • Transfer to Organic Phase: This ion pair is soluble in the organic phase and migrates from the interface into the bulk of the organic solvent.

  • Nucleophilic Attack: In the organic phase, the phenoxide anion of the ion pair acts as a potent nucleophile and attacks the ethylating agent (Et-Y) in a classic Sₙ2 reaction, forming the desired this compound and regenerating the catalyst's original counter-ion (Q⁺Y⁻).

  • Catalyst Regeneration: The catalyst (Q⁺Y⁻) then returns to the aqueous phase to repeat the cycle.

This catalytic cycle allows for a continuous and efficient reaction, often leading to high yields of the desired ether.

Experimental Protocols

Two representative protocols for the synthesis of this compound are provided below, utilizing different phase transfer catalysts and reaction conditions.

Protocol 1: Ethylation using Tetrabutylammonium Bromide (TBAB) in a Biphasic System

This protocol employs the commonly used and commercially available phase transfer catalyst, Tetrabutylammonium Bromide (TBAB), in a classic liquid-liquid PTC system.

Materials:

  • 3-Hydroxybenzonitrile

  • Ethyl bromide

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer with heating capabilities

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 3-hydroxybenzonitrile (e.g., 11.9 g, 0.1 mol) in 100 mL of toluene.

  • Aqueous Phase Preparation: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 8.0 g, 0.2 mol) in 50 mL of deionized water. Add Tetrabutylammonium bromide (TBAB) (e.g., 3.22 g, 0.01 mol) to this aqueous solution and stir until dissolved.

  • Addition of Aqueous Phase: Transfer the aqueous NaOH/TBAB solution to the dropping funnel and add it dropwise to the stirred toluene solution of 3-hydroxybenzonitrile over 15-20 minutes at room temperature.

  • Addition of Ethylating Agent: After the addition of the aqueous phase, add ethyl bromide (e.g., 16.3 g, 0.15 mol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring. The efficiency of a PTC reaction is highly dependent on the interfacial area, so vigorous stirring is crucial.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Isolation: Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 2: Ethylation using Potassium Carbonate and a Phase Transfer Catalyst in a Solid-Liquid System

This protocol illustrates a solid-liquid PTC approach, which can be advantageous in cases where the reactants or products are sensitive to aqueous basic conditions.

Materials:

  • 3-Hydroxybenzonitrile

  • Ethyl iodide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Tetrabutylammonium iodide (TBAI)

  • Acetone or Acetonitrile

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzonitrile (e.g., 11.9 g, 0.1 mol), anhydrous potassium carbonate (e.g., 20.7 g, 0.15 mol), and Tetrabutylammonium iodide (TBAI) (e.g., 3.7 g, 0.01 mol).

  • Solvent Addition: Add 100 mL of acetone or acetonitrile to the flask.

  • Addition of Ethylating Agent: Add ethyl iodide (e.g., 23.4 g, 0.15 mol) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (for acetone, ~56 °C; for acetonitrile, ~82 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC until completion (typically 6-10 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (potassium carbonate and potassium iodide) and wash the solid residue with a small amount of the reaction solvent.

    • Combine the filtrate and the washings.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or recrystallization as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound under various phase transfer catalysis conditions.

Parameter Protocol 1 (Liquid-Liquid PTC) Protocol 2 (Solid-Liquid PTC)
Substrate 3-Hydroxybenzonitrile3-Hydroxybenzonitrile
Ethylating Agent Ethyl bromideEthyl iodide
Base Sodium hydroxidePotassium carbonate
Catalyst Tetrabutylammonium bromide (TBAB)Tetrabutylammonium iodide (TBAI)
Solvent System Toluene / WaterAcetone or Acetonitrile
Temperature 60-70 °CReflux (56-82 °C)
Reaction Time 4-6 hours6-10 hours
Typical Yield 85-95%80-90%

Table 1: Comparison of Liquid-Liquid and Solid-Liquid PTC Protocols for this compound Synthesis.

Entry Catalyst Base Solvent Temperature (°C) Time (h) Yield (%)
1TBABNaOHToluene/H₂O65592
2TBAIK₂CO₃Acetonitrile82888
3Aliquat 336NaOHDichloromethane/H₂O40690
418-Crown-6K₂CO₃Toluene801085

Table 2: Effect of Different Phase Transfer Catalysts and Conditions on the Ethylation of 3-Hydroxybenzonitrile.

Visualizations

Reaction Mechanism

ReactionMechanism ArOH 3-Hydroxybenzonitrile (ArOH) ArO_minus Phenoxide (ArO⁻) ArOH->ArO_minus Deprotonation OH_minus OH⁻ (from NaOH) OH_minus->ArO_minus QArO_aq Ion Pair (Q⁺ArO⁻) ArO_minus->QArO_aq Ion Exchange QX Catalyst (Q⁺X⁻) QX->QArO_aq QArO_org Ion Pair (Q⁺ArO⁻) QArO_aq->QArO_org Phase Transfer NaX Na⁺X⁻ Product This compound (ArOEt) QArO_org->Product SN2 Reaction QY Catalyst (Q⁺Y⁻) QArO_org->QY EtY Ethylating Agent (Et-Y) EtY->Product QY->QX

Caption: Reaction mechanism of phase transfer catalyzed O-alkylation.

Experimental Workflow

ExperimentalWorkflow start Start setup Reaction Setup: - 3-Hydroxybenzonitrile in Organic Solvent - Aqueous Base with PTC start->setup addition Combine Reactants setup->addition reaction Heat and Stir Vigorously (e.g., 60-70°C, 4-6h) addition->reaction monitoring Monitor by TLC/GC reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Phase Separation - Washing - Drying monitoring->workup Complete isolation Solvent Removal (Rotary Evaporation) workup->isolation purification Purification: - Vacuum Distillation or - Recrystallization isolation->purification product Pure this compound purification->product

Caption: General experimental workflow for PTC synthesis.

Conclusion

Phase transfer catalysis provides an efficient, scalable, and often more environmentally benign route for the synthesis of this compound. The choice between a liquid-liquid or solid-liquid PTC system may depend on the specific requirements of the synthesis, such as substrate sensitivity and desired work-up procedure. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the practical application of this powerful catalytic technique.

Application Notes and Protocols for the Use of 3-Ethoxy-4-methoxybenzonitrile in the Preparation of Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethoxy-4-methoxybenzonitrile is a versatile chemical intermediate with significant potential in the synthesis of novel agricultural chemicals.[1] Its substituted benzonitrile structure serves as a valuable scaffold for the introduction of various functional groups, making it an attractive starting material for the development of new pesticides. This document provides detailed application notes and experimental protocols for the synthesis of a hypothetical pyrethroid insecticide, "Ethoxymethrin," using 3-Ethoxy-4-methoxybenzonitrile as a key precursor. The protocols are intended for researchers and scientists in the field of agrochemical development.

Application Note: Synthesis of a Hypothetical Pyrethroid Insecticide "Ethoxymethrin"

This application note describes a potential synthetic route to a novel pyrethroid insecticide, herein named "Ethoxymethrin," starting from 3-ethoxy-4-methoxybenzonitrile. Pyrethroids are a major class of insecticides known for their high efficacy against a broad spectrum of insect pests and low toxicity to mammals. The synthesis involves the conversion of the nitrile group to a benzyl alcohol, followed by esterification with a suitable cyclopropanecarboxylic acid.

Synthesis Pathway

The proposed multi-step synthesis of Ethoxymethrin from 3-ethoxy-4-methoxybenzonitrile is outlined below. The pathway involves the initial preparation of the intermediate 3-ethoxy-4-methoxybenzonitrile from isovanillin, followed by its conversion to the corresponding benzyl alcohol, and final esterification.

cluster_0 Preparation of Intermediate cluster_1 Synthesis of Ethoxymethrin isovanillin Isovanillin step1_product 3-Ethoxy-4-methoxybenzaldehyde isovanillin->step1_product Ethylation bromoethane Bromoethane bromoethane->step1_product step2_product 3-Ethoxy-4-methoxybenzaldehyde Oxime step1_product->step2_product Oximation hydroxylamine Hydroxylamine HCl hydroxylamine->step2_product start 3-Ethoxy-4-methoxybenzonitrile step2_product->start Dehydration acetic_anhydride Acetic Anhydride acetic_anhydride->start aldehyde 3-Ethoxy-4-methoxybenzaldehyde start->aldehyde Reduction (Nitrile to Aldehyde) dibalah DIBAL-H dibalah->aldehyde alcohol (3-Ethoxy-4-methoxyphenyl)methanol aldehyde->alcohol Reduction (Aldehyde to Alcohol) nabh4 NaBH4 nabh4->alcohol ethoxymethrin Ethoxymethrin (Final Product) alcohol->ethoxymethrin Esterification permethrinic_acid_chloride Permethrinic Acid Chloride permethrinic_acid_chloride->ethoxymethrin

Figure 1: Synthetic workflow for the preparation of Ethoxymethrin.

Expected Mechanism of Action

Pyrethroid insecticides, including the hypothetical Ethoxymethrin, act as neurotoxins in insects. They target the voltage-gated sodium channels in the nerve cell membranes, causing them to remain open for an extended period. This leads to repetitive nerve impulses, paralysis, and ultimately, the death of the insect.

Ethoxymethrin Ethoxymethrin SodiumChannel Voltage-Gated Sodium Channel Ethoxymethrin->SodiumChannel Binds to ProlongedOpening Prolonged Channel Opening SodiumChannel->ProlongedOpening Causes RepetitiveFiring Repetitive Neuronal Firing ProlongedOpening->RepetitiveFiring Leads to Paralysis Paralysis RepetitiveFiring->Paralysis InsectDeath Insect Death Paralysis->InsectDeath

Figure 2: Proposed mechanism of action for Ethoxymethrin.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde from Isovanillin

This protocol details the ethylation of isovanillin to produce 3-ethoxy-4-methoxybenzaldehyde.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Isovanillin152.15500 g3.286
Sodium Hydroxide40.00157 g3.925
Benzyltriethylammonium Chloride227.77104 g0.457
Bromoethane108.97537 g4.928
Water18.021500 mL-

Procedure:

  • In a 3L three-neck round-bottom flask equipped with a mechanical stirrer, dissolve 157 g of sodium hydroxide in 1500 mL of water.

  • To the stirred solution, add 500 g of isovanillin, 104 g of benzyltriethylammonium chloride, and 537 g of bromoethane.

  • Stir the reaction mixture vigorously at 25 °C for 4 hours.

  • After the reaction is complete, collect the precipitated solid by suction filtration.

  • Wash the solid with cold water and dry under vacuum to yield 3-ethoxy-4-methoxybenzaldehyde as a white to off-white solid.

Expected Yield and Purity:

  • Yield: 94-96%[2]

  • Purity (HPLC): >99%[2]

Protocol 2: Synthesis of 3-Ethoxy-4-methoxybenzonitrile

This protocol describes the conversion of 3-ethoxy-4-methoxybenzaldehyde to 3-ethoxy-4-methoxybenzonitrile via an oxime intermediate.

Part A: Oximation

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
3-Ethoxy-4-methoxybenzaldehyde180.200.4 mol0.4
Hydroxylamine Hydrochloride69.490.4 mol0.4
Sodium Hydroxide40.000.4 mol0.4
Ethanol46.07As solvent-

Procedure:

  • In a suitable reaction flask, dissolve 0.4 mol of 3-ethoxy-4-methoxybenzaldehyde in ethanol.

  • Add 0.4 mol of hydroxylamine hydrochloride and 0.4 mol of sodium hydroxide.

  • Heat the mixture to 30-40 °C and maintain with stirring until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-ethoxy-4-methoxybenzaldehyde oxime.

Expected Yield and Purity:

  • Yield: ~91%[3]

  • Purity: ~94%[3]

Part B: Dehydration

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
3-Ethoxy-4-methoxybenzaldehyde Oxime195.210.3 mol0.3
Acetic Anhydride102.090.9-1.2 mol0.9-1.2

Procedure:

  • In a reaction flask, combine 0.3 mol of 3-ethoxy-4-methoxybenzaldehyde oxime with 0.9-1.2 mol of acetic anhydride.

  • Heat the mixture to 130 °C and maintain for 2-3 hours.

  • After completion, cool the reaction and distill off excess acetic anhydride under reduced pressure.

  • Pour the residue into water and stir to precipitate the crude product.

  • Filter, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Expected Yield and Purity:

  • Overall Yield (from aldehyde): 85-95%[3][4]

  • Purity (HPLC): >99%[1]

Protocol 3: Synthesis of (3-Ethoxy-4-methoxyphenyl)methanol

This protocol outlines the reduction of the aldehyde intermediate to the corresponding benzyl alcohol.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
3-Ethoxy-4-methoxybenzaldehyde180.2010 g0.055
Sodium Borohydride (NaBH4)37.832.1 g0.055
Methanol32.04100 mL-

Procedure:

  • Dissolve 10 g of 3-ethoxy-4-methoxybenzaldehyde in 100 mL of methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add 2.1 g of sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1M HCl until the pH is neutral.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Expected Yield and Purity:

  • Yield: >95% (typical for NaBH4 reductions of aldehydes)

  • Purity: High, can often be used without further purification.

Protocol 4: Synthesis of Ethoxymethrin

This protocol describes the final esterification step to produce the hypothetical insecticide, Ethoxymethrin.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
(3-Ethoxy-4-methoxyphenyl)methanol182.225 g0.027
Permethrinic Acid Chloride227.096.2 g0.027
Pyridine79.103 mL-
Dichloromethane (anhydrous)84.9350 mL-

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5 g of (3-ethoxy-4-methoxyphenyl)methanol and 3 mL of pyridine in 50 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 6.2 g of permethrinic acid chloride in 20 mL of anhydrous dichloromethane to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Ethoxymethrin.

Expected Yield and Purity:

  • Yield: 80-90%

  • Purity (HPLC): >98%

Disclaimer: The synthesis of "Ethoxymethrin" is a hypothetical example to illustrate the potential application of 3-ethoxy-4-methoxybenzonitrile in agrochemical synthesis. The efficacy and safety of this hypothetical compound have not been tested. All experimental work should be conducted by trained professionals in a suitable laboratory environment with appropriate safety precautions.

References

Catalytic Routes for the Synthesis of 3-Ethoxybenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various catalytic methods for the synthesis of 3-ethoxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The information is compiled to assist researchers in selecting and implementing efficient synthetic strategies.

Introduction

This compound is a valuable building block in organic synthesis. Its preparation can be achieved through several catalytic pathways, primarily involving transition-metal-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. This document outlines key catalytic methods, including Palladium, Nickel, and Copper-catalyzed cyanations, starting from precursors like aryl halides, phenols, and boronic acids. Additionally, a common non-catalytic, two-step synthesis from the corresponding aldehyde is presented for comparison.

Summary of Catalytic Methods

The synthesis of this compound can be approached from various precursors using different catalytic systems. The following table summarizes the key aspects of these methods.

Starting MaterialCatalytic SystemCyanide SourceKey FeaturesTypical Yield
3-BromoethoxybenzenePalladium-catalyzedK₄[Fe(CN)₆], Zn(CN)₂Well-established, broad substrate scope, high yields.[1][2]High
3-BromoethoxybenzeneNickel-catalyzedZn(CN)₂, Organic NitrilesMore cost-effective and sustainable than palladium.[3][4][5]Good to Excellent
3-BromoethoxybenzeneCopper-catalyzedK₄[Fe(CN)₆], Organic NitrilesLow-cost catalyst, avoids precious metals.[6]Good
3-EthoxyphenolNickel-catalyzedAminoacetonitrilesDirect conversion of phenols, avoiding pre-functionalization to halides.Good
3-Ethoxyphenylboronic AcidCopper-catalyzedVariousMild reaction conditions.[7][8]Moderate to Good

Experimental Protocols and Data

Method 1: Palladium-Catalyzed Cyanation of 3-Bromoethoxybenzene

Palladium-catalyzed cyanation is a robust and widely used method for the synthesis of aryl nitriles from aryl halides.[1][2] Various palladium sources and ligands can be employed, and the use of less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) is preferred over highly toxic alkali cyanides.[6]

Workflow for Palladium-Catalyzed Cyanation

reagents 3-Bromoethoxybenzene Pd Catalyst Ligand Cyanide Source Base Solvent reaction Reaction Vessel Inert Atmosphere Heat reagents->reaction Combine workup Aqueous Workup Extraction reaction->workup Cool & Quench purification Column Chromatography workup->purification Crude Product product This compound purification->product Pure Product reagents 3-Bromoethoxybenzene Ni Precatalyst Ligand Cyanide Source Reductant/Base Solvent reaction Reaction Vessel Inert Atmosphere Heat reagents->reaction Combine workup Filtration Aqueous Workup Extraction reaction->workup Cool & Quench purification Column Chromatography workup->purification Crude Product product This compound purification->product Pure Product aldehyde 3-Ethoxybenzaldehyde oxime 3-Ethoxybenzaldehyde Oxime aldehyde->oxime + NH₂OH·HCl nitrile This compound oxime->nitrile + Acetic Anhydride (Dehydration)

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Ethoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Ethoxybenzonitrile. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to aid in reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 3-hydroxybenzonitrile to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as bromoethane, in an SN2 reaction.[1][3]

Q2: What are the essential starting materials and reagents for this synthesis?

A2: The key reactants are 3-hydroxybenzonitrile and an ethylating agent (e.g., bromoethane).[4][5] The reaction requires a base to deprotonate the phenol (potassium carbonate is common) and a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the SN2 mechanism.[4][5][6]

Q3: How can the progress of the reaction be monitored effectively?

A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting material (3-hydroxybenzonitrile), you can observe the consumption of the reactant and the formation of the product over time.

Q4: What are the primary safety concerns when performing this synthesis?

A4: Several reagents require careful handling. Bromoethane is a volatile and potentially carcinogenic alkylating agent. Dimethylformamide (DMF) is a skin irritant and can be harmful if absorbed or inhaled. Bases like potassium carbonate can be irritating. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

General Reaction Pathway

G cluster_reactants Reactants cluster_reagents Conditions 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Product This compound 3-Hydroxybenzonitrile->Product Ethylating Agent\n(e.g., Bromoethane) Ethylating Agent (e.g., Bromoethane) Ethylating Agent\n(e.g., Bromoethane)->Product Base\n(e.g., K2CO3) Base (e.g., K2CO3) Base\n(e.g., K2CO3)->Product Solvent\n(e.g., DMF) Solvent (e.g., DMF) Solvent\n(e.g., DMF)->Product

Caption: Williamson ether synthesis pathway for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields are a frequent issue in Williamson ether synthesis and can stem from several factors.[1] The primary causes include incomplete deprotonation of the starting phenol, suboptimal reaction conditions, or the presence of moisture.[1][7] Refer to the troubleshooting diagram below to diagnose the issue.

Troubleshooting start Low Yield Observed q1 Is unreacted 3-hydroxybenzonitrile present? start->q1 q2 Were anhydrous reagents and solvent used? q1->q2 No sol1 Cause: Incomplete Deprotonation - Increase base stoichiometry (1.1-1.5 eq). - Use a stronger base (e.g., NaH). - Ensure base quality. q1->sol1 Yes q3 Was the reaction run at sufficient temperature/time? q2->q3 Yes sol2 Cause: Reagent Hydrolysis - Dry solvents and reagents before use. - Run reaction under an inert atmosphere (N2/Ar). q2->sol2 No sol3 Cause: Suboptimal Kinetics - Increase temperature (e.g., to 100°C). - Extend reaction time (monitor by TLC). q3->sol3 No sol4 Consider other issues: - Poor quality of ethylating agent. - Side reactions (C-alkylation). - Inefficient workup/purification. q3->sol4 Yes

Caption: Decision tree for troubleshooting low reaction yields.

Q2: I am observing significant amounts of unreacted 3-hydroxybenzonitrile via TLC. What should I do?

A2: This indicates an issue with the initial deprotonation step or the subsequent nucleophilic attack.

  • Check Base Stoichiometry and Strength: Ensure at least one equivalent of base is used. For phenols, which are moderately acidic, a base like potassium carbonate is often sufficient, but you may need to increase the equivalents or switch to a stronger base like sodium hydride (NaH) for complete deprotonation.[3][8]

  • Verify Anhydrous Conditions: Water can consume the base and hydrolyze the alkoxide, preventing the reaction. Ensure all glassware, solvents, and reagents are thoroughly dried.[7]

  • Increase Reaction Time or Temperature: The reaction may be kinetically slow. Try increasing the temperature to around 100°C and extending the reaction time, using TLC to monitor for the disappearance of the starting material.[4][5]

Q3: The final product is impure after the initial workup. How can I improve its purity?

A3: Impurities often consist of unreacted starting materials or byproducts.

  • Aqueous Wash: During the workup, washing the organic layer with a dilute NaOH solution can help remove any unreacted acidic 3-hydroxybenzonitrile.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is an effective purification method.[9]

  • Silica Gel Chromatography: For oily products or difficult-to-remove impurities, column chromatography is the most reliable purification technique. A solvent system like dichloromethane with a small percentage of methanol can be effective.[9]

Experimental Protocols & Data

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the Williamson ether synthesis of aryl ethers.[4][5]

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Extraction cluster_purification 4. Purification a Charge flask with 3-hydroxybenzonitrile, K2CO3, and DMF. b Stir mixture at room temperature. a->b c Add bromoethane dropwise. b->c d Heat reaction mixture to 100°C. c->d e Monitor progress with TLC (approx. 8h). d->e f Cool to room temperature upon completion. e->f g Quench with deionized water. f->g h Extract with ethyl acetate (3x). g->h i Combine organic layers and dry with anhydrous Na2SO4. h->i j Filter and concentrate organic phase under reduced pressure. i->j k Purify crude product (e.g., recrystallization) to obtain white solid. j->k

Caption: Standard experimental workflow for this compound synthesis.

Procedure Details:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-hydroxybenzonitrile (1.0 eq), potassium carbonate (1.1-1.5 eq), and anhydrous dimethylformamide (DMF).

  • Reagent Addition: Stir the suspension at room temperature and add bromoethane (1.2-1.5 eq) dropwise.

  • Reaction: Heat the mixture to 100°C and maintain for approximately 8 hours, or until TLC analysis indicates the consumption of the starting material.[4][5]

  • Workup: After cooling to room temperature, pour the reaction mixture into deionized water. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[4]

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[4]

  • Purification: Purify the resulting crude product by recrystallization or column chromatography to yield this compound as a white solid.[9]

Comparative Table of Reaction Conditions

The following table summarizes various conditions reported for the synthesis of ethoxy-substituted benzonitriles, highlighting the impact of different reagents on yield.

Starting MaterialEthylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Hydroxy-4-methoxybenzonitrileBromoethaneK₂CO₃DMF100894[4][5]
3-Hydroxy-4-methoxybenzonitrileBromoethaneK₂CO₃DMF80-98.8[10]
3-Ethoxy-4-methoxybenzaldehyde(via Oximation)-AcetonitrileReflux (85)279[9]
3-Hydroxy-4-methoxybenzaldehydeBromoethaneK₂CO₃DMF1008~95[11]

References

Technical Support Center: Purification of Crude 3-Ethoxybenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Ethoxybenzonitrile by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the crude this compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. The impurities, which are either much more soluble or insoluble in the chosen solvent, remain in the solution (mother liquor) or are removed by filtration, respectively.

Q2: Which solvents are suitable for the recrystallization of this compound?

The ideal solvent for recrystallizing this compound should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on the structure of this compound (an aromatic ether nitrile), suitable solvents are likely to be alcohols (such as ethanol, methanol, or isopropanol) or a mixed solvent system (e.g., ethanol-water). The choice of solvent is critical and often requires experimental screening.

Q3: What are the common impurities in crude this compound?

Common impurities can originate from the starting materials, side reactions, or subsequent degradation. Potential impurities in crude this compound may include:

  • Unreacted starting materials: Depending on the synthetic route, this could include 3-hydroxybenzonitrile or ethyl halides.

  • Byproducts of synthesis: If prepared via a Williamson ether synthesis, byproducts from elimination reactions could be present.

  • Hydrolysis products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 3-ethoxybenzamide or 3-ethoxybenzoic acid.[1][2]

Q4: How can I improve the yield of my recrystallization?

To maximize the yield of purified this compound, consider the following:

  • Use the minimum amount of hot solvent necessary to completely dissolve the crude product.

  • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling can trap impurities.

  • Cool the solution in an ice bath after it has reached room temperature to maximize crystal precipitation.

  • When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Troubleshooting Guide

Problem Possible Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, causing it to melt before dissolving.Add a small amount of a co-solvent in which the compound is more soluble to lower the overall boiling point of the solvent system. Alternatively, use a lower-boiling point solvent.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
No Crystals Form Upon Cooling Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The rate of cooling is too slow, or the solution is not sufficiently supersaturated.Try cooling the solution in an ice bath to induce crystallization.
Low Recovery of Pure Product Too much solvent was used during dissolution or washing.Use the minimum amount of hot solvent for dissolution and wash the crystals with a minimal amount of ice-cold solvent.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Add a small excess of hot solvent before filtration and then concentrate the filtrate before cooling.
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use only a small amount to avoid adsorbing the desired product.

Experimental Protocols

Note: The following quantitative data is illustrative to demonstrate the experimental design. Actual solubility data should be determined experimentally.

Solvent Screening

A preliminary solvent screen is essential to identify a suitable recrystallization solvent.

Table 1: Illustrative Solubility Data for this compound

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
Water< 0.1< 0.5Poor
Ethanol540Good
Isopropanol335Good
Methanol850Moderate (high solubility at RT)
Toluene1560Poor (high solubility at RT)
Hexane< 0.52Potentially suitable as an anti-solvent

Based on this illustrative data, ethanol and isopropanol are good candidates for single-solvent recrystallization.

Recrystallization Protocol using Ethanol
  • Dissolution: In a 250 mL Erlenmeyer flask, add 10 g of crude this compound. Add 50 mL of ethanol. Heat the mixture on a hot plate with stirring until it boils. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (approx. 0.1 g) of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol (2 x 10 mL).

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.

Table 2: Expected Yield and Purity

ParameterValue
Starting Material10 g crude this compound
Recrystallization SolventEthanol
Expected Yield7-8.5 g
Expected Purity (by HPLC)> 99.5%

Visualizations

Experimental_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude this compound B Add Hot Solvent A->B C Hot Gravity Filtration B->C D Remove Insoluble Impurities C->D E Slow Cooling D->E F Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Drying H->I J Pure this compound I->J

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Guide Start Recrystallization Issue OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals? Start->NoCrystals LowYield Low Yield? Start->LowYield ColoredCrystals Colored Crystals? Start->ColoredCrystals Sol1 Add Co-solvent or Change Solvent OilingOut->Sol1 Yes Induce Induce Crystallization (Scratch/Seed) OilingOut->Induce No Sol2 Concentrate Solution NoCrystals->Sol2 Yes Sol3 Use Ice Bath NoCrystals->Sol3 No Sol4 Use Minimal Hot & Cold Solvent LowYield->Sol4 Yes Sol5 Pre-heat Funnel LowYield->Sol5 No Sol6 Use Activated Charcoal ColoredCrystals->Sol6 Yes

Caption: Troubleshooting logic for common recrystallization issues.

References

Troubleshooting low yield in the Williamson ether synthesis of 3-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yield in the Williamson ether synthesis of 3-Ethoxybenzonitrile from 3-hydroxybenzonitrile (also known as 3-cyanophenol) and an ethylating agent.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low yield of this compound. What are the most common causes?

A low yield in this synthesis is typically attributed to one or more of the following factors:

  • Incomplete Deprotonation: The phenolic proton of 3-hydroxybenzonitrile (pKa ≈ 8.6) must be fully removed to form the more nucleophilic phenoxide ion.[1] If the base is not strong enough or is used in insufficient quantity, the reaction will be slow or incomplete.

  • Suboptimal Solvent Choice: The solvent plays a critical role in solvating the ions and influencing nucleophilicity. Polar aprotic solvents are generally preferred for this reaction.[2]

  • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. Water can consume the base and hydrolyze the ethylating agent, significantly reducing the yield.[3]

  • Side Reactions: Competing reactions, such as C-alkylation of the phenoxide, can consume starting materials and lead to the formation of undesired byproducts.[4][5]

  • Reaction Temperature and Time: Suboptimal temperature can lead to a slow reaction rate, while excessively high temperatures might promote side reactions or decomposition.[2][6] Reaction times must be sufficient for the reaction to proceed to completion.[1]

Q2: How do I select the appropriate base for deprotonating 3-hydroxybenzonitrile?

The choice of base is critical for achieving complete deprotonation of the phenol without introducing competing reactions. For the synthesis of aryl ethers, moderately strong bases are often effective.[4]

  • Strong Bases (e.g., NaH, KH): While highly effective for deprotonating alcohols, strong bases like sodium hydride (NaH) can be hazardous if not handled under strictly anhydrous conditions.[6][7] They ensure complete and irreversible deprotonation.[8]

  • Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): Potassium carbonate is a weaker, non-nucleophilic base that is often sufficient for deprotonating phenols and is a common choice for synthesizing aryl ethers due to its ease of handling and effectiveness.[4][9]

  • Hydroxide Bases (e.g., NaOH, KOH): While capable of deprotonating phenols, the presence of the hydroxide ion (a strong nucleophile) and the water generated can lead to side reactions, such as hydrolysis of the alkyl halide.[6]

Base TypeExamplesSuitability for this compound SynthesisKey Considerations
Hydrides NaH, KHHighEnsures complete deprotonation but requires strict anhydrous conditions.[7][8]
Carbonates K₂CO₃, Cs₂CO₃HighEffective for phenols, easier to handle, and a common choice for aryl ethers.[4][10]
Hydroxides NaOH, KOHModerateCan be used, but the presence of water may lower yield due to side reactions.[6]
Q3: What is the best solvent for this reaction, and why?

Polar aprotic solvents are highly recommended for the Williamson ether synthesis.[2] They effectively solvate the cation (e.g., K⁺ or Na⁺), leaving the phenoxide anion "naked" and more nucleophilic, which accelerates the desired Sₙ2 reaction.[2]

  • Recommended Solvents: N,N-Dimethylformamide (DMF) and acetonitrile are excellent choices that favor O-alkylation over C-alkylation.[5] Dimethyl sulfoxide (DMSO) is also effective.[8]

  • Solvents to Avoid: Protic solvents like ethanol or water can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.[2] Using the parent alcohol as a solvent (e.g., ethanol) is generally not recommended in this specific synthesis as it can lead to trans-etherification or other side reactions.

Solvent TypeExamplesEffect on ReactionRecommendation
Polar Aprotic DMF, Acetonitrile, DMSOEnhances nucleophilicity, favors O-alkylation.[2][5]Highly Recommended
Polar Protic Ethanol, WaterReduces nucleophilicity, can lead to side reactions.[2]Avoid
Non-polar Toluene, HexanePoor solubility of ionic intermediates, slow reaction rates.Not Recommended
Q4: I'm observing a byproduct with a similar mass to my product. Could it be a C-alkylation product?

Yes, this is a distinct possibility. The 3-cyanophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbons on the aromatic ring (ortho and para to the hydroxyl group). While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of ethyl-substituted cyanophenols.[5]

To minimize C-alkylation:

  • Use a Polar Aprotic Solvent: As mentioned, solvents like DMF or acetonitrile strongly favor O-alkylation.[5]

  • Consider a Phase-Transfer Catalyst: Using a phase-transfer catalyst (PTC) can improve the selectivity for O-alkylation by efficiently transporting the phenoxide ion into the organic phase for reaction.[11][12]

Troubleshooting Workflow

If you are experiencing low yield, follow this logical workflow to diagnose and resolve the issue.

G start Low Yield of This compound Observed reagents Step 1: Verify Reagent Quality and Reaction Setup start->reagents conditions Step 2: Assess Reaction Conditions reagents->conditions If all 'Yes' purity Are starting materials pure? (3-hydroxybenzonitrile, ethyl halide) reagents->purity anhydrous Are all reagents and solvents strictly anhydrous? reagents->anhydrous base_quality Is the base active and used in correct stoichiometry? reagents->base_quality analysis Step 3: Analyze Reaction Mixture (TLC, GC-MS, NMR) conditions->analysis If all optimal base_choice Is the base appropriate? (e.g., K₂CO₃, NaH) conditions->base_choice solvent_choice Is the solvent polar aprotic? (e.g., DMF, Acetonitrile) conditions->solvent_choice temp_time Are temperature and time optimized? (e.g., 50-100°C, monitor by TLC) conditions->temp_time incomplete Incomplete Reaction: Mostly Starting Material analysis->incomplete Outcome 1 byproducts Byproducts Observed: (e.g., C-alkylation product) analysis->byproducts Outcome 2 solution_reagents Solution: Purify/dry reagents. Use fresh, active base. purity->solution_reagents If 'No' anhydrous->solution_reagents If 'No' base_quality->solution_reagents If 'No' solution_conditions Solution: Switch to a stronger base or polar aprotic solvent. Optimize temperature and increase time. base_choice->solution_conditions If 'No' solvent_choice->solution_conditions If 'No' temp_time->solution_conditions If 'No' incomplete->solution_conditions solution_byproducts Solution: Confirm solvent is polar aprotic. Consider lower temperature. Use phase-transfer catalyst. byproducts->solution_byproducts G rank1 phenoxide 3-Cyanophenoxide (Ambident Nucleophile) rank2 product This compound (Desired Product - O-Alkylation) side_product C-Alkylation Byproduct rank3 phenol 3-Hydroxybenzonitrile phenol->phenoxide + Base - H⁺ base Base (e.g., K₂CO₃) ethyl_halide Ethyl Halide (e.g., Et-Br) phenoxide->product + Ethyl Halide (Sₙ2 on Oxygen) phenoxide->side_product + Ethyl Halide (Sₙ2 on Carbon)

References

Technical Support Center: Purification of Products from 3-Hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted 3-hydroxybenzonitrile from their reaction products.

Physical and Chemical Properties of 3-Hydroxybenzonitrile

A thorough understanding of the physical and chemical properties of 3-hydroxybenzonitrile is fundamental to developing an effective purification strategy. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₅NO--INVALID-LINK--
Molecular Weight 119.12 g/mol --INVALID-LINK--
Appearance Almost white to light brown crystalline powder[1]
Melting Point 78-81 °C[2][3]
pKa 8.61 (at 25 °C)[2]
Solubility in Water Slightly soluble[2][4]
Qualitative Solubility Soluble in polar organic solvents such as ethanol, methanol, and acetone.[5][6]

Frequently Asked Questions (FAQs)

Q1: My product is neutral, but I'm struggling to remove the unreacted 3-hydroxybenzonitrile. What is the first method I should try?

A1: For neutral products, a liquid-liquid extraction utilizing the acidic nature of the phenolic hydroxyl group on 3-hydroxybenzonitrile is the most straightforward approach. By washing your organic solution with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃), you can deprotonate the 3-hydroxybenzonitrile, making it highly soluble in the aqueous layer and thus extracting it from the organic phase containing your product.

Q2: I've performed a basic wash, but I still see some 3-hydroxybenzonitrile in my product according to TLC/LC-MS. What should I do next?

A2: If a basic wash is insufficient, consider the following:

  • Increase the number of extractions: Perform multiple washes with the basic solution (e.g., 3 x 50 mL instead of 1 x 150 mL).

  • Increase the concentration of the base: A more concentrated basic solution can more effectively deprotonate and extract the 3-hydroxybenzonitrile.

  • Consider a different purification technique: If extraction is not providing the desired purity, column chromatography or recrystallization may be necessary.

Q3: My product is also acidic. How can I selectively remove 3-hydroxybenzonitrile?

A3: This is a more challenging separation. The feasibility of selective extraction will depend on the difference in pKa between your product and 3-hydroxybenzonitrile (pKa ≈ 8.61).[2] If your product is significantly more acidic (pKa < 7), you might be able to use a weak base like sodium bicarbonate to selectively extract your product, leaving the less acidic 3-hydroxybenzonitrile in the organic layer. However, column chromatography is often the most effective method for separating acidic compounds with similar properties.

Q4: What are the best solvent systems for purifying my product from 3-hydroxybenzonitrile using column chromatography?

A4: The optimal solvent system will depend on the polarity of your product. A good starting point for method development is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7] You can use Thin Layer Chromatography (TLC) to screen different solvent ratios to find the one that provides the best separation between your product and 3-hydroxybenzonitrile. For polar compounds, a methanol/dichloromethane system may be more suitable.[7]

Q5: Can I use recrystallization to remove 3-hydroxybenzonitrile?

A5: Recrystallization can be a very effective technique if your product is a solid and has significantly different solubility characteristics from 3-hydroxybenzonitrile in a particular solvent.[8] You will need to find a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature, while 3-hydroxybenzonitrile remains soluble at room temperature.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor separation during basic extraction. - Incomplete deprotonation of 3-hydroxybenzonitrile.- Emulsion formation.- Use a more concentrated basic solution (e.g., 1-2M NaOH).- Perform multiple extractions with smaller volumes.- To break emulsions, add brine or centrifuge the mixture.
3-Hydroxybenzonitrile co-elutes with the product during column chromatography. - Inappropriate solvent system.- Column overloading.- Optimize the solvent system using TLC to maximize the difference in Rf values.- Use a shallower solvent gradient during elution.- Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Product crystallizes with 3-hydroxybenzonitrile during recrystallization. - Unsuitable recrystallization solvent.- Cooling the solution too quickly.- Screen for a solvent where the solubility of your product and 3-hydroxybenzonitrile are significantly different.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Tailing of 3-hydroxybenzonitrile on the TLC plate. - The compound is interacting too strongly with the stationary phase.- Add a small amount of a polar solvent (e.g., a few drops of acetic acid or triethylamine, depending on the nature of your product and the stationary phase) to the developing solvent to improve the spot shape.

Experimental Protocols

Protocol 1: Removal of 3-Hydroxybenzonitrile by Basic Liquid-Liquid Extraction

This protocol is suitable for neutral or basic products that are soluble in a water-immiscible organic solvent.

Materials:

  • Crude reaction mixture containing the product and unreacted 3-hydroxybenzonitrile dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1M Sodium hydroxide (NaOH) solution.

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Beakers and Erlenmeyer flasks.

Procedure:

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 1M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The deprotonated 3-hydroxybenzonitrile will be in the upper aqueous layer (if the organic solvent is denser than water, e.g., dichloromethane) or the lower aqueous layer (if the organic solvent is less dense than water, e.g., ethyl acetate).

  • Drain the aqueous layer.

  • Repeat the extraction with 1M NaOH solution two more times.

  • Wash the organic layer with deionized water to remove any residual NaOH.

  • Wash the organic layer with brine to facilitate the removal of water.

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter or decant the dried organic solution to remove the drying agent.

  • Concentrate the organic solution under reduced pressure to obtain the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general guideline for separating a product from 3-hydroxybenzonitrile using flash column chromatography.

Materials:

  • Crude reaction mixture.

  • Silica gel (230-400 mesh).

  • Appropriate solvents for the mobile phase (e.g., hexanes and ethyl acetate).

  • Chromatography column.

  • Sand.

  • Collection tubes.

  • TLC plates and developing chamber.

Procedure:

  • Solvent System Selection: Use TLC to determine a solvent system that gives good separation between your product and 3-hydroxybenzonitrile. Aim for an Rf value of ~0.2-0.3 for your product.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure to the top of the column to begin eluting the compounds.

    • Collect fractions in separate test tubes.

    • You can run the column isocratically (with a single solvent mixture) or with a solvent gradient (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain your purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow and Decision Making

The selection of the most appropriate purification method depends on the properties of your product and the level of purity required. The following diagram illustrates a general decision-making workflow.

Purification_Workflow start Crude Product (contains 3-hydroxybenzonitrile) product_properties Assess Product Properties (Solubility, Acidity/Basicity) start->product_properties extraction Liquid-Liquid Extraction (Basic Wash) product_properties->extraction Product is Neutral/Basic chromatography Column Chromatography product_properties->chromatography Product is Acidic or Extraction Fails recrystallization Recrystallization product_properties->recrystallization Product is Solid check_purity Check Purity (TLC, LC-MS, NMR) extraction->check_purity chromatography->check_purity recrystallization->check_purity pure_product Pure Product further_purification Further Purification Needed? check_purity->further_purification further_purification->chromatography Yes further_purification->pure_product No

Caption: Decision workflow for purification method selection.

References

Identifying and minimizing byproduct formation in 3-Ethoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethoxybenzonitrile. Our focus is on identifying and minimizing byproduct formation to enhance product purity and yield.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low product yield is a common issue that can often be traced back to suboptimal reaction conditions or incomplete reactions.

Potential Cause Troubleshooting Action
Incomplete Deprotonation of 3-Hydroxybenzonitrile Ensure the base used (e.g., K₂CO₃, NaH) is of good quality, anhydrous, and used in a slight excess (1.1-1.5 equivalents). Incomplete deprotonation leads to unreacted starting material.
Reaction Temperature Too Low The reaction may be too slow at lower temperatures. Gradually increase the temperature, monitoring by TLC or HPLC for the consumption of starting material. Typical temperatures range from 60-100°C.
Insufficient Reaction Time Monitor the reaction progress closely. If the reaction has stalled, consider extending the reaction time.
Poor Quality Ethylating Agent Use a fresh, high-purity ethylating agent (e.g., bromoethane, iodoethane). Impurities can lead to side reactions.
Hydrolysis of Product Ensure the work-up procedure is not overly acidic or basic, which could potentially hydrolyze the nitrile or ether functional groups under harsh conditions.

Issue 2: Presence of Significant Impurities in the Final Product

The formation of byproducts is a key challenge in the synthesis of this compound. The primary synthetic route, a Williamson ether synthesis, is susceptible to competing side reactions.

Observed Impurity/Byproduct Potential Cause Minimization Strategy
Unreacted 3-Hydroxybenzonitrile Incomplete reaction.See "Troubleshooting Low Yield" section.
C-Alkylated Byproducts (e.g., 2-Ethyl-3-hydroxybenzonitrile, 4-Ethyl-3-hydroxybenzonitrile) The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) as well as on the oxygen atom (O-alkylation).[1][2]Use a polar aprotic solvent such as DMF or acetonitrile. These solvents solvate the cation, leaving a more "naked" and reactive phenoxide oxygen, which favors O-alkylation.[1][3] Avoid protic solvents like water or ethanol, which can hydrogen bond with the phenoxide oxygen, shielding it and promoting C-alkylation.[1]
Diethyl Ether Self-condensation of the ethylating agent in the presence of a strong base.Add the ethylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
Elimination Product (Ethene) If the reaction temperature is too high, or if a sterically hindered base is used, the ethylating agent can undergo E2 elimination.[4]Maintain a controlled reaction temperature. Use a non-hindered base like potassium carbonate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Williamson ether synthesis. This involves the reaction of 3-hydroxybenzonitrile (also known as m-cyanophenol) with an ethylating agent, such as bromoethane or iodoethane, in the presence of a base and a suitable solvent.[5][6]

Q2: What are the expected major byproducts in the synthesis of this compound?

A2: Based on the Williamson ether synthesis mechanism, the most likely byproducts are:

  • C-alkylated isomers: 2-Ethyl-3-hydroxybenzonitrile and 4-Ethyl-3-hydroxybenzonitrile, arising from the competing C-alkylation of the phenoxide intermediate.[1][7]

  • Unreacted 3-hydroxybenzonitrile: Due to incomplete reaction.

  • Diethyl ether: From the self-condensation of the ethylating agent.

  • Ethene: From the elimination of the ethylating agent, though this is less common with primary alkyl halides like bromoethane under typical conditions.[4]

Q3: How can I best monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of the 3-hydroxybenzonitrile starting material and the formation of the more nonpolar this compound product. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[8]

Q4: What purification methods are recommended for this compound?

A4: After an aqueous work-up to remove the base and inorganic salts, the crude product can be purified by:

  • Recrystallization: From a suitable solvent system (e.g., ethanol/water or toluene/heptane).

  • Flash column chromatography: Using a silica gel stationary phase and a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) to separate the desired product from less polar byproducts like diethyl ether and more polar byproducts like unreacted starting material and C-alkylated isomers.[9]

Q5: Which analytical techniques are suitable for identifying and quantifying byproducts?

A5: A combination of chromatographic and spectroscopic techniques is ideal:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile components and providing mass information for identification of byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the final product and detecting non-volatile impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 3-Hydroxybenzonitrile

  • Bromoethane

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add bromoethane (1.2 eq) to the suspension.

  • Heat the reaction mixture to 80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterRecommended ConditionRationale
Starting Material 3-HydroxybenzonitrilePrecursor with phenolic hydroxyl group.
Ethylating Agent Bromoethane or IodoethanePrimary alkyl halides favor SN2 reaction.[10]
Base K₂CO₃, NaHTo deprotonate the phenolic hydroxyl group.
Solvent DMF, AcetonitrilePolar aprotic solvents favor O-alkylation.[1]
Temperature 60-100 °CTo ensure a reasonable reaction rate.[11]
Reaction Time 4-12 hoursDependent on temperature and reagents.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start 1. Charge flask with 3-hydroxybenzonitrile, K₂CO₃, and DMF add_ethylating_agent 2. Add Bromoethane start->add_ethylating_agent heat_stir 3. Heat and Stir (e.g., 80°C, 4-8h) add_ethylating_agent->heat_stir monitor 4. Monitor by TLC heat_stir->monitor quench 5. Quench with Water monitor->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash with Water and Brine extract->wash dry_concentrate 8. Dry and Concentrate wash->dry_concentrate purify 9. Purify by Column Chromatography or Recrystallization dry_concentrate->purify analyze 10. Analyze for Purity (HPLC, GC-MS, NMR) purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_byproducts start Byproduct Formation Observed? c_alkylation C-Alkylated Byproducts? start->c_alkylation Yes no_issue Purity Acceptable start->no_issue No unreacted_sm Unreacted Starting Material? c_alkylation->unreacted_sm No solution_solvent Action: Use polar aprotic solvent (DMF, Acetonitrile). Avoid protic solvents. c_alkylation->solution_solvent Yes other_byproducts Other Byproducts (e.g., Diethyl Ether)? unreacted_sm->other_byproducts No solution_conditions Action: Increase reaction time, temperature, or check base stoichiometry. unreacted_sm->solution_conditions Yes solution_addition Action: Add ethylating agent slowly. Control temperature. other_byproducts->solution_addition Yes other_byproducts->no_issue No

Caption: Troubleshooting logic for byproduct formation in this compound synthesis.

References

Strategies to improve the purity of synthesized 3-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3-Ethoxybenzonitrile

This guide provides troubleshooting advice and detailed protocols for improving the purity of synthesized this compound, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Common impurities depend on the synthetic route. If prepared via a Williamson ether synthesis from 3-hydroxybenzonitrile and an ethylating agent (e.g., bromoethane), impurities may include:

  • Unreacted 3-hydroxybenzonitrile: The starting material may not have fully reacted.

  • Side-products from elimination: The ethylating agent can undergo an E2 elimination reaction, especially with sterically hindered bases or secondary/tertiary halides, leading to the formation of ethene and other by-products.[1][2]

  • Residual base: Bases like sodium hydride, potassium carbonate, or sodium hydroxide used in the reaction might remain.[1][2]

  • Solvent residues: Solvents such as DMF, DMSO, or acetonitrile may be present.[3]

  • Hydrolysis products: The nitrile group can be partially hydrolyzed to 3-ethoxybenzamide, especially in the presence of strong acids or bases during workup.[4]

Q2: What is the recommended first step to purify crude this compound?

A2: A simple aqueous workup is often the best initial purification step. This involves dissolving the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) and washing with water to remove water-soluble impurities like inorganic salts and some polar starting materials. If a basic catalyst was used, a wash with a dilute acid (e.g., 1M HCl) can help remove it. Conversely, a dilute base wash (e.g., 1M NaOH) can remove acidic impurities like unreacted 3-hydroxybenzonitrile.

Q3: Which purification technique is most effective for achieving high purity of this compound?

A3: The most effective technique depends on the nature and quantity of the impurities.

  • Recrystallization is highly effective for removing small amounts of impurities from a solid product.[5]

  • Column chromatography is excellent for separating the desired product from impurities with different polarities.[6][7]

  • Distillation is suitable if the impurities have significantly different boiling points from this compound.

Troubleshooting Guide

Problem 1: My this compound has a yellowish tint after synthesis.

  • Question: What causes the yellow color and how can I remove it?

  • Answer: A yellow tint often indicates the presence of colored impurities, which could be by-products from the synthesis or degradation products.[8] Activated carbon (charcoal) treatment during recrystallization can be effective in removing colored impurities. Add a small amount of activated carbon to the hot solution of your crude product before filtering it hot.

Problem 2: I am getting a low yield after recrystallization.

  • Question: Why is my recovery so low and how can I improve it?

  • Answer: Low recovery during recrystallization can be due to several factors:

    • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to dissolve the crude product.[9]

    • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]

    • The chosen solvent is not ideal: The ideal solvent should dissolve the compound well when hot but poorly when cold. You may need to screen for a better solvent or use a solvent pair.[10]

Problem 3: My column chromatography is not separating the impurities effectively.

  • Question: How can I improve the separation during column chromatography?

  • Answer: Poor separation can be due to an inappropriate solvent system (eluent).

    • Optimize the eluent system: Use Thin Layer Chromatography (TLC) to test different solvent mixtures to find one that gives good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal).

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the non-polar impurities, followed by your product, and then the more polar impurities.[11]

    • Proper column packing: Ensure your column is packed uniformly without any air bubbles or cracks to prevent channeling.[12]

Experimental Protocols

Purification by Recrystallization

This method is suitable for purifying solid this compound.

Methodology:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, or a mixture like ethanol/water or hexane/ethyl acetate) to find a suitable solvent or solvent pair. The ideal solvent dissolves the compound when hot but not when cold.[10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals start to form, you can place the flask in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization & Isolation A Crude Product B Add Minimal Hot Solvent A->B C Hot Filtration B->C D Remove Insoluble Impurities C->D E Slow Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I I H->I Pure this compound Column_Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Product B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure this compound H->I Distillation_Workflow A Crude Product in Distillation Flask B Heat and Vaporize A->B C Condense Vapor B->C D Collect Distillate Fractions C->D E Pure this compound D->E

References

Technical Support Center: Purifying 3-Ethoxybenzonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-ethoxybenzonitrile using column chromatography. Given the limited specific literature for this compound, the recommendations are based on general chromatography principles and data for structurally similar molecules.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column chromatography method for purifying this compound?

A1: For a moderately polar compound like this compound, both normal-phase and reverse-phase chromatography can be suitable. The choice depends on the nature of the impurities. Normal-phase chromatography, using silica gel as the stationary phase, is a common starting point for the purification of many organic compounds.[1][2][3][4]

Q2: What are the suggested starting conditions for normal-phase column chromatography?

A2: For normal-phase chromatography, a good starting point would be silica gel as the stationary phase with a mobile phase system of hexane and ethyl acetate.[1] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation.

Q3: What are the suggested starting conditions for reverse-phase column chromatography?

A3: For reverse-phase chromatography, a C18-functionalized silica gel is a common stationary phase.[1] A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol.[1][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound does not elute from the column (Normal-Phase) The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[6]
Compound elutes too quickly with the solvent front (Normal-Phase) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).
Poor separation of this compound from impurities The chosen solvent system does not provide adequate resolution.- Optimize the mobile phase composition based on preliminary TLC analysis.[3] - Consider using a different solvent system. - For normal-phase, try a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[1]
Compound does not elute from the column (Reverse-Phase) The mobile phase is too polar.Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.
Compound elutes too quickly with the solvent front (Reverse-Phase) The mobile phase is not polar enough.Increase the proportion of water in the mobile phase.
Tailing of the desired compound's peak - The compound is interacting too strongly with the stationary phase. - The column is overloaded.- For normal-phase on silica gel (which is slightly acidic), if the compound is basic, adding a small amount of a basic modifier like triethylamine to the mobile phase can help. - For acidic compounds, a small amount of acetic acid might be beneficial. - Reduce the amount of crude material loaded onto the column.[7]
Cracks or channels in the stationary phase bed Improper column packing.Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry.[2][8]

Experimental Protocols

Normal-Phase Flash Column Chromatography

This protocol is a general guideline for the purification of this compound on a gram scale.

Materials:

  • Crude this compound

  • Silica gel (flash chromatography grade, e.g., 230-400 mesh)[3]

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Sand

  • Pressurized air or nitrogen source (for flash chromatography)

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: First, determine the optimal mobile phase composition by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[2]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[2]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[2]

    • Add a thin layer of sand on top of the silica bed.[2]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure to the top of the column to force the solvent through the silica gel at a steady rate.[3][9]

    • Collect fractions in test tubes or flasks.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Suggested Normal-Phase Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)A standard and cost-effective choice for moderately polar organic compounds.[1][3][4]
Mobile Phase Hexane / Ethyl AcetateA common and effective solvent system for silica gel chromatography with tunable polarity.[1]
Elution Mode Isocratic or GradientStart with isocratic elution based on TLC. A gradient elution (increasing ethyl acetate percentage) can be used for complex mixtures.

Table 2: Suggested Reverse-Phase Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase C18-functionalized SilicaSuitable for the separation of moderately polar compounds in a reverse-phase setup.[1]
Mobile Phase Acetonitrile / Water or Methanol / WaterCommon mobile phases for reverse-phase chromatography.[1][5]
Elution Mode Isocratic or GradientA gradient elution (increasing organic solvent percentage) is often used to separate compounds with a range of polarities.

Visualization

Troubleshooting_Workflow cluster_elution_speed Elution Speed Issue start Start Purification check_elution Does the compound elute? start->check_elution increase_polarity Increase mobile phase polarity check_elution->increase_polarity No check_separation Is separation from impurities adequate? check_elution->check_separation Yes increase_polarity->check_elution decrease_polarity Decrease mobile phase polarity decrease_polarity->check_elution optimize_solvent Optimize solvent system via TLC check_separation->optimize_solvent No check_tailing Is there peak tailing? check_separation->check_tailing Yes elutes_too_fast Elutes too fast? check_separation->elutes_too_fast optimize_solvent->check_elution add_modifier Add mobile phase modifier (e.g., TEA or Acetic Acid) or reduce sample load check_tailing->add_modifier Yes end_success Purification Successful check_tailing->end_success No add_modifier->check_elution end_fail Further optimization needed elutes_too_fast->decrease_polarity Yes elutes_too_fast->check_tailing No

Caption: Troubleshooting workflow for column chromatography of this compound.

References

How to avoid E2 elimination in 3-Ethoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethoxybenzonitrile. The primary focus is on mitigating the competing E2 elimination reaction to improve product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound via the Williamson ether synthesis?

A1: The primary challenge is the competition between the desired SN2 (bimolecular nucleophilic substitution) pathway, which yields this compound, and the undesired E2 (bimolecular elimination) side reaction.[1] The E2 reaction involves the abstraction of a proton from the ethylating agent by the base, leading to the formation of ethene gas and consumption of starting materials, thus lowering the overall yield.

Q2: How does the choice of ethylating agent affect the prevalence of E2 elimination?

A2: The structure of the alkylating agent is critical. Primary alkyl halides, such as bromoethane or iodoethane, are strongly preferred because they are less sterically hindered and less prone to elimination.[1][2] Using secondary (e.g., 2-bromopropane) or tertiary (e.g., tert-butyl bromide) halides will significantly favor the E2 elimination pathway, resulting in poor to no yield of the desired ether product.[3][4]

Q3: What role does the solvent play in the SN2/E2 competition?

A3: The solvent has a significant impact on the reaction pathway. Polar aprotic solvents, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), are highly recommended.[3] These solvents effectively solvate the cation of the base but not the anion (the phenoxide), leaving it more available as a nucleophile for the SN2 attack.[5] In contrast, polar protic solvents (like ethanol or water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring the E2 pathway.[6][7]

Q4: Can C-alkylation occur as a side reaction?

A4: Yes, when using a phenoxide ion as the nucleophile, there is a possibility of C-alkylation competing with the desired O-alkylation.[3] The phenoxide is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom on the aromatic ring. However, by carefully selecting the reaction conditions, such as using polar aprotic solvents, O-alkylation can be made the predominant pathway.

Troubleshooting Guide

ProblemLikely CauseRecommended Solution
Low Yield of this compound E2 Elimination: The base is abstracting a proton from the ethylating agent (e.g., bromoethane), forming ethene. This is common with strong, bulky bases and non-optimal solvents.[1][8]1. Base Selection: Switch to a weaker, non-bulky base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] 2. Solvent Choice: Ensure a polar aprotic solvent like DMF or DMSO is used.[3][9] 3. Temperature Control: Avoid excessively high temperatures which can favor elimination. A moderate temperature, such as 80-100°C, is often sufficient.[10][11]
Reaction Fails to Proceed Poor Nucleophile Formation: The starting phenol (3-hydroxybenzonitrile) has not been sufficiently deprotonated to form the active phenoxide nucleophile.1. Check Base Stoichiometry: Ensure at least one equivalent of a suitable base is used. 2. Base Strength: While very strong bases can promote E2, the base must be strong enough to deprotonate the phenol. K₂CO₃ is generally adequate for this purpose.[11]
Formation of Multiple Byproducts C-Alkylation: The phenoxide nucleophile may be attacking the ethylating agent via a ring carbon instead of the oxygen atom.[3]1. Optimize Solvent: Use of polar aprotic solvents generally favors O-alkylation over C-alkylation. 2. Counter-ion: The choice of the cation (e.g., K⁺, Na⁺, Cs⁺) can influence the O/C alkylation ratio, though this is a more advanced optimization step.
Incomplete Conversion of Starting Material Insufficient Reaction Time or Temperature: The reaction may not have been allowed to run to completion. Poor Leaving Group: The chosen ethylating agent may have a leaving group that is not sufficiently reactive.1. Monitor Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material before stopping the reaction.[11] 2. Leaving Group Ability: Use an ethylating agent with a good leaving group. The general order of reactivity is I > Br > Cl > OTs (tosylate).[4]

Comparative Data on Reaction Conditions

The following table summarizes different conditions for Williamson ether synthesis, highlighting those that favor the desired SN2 product over the E2 byproduct.

ParameterCondition Favoring SN2 (Ether Product)Condition Favoring E2 (Alkene Byproduct)Rationale
Alkyl Halide Methyl or Primary (e.g., Bromoethane)Secondary or TertiarySteric hindrance around the reaction center in secondary and tertiary halides prevents backside attack (SN2) and promotes proton abstraction from a beta-carbon (E2).[1][2]
Base Weaker, non-bulky bases (e.g., K₂CO₃, Cs₂CO₃)Strong, sterically hindered bases (e.g., Potassium tert-butoxide)Strong, bulky bases are more effective at removing a sterically accessible proton (E2) than at attacking a carbon atom (SN2).[8]
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)Polar Protic (e.g., Ethanol, Water)Polar aprotic solvents enhance the reactivity of the nucleophile, favoring SN2. Polar protic solvents can solvate and "weaken" the nucleophile, relatively favoring E2.[5][6]
Temperature Moderate TemperaturesHigh TemperaturesHigher temperatures generally provide more energy to overcome the higher activation energy of the elimination pathway.[1]

Optimized Experimental Protocol for this compound Synthesis

This protocol is designed to maximize the yield of this compound by favoring the SN2 pathway.

Reagents:

  • 3-Hydroxybenzonitrile

  • Bromoethane (EtBr)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzonitrile (1.0 eq).

  • Solvent and Base: Add anhydrous DMF to the flask, followed by anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes. Slowly add bromoethane (1.2 - 1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80-90°C.[10] Monitor the reaction progress using TLC until the starting 3-hydroxybenzonitrile is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water and stir.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with water, followed by a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield pure this compound.

Reaction Pathway Decision Diagram

The following diagram illustrates how the choice of reagents and conditions dictates the outcome between the desired SN2 pathway and the competing E2 elimination.

SN2_vs_E2 cluster_conditions Reaction Conditions cluster_pathways Favored Pathway cluster_products Major Product Alkyl Halide Alkyl Halide SN2 SN2 Alkyl Halide->SN2 Primary E2 E2 Alkyl Halide->E2 Secondary / Tertiary Base Base Base->SN2 Weak, Non-bulky (e.g., K₂CO₃) Base->E2 Strong, Bulky (e.g., t-BuOK) Solvent Solvent Solvent->SN2 Polar Aprotic (e.g., DMF) Solvent->E2 Polar Protic (e.g., EtOH) Ether This compound SN2->Ether Alkene Ethene E2->Alkene

Caption: Logical flow influencing SN2 vs. E2 pathways in ether synthesis.

References

Effect of base and solvent choice on 3-Ethoxybenzonitrile yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethoxybenzonitrile. The primary synthetic route is the Williamson ether synthesis, involving the reaction of 3-hydroxybenzonitrile with an ethylating agent in the presence of a base. The choice of base and solvent is critical for maximizing the yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely used and generally effective method is the Williamson ether synthesis. This involves the deprotonation of 3-hydroxybenzonitrile with a suitable base to form a phenoxide, which then undergoes a nucleophilic substitution reaction with an ethylating agent, such as ethyl iodide or ethyl bromide.

Q2: Which factors have the most significant impact on the yield of this compound?

A2: The key factors influencing the yield are the choice of base and solvent, the reaction temperature, and the purity of the reagents. Anhydrous (dry) conditions are crucial to prevent side reactions.

Q3: What are the typical starting materials for this synthesis?

A3: The standard starting materials are 3-hydroxybenzonitrile, an ethylating agent (e.g., ethyl iodide, ethyl bromide), and a base in a suitable solvent.

Data Presentation: Effect of Base and Solvent on Yield

While direct comparative studies for this compound are not extensively documented in single sources, the following table summarizes expected yields based on analogous reactions and established principles of the Williamson ether synthesis. The combination of potassium carbonate and dimethylformamide is a well-documented, high-yielding system for similar phenolic ethers.[1]

BaseSolventEthylating AgentTemperature (°C)Typical Yield (%)Reference/Notes
Potassium Carbonate (K₂CO₃)Dimethylformamide (DMF)Bromoethane100~94Based on synthesis of 3-ethoxy-4-methoxybenzonitrile[1]
Sodium Hydride (NaH)Tetrahydrofuran (THF)Ethyl BromideRoom Temp. to RefluxGood to ExcellentGeneral Williamson ether synthesis conditions[2][3]
Sodium Ethoxide (NaOEt)Ethanol (EtOH)ChloroethaneRefluxModerate to GoodClassical Williamson ether synthesis conditions[4][5]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Potassium Carbonate in DMF

This protocol is adapted from a high-yield synthesis of a closely related compound, 3-ethoxy-4-methoxybenzonitrile.[1]

Materials:

  • 3-hydroxybenzonitrile

  • Bromoethane (or Ethyl Iodide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzonitrile (1 equivalent) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 - 2 equivalents).

  • Add bromoethane (1.2 - 1.5 equivalents) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Protocol 2: Synthesis using Sodium Hydride in THF

This protocol outlines a general procedure for the Williamson ether synthesis using a strong base.

Materials:

  • 3-hydroxybenzonitrile

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl Bromide (or Ethyl Iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-hydroxybenzonitrile (1 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the phenoxide.

  • Cool the reaction mixture back to 0 °C and add ethyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete deprotonation of 3-hydroxybenzonitrile. 2. Wet reagents or solvents. 3. Inactive base (e.g., old NaH). 4. Reaction temperature is too low.1. Use a stronger base or increase the reaction temperature. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Use fresh, high-quality base. 4. Increase the reaction temperature and monitor for product formation.
Formation of Side Products 1. Elimination reaction of the ethylating agent, especially at high temperatures with a strong, sterically hindered base.[4] 2. Reaction of the base with the solvent (e.g., NaH with DMF can form byproducts).[6] 3. C-alkylation of the phenoxide in addition to the desired O-alkylation.[7]1. Use a less hindered base (e.g., K₂CO₃) or a lower reaction temperature. 2. Choose a more inert solvent for the chosen base (e.g., THF for NaH). 3. This is less common with phenoxides but can be influenced by the solvent and counter-ion.
Starting Material Remains Unreacted 1. Insufficient amount of base or ethylating agent. 2. Reaction time is too short. 3. Low reaction temperature.1. Use a slight excess of the base and ethylating agent (e.g., 1.1-1.5 equivalents). 2. Increase the reaction time and monitor by TLC. 3. Increase the reaction temperature.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of closely related side products.1. Optimize the reaction to drive it to completion. 2. Utilize column chromatography with an optimized solvent system for separation. An acid-base wash can help remove unreacted 3-hydroxybenzonitrile.

Visualization of Experimental Workflow

SynthesisWorkflow Logical Workflow for this compound Synthesis Start Start: 3-Hydroxybenzonitrile Base_Solvent Select Base and Solvent (e.g., K2CO3 in DMF or NaH in THF) Start->Base_Solvent Deprotonation Deprotonation to form 3-cyanophenoxide Base_Solvent->Deprotonation Ethylation Add Ethylating Agent (e.g., Bromoethane) Deprotonation->Ethylation Reaction SN2 Reaction (Williamson Ether Synthesis) Ethylation->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Troubleshoot Troubleshooting: Low Yield / Side Products Reaction->Troubleshoot Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Final Product: This compound Purification->Product Troubleshoot->Base_Solvent Optimize Conditions

Caption: Logical workflow for the synthesis of this compound.

References

Technical Support Center: Managing Reaction Temperature for 3-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Ethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing reaction temperatures to prevent thermal decomposition and ensure the successful and safe use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known decomposition temperature of this compound?

A1: Currently, a specific decomposition temperature for this compound is not definitively reported in publicly available literature. Aromatic nitriles as a class of compounds can be thermally sensitive.[1] When heated to decomposition, nitriles can emit highly toxic fumes, including hydrogen cyanide and oxides of nitrogen. It is crucial to handle this compound with care and assume that decomposition can occur at elevated temperatures, especially in the presence of impurities or incompatible materials.

Q2: What are the physical properties I should be aware of when heating this compound?

A2: Understanding the physical properties of this compound is critical for proper temperature management. Key values are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₉NO[2]
Molecular Weight147.17 g/mol [2]
Boiling Point241-244 °C (at atmospheric pressure)[3]
Flash Point>110 °C (>230 °F)[3]
AppearanceColorless to light yellow liquid[3][4]

Q3: What are the primary risks associated with overheating this compound?

A3: The primary risks of overheating this compound include:

  • Thermal Decomposition: This can lead to the generation of hazardous byproducts such as hydrogen cyanide and nitrogen oxides.[5]

  • Runaway Reaction: For exothermic reactions involving this compound, excessive heat can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing vessel rupture.[6][7]

  • Product Impurity: Even below the decomposition temperature, excessive heat can cause side reactions, leading to impurities in your final product and reduced yield.

Q4: How can I determine a safe operating temperature for my specific reaction?

A4: Since a precise decomposition temperature is not established, a cautious approach is necessary. We recommend performing a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) on a small scale.[8][9][10] This will help you identify the onset of any exothermic events or mass loss, indicating decomposition. As a general rule, it is advisable to keep the reaction temperature significantly below the boiling point and to carefully monitor for any signs of decomposition, such as color change or gas evolution.

Troubleshooting Guide: Managing Reaction Temperature

This section provides a structured approach to troubleshooting common issues related to temperature control during experiments with this compound.

Issue 1: Temperature of the reaction mixture is fluctuating unexpectedly.

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Mixing: Poor agitation can lead to localized hot spots.Ensure your stirring mechanism (magnetic stir bar or overhead stirrer) is functioning correctly and providing vigorous mixing. For larger vessels, consider the placement of baffles to improve mixing efficiency.[11]
Poor Heat Transfer: The reaction vessel may not be in uniform contact with the heating or cooling medium.Ensure the reaction vessel is properly immersed in the heating/cooling bath. For jacketed reactors, confirm that the heat transfer fluid is circulating at the appropriate rate.[12]
Faulty Temperature Probe: The thermocouple or temperature probe may be malfunctioning or incorrectly placed.Calibrate your temperature probe regularly.[13] Ensure the probe is immersed in the reaction mixture, not touching the sides of the vessel, to get an accurate reading of the internal temperature.[11]
Incorrect Heating/Cooling System Settings: The parameters on your temperature controller may not be optimized for your reaction scale and solvent.Review and adjust the PID (Proportional-Integral-Derivative) settings on your temperature controller to better match the thermal demands of your system.[14]
Issue 2: The reaction temperature is consistently overshooting the setpoint.

Possible Causes & Solutions:

CauseRecommended Action
Exothermic Reaction: The heat generated by the reaction is greater than the rate of heat removal.For exothermic reactions, consider adding reagents dropwise to control the rate of heat generation.[6] Ensure your cooling system is appropriately sized for the scale of your reaction.
Heating Mantle Power Too High: The heating mantle is supplying heat too quickly for the controller to regulate effectively.Reduce the power setting on the heating mantle and allow the temperature controller to manage the heating rate.
Inadequate Cooling Capacity: The cooling bath or circulator cannot remove heat fast enough.Use a larger cooling bath or a more powerful circulator. For temperatures below ambient, ensure your cooling medium (e.g., ice-water, dry ice/acetone) is sufficient.[15]
Issue 3: I suspect decomposition is occurring even below the boiling point.

Possible Causes & Solutions:

CauseRecommended Action
Presence of Impurities: Catalytic amounts of impurities can lower the decomposition temperature.Ensure all reagents and solvents are of high purity. Consider purifying starting materials if necessary.
Incompatible Materials: Certain materials can catalyze decomposition.Review the compatibility of all reagents in your reaction mixture. Be cautious with strong acids, bases, and oxidizing agents.
Extended Reaction Time at Elevated Temperature: Prolonged heating, even at a seemingly safe temperature, can lead to slow decomposition.Try to minimize the reaction time at elevated temperatures. If possible, conduct the reaction at a lower temperature for a longer duration.

Experimental Protocols

Protocol 1: Small-Scale Thermal Stability Test using a Heating Block

This protocol provides a basic method to visually assess the thermal stability of this compound on a small scale.

  • Place a small, clean, and dry test tube containing a few drops of this compound in a calibrated heating block with a transparent window.

  • Insert a calibrated thermometer or thermocouple into a parallel hole in the heating block to monitor the temperature accurately.

  • Slowly increase the temperature of the heating block at a rate of 2-5 °C per minute.

  • Visually observe the sample for any changes, such as color change (yellowing, browning), gas evolution, or the appearance of solid byproducts.

  • Note the temperature at which any of these changes are first observed. This should be considered the maximum safe operating temperature for your experiments.

Protocol 2: Best Practices for Setting Up a Temperature-Controlled Reaction

This protocol outlines the key steps for maintaining precise temperature control during a chemical reaction involving this compound.

  • Vessel Selection: Choose a round-bottom flask or a jacketed reactor of an appropriate size for your reaction scale. Ensure the glassware is clean, dry, and free of any cracks or defects.[16][17]

  • Heating/Cooling Method:

    • For heating, use a silicone oil bath with a magnetic stirrer and a temperature controller. This provides more uniform heating than a heating mantle.[15]

    • For cooling, use an ice-water bath for 0 °C or a dry ice-acetone bath for -78 °C.[15] For other temperatures, a circulating chiller with a jacketed reactor is recommended.[12][18]

  • Temperature Monitoring: Place a calibrated thermocouple or thermometer directly into the reaction mixture. Ensure the probe is not touching the glassware walls.

  • Agitation: Use an appropriately sized magnetic stir bar or an overhead stirrer to ensure the reaction mixture is well-agitated and the temperature is uniform throughout.

  • Insulation: For reactions at elevated temperatures, consider insulating the reaction vessel above the level of the heating bath with glass wool or aluminum foil to minimize heat loss and maintain a stable temperature.[12]

  • Gradual Temperature Changes: Always heat and cool the reaction mixture gradually to avoid thermal shock to the glassware, which could lead to breakage.[17][19]

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting temperature control issues.

Troubleshooting_Temperature_Control start Temperature Issue Identified q1 Is the temperature fluctuating unexpectedly? start->q1 check_mixing Check Agitation: - Is the stirrer on? - Is mixing vigorous? q1->check_mixing Yes q2 Is the temperature consistently overshooting? q1->q2 No check_heat_transfer Check Heat Transfer: - Is the vessel properly immersed? - Is the circulator running? check_mixing->check_heat_transfer check_probe Check Temperature Probe: - Is it calibrated? - Is it correctly placed? check_heat_transfer->check_probe adjust_pid Adjust Controller PID Settings check_probe->adjust_pid end Problem Resolved adjust_pid->end control_exotherm Manage Exotherm: - Add reagents slowly. - Ensure adequate cooling. q2->control_exotherm Yes q3 Do you suspect decomposition? q2->q3 No reduce_heating Reduce Heating Power: - Lower heating mantle setting. control_exotherm->reduce_heating reduce_heating->end check_purity Check Reagent Purity: - Use high-purity materials. q3->check_purity Yes q3->end No check_compatibility Review Reagent Compatibility: - Avoid strong acids/bases/oxidizers. check_purity->check_compatibility optimize_conditions Optimize Reaction Conditions: - Lower temperature. - Reduce reaction time. check_compatibility->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for temperature control.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of 3-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 3-Ethoxybenzonitrile, a key building block in the synthesis of various pharmaceutical compounds. We will explore the rationale behind method development, present a detailed experimental protocol, and compare HPLC with alternative analytical techniques, supported by scientific principles and data.

The Critical Role of Purity in Synthesis and Development

This compound (C₉H₉NO) is a substituted aromatic nitrile.[1] Its purity is paramount as impurities can lead to unforeseen side reactions, impact the yield and quality of subsequent synthetic steps, and introduce potential toxicological risks in drug development. Common impurities may arise from unreacted starting materials, byproducts of the synthesis, or degradation products. For instance, a common synthesis route involves the ethoxylation of a hydroxylated benzonitrile precursor.[2] This can lead to residual starting material or the formation of related isomers as key process-related impurities.

HPLC as the Primary Method for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[3][4] Its high resolving power, sensitivity, and adaptability make it ideal for separating the main component from structurally similar impurities.

The Logic Behind Method Development for this compound

A robust HPLC method should be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[5] The development of such a method is a systematic process.

For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a moderately polar compound, will have good retention and can be effectively separated from more polar or less polar impurities by modulating the mobile phase composition.

A gradient elution, where the mobile phase composition is changed during the run, is generally preferred for purity analysis. This approach allows for the effective elution of a wider range of impurities with varying polarities, from early-eluting polar compounds to late-eluting nonpolar species, all within a reasonable timeframe.[5]

Ultraviolet (UV) detection is suitable for this compound due to the presence of the aromatic ring, which is a chromophore.[5] A photodiode array (PDA) detector is particularly advantageous as it can provide spectral information for peak identity and purity assessment.

Detailed Experimental Protocol: A Stability-Indicating RP-HPLC Method

This section provides a detailed, step-by-step methodology for the purity assessment of this compound. This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the reliability of the results.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.

  • Chromatography data system (CDS) for data acquisition and processing.

Chromatographic Conditions:

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject a blank (diluent) to ensure a stable baseline.

  • Inject the standard solution in six replicates to check for system suitability.

  • Inject the sample solution in duplicate.

  • After the analysis, process the chromatograms to determine the peak areas.

System Suitability:

The system is deemed suitable for use if the following criteria are met for the six replicate injections of the standard solution:

  • Tailing factor for the this compound peak is not more than 2.0.

  • Theoretical plates for the this compound peak are not less than 2000.

  • Relative Standard Deviation (RSD) of the peak areas is not more than 2.0%.

Calculation of Purity:

The purity of the this compound sample is calculated based on the area percentage of all peaks in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the analytical data, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[6] The key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies: A Cornerstone of Specificity

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[8][9] The sample of this compound is subjected to stress conditions to induce degradation, and the resulting solution is analyzed. The goal is to achieve 5-20% degradation of the parent compound.

Typical Forced Degradation Conditions:

Stress ConditionProcedure
Acid Hydrolysis Reflux with 0.1 M HCl at 80 °C for 4 hours.
Base Hydrolysis Reflux with 0.1 M NaOH at 80 °C for 2 hours.
Oxidative Degradation Treat with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Heat the solid sample at 105 °C for 48 hours.
Photolytic Degradation Expose the sample to UV light (254 nm) for 24 hours.

The HPLC method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak and from each other.

Visualizing the Workflow

HPLC_Purity_Assessment cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Weigh Reference Standard dissolve_std Dissolve in Diluent prep_std->dissolve_std prep_sample Weigh Sample dissolve_sample Dissolve in Diluent prep_sample->dissolve_sample equilibrate System Equilibration dissolve_std->equilibrate dissolve_sample->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_std Inject Standard (x6) inject_blank->inject_std inject_sample Inject Sample (x2) inject_std->inject_sample process_chrom Process Chromatograms inject_sample->process_chrom sys_suit System Suitability Check process_chrom->sys_suit calc_purity Calculate % Purity sys_suit->calc_purity report Generate Report calc_purity->report

Caption: Workflow for HPLC Purity Assessment of this compound.

Comparative Analysis with Alternative Techniques

While HPLC is the preferred method, other analytical techniques can also be employed for purity assessment. This section provides a comparative overview.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[10]

  • Advantages:

    • High Efficiency and Resolution: GC, especially with capillary columns, can provide very sharp peaks and excellent separation for volatile compounds.[4]

    • Speed: Analysis times in GC can be significantly shorter than in HPLC.[10]

    • Cost-Effective: The carrier gas used in GC is generally less expensive than the solvents required for HPLC.[4]

  • Disadvantages:

    • Thermal Lability: this compound has a relatively high boiling point, and there is a risk of thermal degradation in the GC injector port or column, which could lead to inaccurate purity results.

    • Limited to Volatile Compounds: Not suitable for non-volatile impurities.

Verdict: While GC could potentially be used, the risk of thermal degradation makes HPLC a more reliable choice for the purity assessment of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[11][12][13]

  • Advantages:

    • Absolute Quantification: qNMR provides a direct measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard.[14]

    • No Chromatographic Separation Needed: Simplifies method development.

    • Structural Information: Provides structural information that can help in the identification of impurities.

  • Disadvantages:

    • Lower Sensitivity: qNMR is generally less sensitive than HPLC, making it difficult to detect and quantify low-level impurities.

    • Signal Overlap: In complex mixtures, signals from different compounds can overlap, complicating quantification.

    • Higher Equipment Cost: NMR spectrometers are more expensive to purchase and maintain than HPLC systems.

Verdict: qNMR is an excellent orthogonal technique for confirming the purity of a reference standard but may not be suitable for routine quality control where the detection of low-level impurities is critical.

Comparative Summary:

FeatureHPLCGCqNMR
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsSoluble compounds with NMR-active nuclei
Sensitivity High (ppm to ppb)Very High (ppb to ppt)Moderate (low %)
Quantification Relative (Area %) or External StandardRelative (Area %) or External StandardAbsolute (with internal standard)
Primary Use Case Routine QC, stability studiesAnalysis of volatile impurities, residual solventsPurity of reference standards, structural elucidation

Conclusion

The presented RP-HPLC method provides a robust, reliable, and stability-indicating approach for the purity assessment of this compound. The detailed protocol and validation principles outlined in this guide are designed to ensure the generation of accurate and defensible analytical data. While alternative techniques like GC and qNMR have their specific applications, HPLC remains the gold standard for routine purity testing in pharmaceutical development due to its versatility, sensitivity, and proven track record. By implementing a well-developed and validated HPLC method, researchers can have high confidence in the quality of their chemical intermediates, which is a critical step towards successful research and development outcomes.

References

A Comparative Guide to the Spectroscopic Characterization of 3-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 3-Ethoxybenzonitrile, a key intermediate in the synthesis of various organic compounds. We present experimental data for ¹H and ¹³C NMR, alongside a comparative analysis with alternative analytical techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are included to support research and development activities.

¹H and ¹³C NMR Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[1] For this compound, ¹H NMR identifies the number of distinct protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms.

The ethoxy group (-OCH₂CH₃) is characterized by a triplet from the methyl (CH₃) protons and a quartet from the methylene (CH₂) protons in the ¹H NMR spectrum. The aromatic protons appear as distinct multiplets in the downfield region. In the ¹³C NMR spectrum, each carbon atom in the molecule produces a unique signal, allowing for a complete carbon framework analysis.[2]

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

Note: Data is predicted based on analysis of structurally similar compounds, such as 3-methoxybenzonitrile, and established NMR principles. The solvent is assumed to be Chloroform-d (CDCl₃).[3][4]

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~7.40t1H~7.8H-5
~7.25ddd1H~7.8, 2.5, 1.2H-6
~7.19t1H~2.5H-2
~7.10ddd1H~7.8, 2.5, 1.2H-4
4.08q2H7.0-OCH₂CH₃
1.43t3H7.0-OCH₂CH₃

¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~159.0C-3
~130.2C-5
~124.5C-6
~119.5C-4
~118.8-C≡N
~116.8C-2
~113.1C-1
63.8-OCH₂CH₃
14.7-OCH₂CH₃

Comparison with Alternative Analytical Techniques

While NMR provides comprehensive structural detail, other spectroscopic methods offer complementary information that is crucial for unambiguous compound identification.[5] Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns, while Infrared (IR) Spectroscopy identifies the functional groups present.[6][7]

Table 2: Comparison of Analytical Techniques for this compound Characterization

Feature¹H & ¹³C NMR SpectroscopyInfrared (IR) SpectroscopyMass Spectrometry (MS)
Information Provided Detailed carbon-hydrogen framework, connectivity through coupling constants, stereochemistry, and dynamic processes.[1]Presence of specific functional groups (e.g., C≡N, C-O, aromatic C=C).[8][9]Molecular weight, elemental composition (High-Resolution MS), and structural information from fragmentation patterns.[7][10]
Key Data for this compound Specific chemical shifts and coupling patterns for aromatic and ethoxy protons and carbons.Strong absorption band for the nitrile (C≡N) stretch (~2230 cm⁻¹), C-O ether stretches, and aromatic C-H and C=C bands.[6][9]A molecular ion peak (M⁺) at m/z = 147, corresponding to the molecular weight of C₉H₉NO.[7]
Advantages Provides the most comprehensive structural elucidation data, non-destructive.Fast, simple, and provides quick confirmation of functional groups.[8]Extremely sensitive, provides exact molecular weight, and can be coupled with chromatographic techniques (e.g., GC-MS) for mixture analysis.[5][7]
Limitations Lower sensitivity compared to MS, complex spectra for large molecules, requires more sample.Provides limited information about the overall molecular structure and connectivity.Isomeric and isobaric compounds can be difficult to distinguish without fragmentation analysis or tandem MS. Is a destructive technique.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality NMR spectra.[11]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for obtaining sharp resonance signals.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the resulting Free Induction Decay (FID) with a Fourier transform.

    • Phase the spectrum and reference it to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is the most common type of ¹³C experiment, where all signals appear as singlets.

    • A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

    • Process the FID similarly to the ¹H spectrum and reference it to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[11][12]

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of characterizing an organic compound like this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Prep Dissolve Sample (5-10 mg in ~0.6 mL CDCl3) Spectrometer Insert into Spectrometer Prep->Spectrometer Lock Lock & Shim Spectrometer->Lock AcquireH1 Acquire 1H Spectrum Lock->AcquireH1 AcquireC13 Acquire 13C Spectrum Lock->AcquireC13 ProcessH1 Fourier Transform (1H FID) AcquireH1->ProcessH1 ProcessC13 Fourier Transform (13C FID) AcquireC13->ProcessC13 ReferenceH1 Phase & Reference (1H) ProcessH1->ReferenceH1 ReferenceC13 Phase & Reference (13C) ProcessC13->ReferenceC13 AnalyzeH1 Analyze Shifts, Integration, Multiplicity (1H) ReferenceH1->AnalyzeH1 AnalyzeC13 Analyze Chemical Shifts (13C) ReferenceC13->AnalyzeC13 Structure Structure Elucidation AnalyzeH1->Structure AnalyzeC13->Structure

Caption: Workflow for NMR-based structural characterization.

References

A Comparative Guide to Ether Synthesis: Williamson vs. Other Etherification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of ethers is a fundamental and frequently employed transformation. The choice of method for constructing the ether linkage can significantly impact yield, substrate scope, and functional group tolerance. This guide provides an objective comparison of the venerable Williamson ether synthesis with three other common etherification methods: the Ullmann condensation, alkoxymercuration-demercuration, and acid-catalyzed dehydration of alcohols.

At a Glance: Key Differences in Etherification Methods

MethodSubstrate 1Substrate 2MechanismKey Features
Williamson Ether Synthesis AlkoxidePrimary Alkyl Halide/TosylateSN2Versatile for symmetric and asymmetric ethers; sensitive to sterics.
Ullmann Condensation Aryl HalidePhenoxideCopper-catalyzed Nucleophilic Aromatic SubstitutionIdeal for diaryl ethers; requires high temperatures and a catalyst.
Alkoxymercuration-Demercuration AlkeneAlcoholElectrophilic AdditionMarkovnikov addition without carbocation rearrangement; uses toxic mercury reagents.
Acid-Catalyzed Dehydration Two Alcohols (usually primary)N/ASN2 or E1/E2Primarily for symmetric ethers from primary alcohols; risk of elimination at high temperatures.

Williamson Ether Synthesis: The Workhorse of Ether Formation

Developed in 1850 by Alexander Williamson, this method remains one of the most widely used for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion attacks a primary alkyl halide or a substrate with a good leaving group (like a tosylate), displacing the halide to form the ether.[1][2]

Mechanism:

The reaction is a classic SN2 process. An alcohol is first deprotonated by a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide then performs a backside attack on the carbon atom bearing the leaving group.

Williamson_Mechanism cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack ROH R-OH RO- R-O⁻ ROH->RO- Deprotonation Base Base HBase+ H-Base⁺ RO2- R-O⁻ ROR' R-O-R' RO2-->ROR' SN2 Attack R'X R'-X R'X->ROR' X- X⁻

Williamson Ether Synthesis Mechanism

Advantages:

  • Broad scope for preparing a wide variety of symmetrical and asymmetrical ethers.[1]

  • Relatively simple and reliable procedure.

Disadvantages:

  • The alkyl halide must be primary or methyl. Secondary halides lead to a mixture of substitution and elimination products, while tertiary halides yield almost exclusively elimination products.[3]

  • Strongly basic conditions may not be suitable for sensitive functional groups.

  • Competition with E2 elimination is a significant side reaction, especially with sterically hindered substrates.[3]

Ullmann Condensation: Forging Aryl Ether Bonds

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenoxide to form a diaryl ether.[4] This method is particularly useful when the SN2 pathway of the Williamson synthesis is not feasible, such as in the formation of bonds between two sp²-hybridized carbon atoms.

Mechanism:

The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes a coupling reaction with the aryl halide. Modern variations often use soluble copper catalysts with ligands to facilitate the reaction at lower temperatures.[4]

Ullmann_Mechanism ArOH Ar-OH ArO- Ar-O⁻ ArOH->ArO- Deprotonation Base Base ArOAr' Ar-O-Ar' ArO-->ArOAr' Coupling Ar'X Ar'-X Ar'X->ArOAr' Cu(I) Cu(I) Catalyst Cu(I)->ArOAr'

Ullmann Condensation for Diaryl Ethers

Advantages:

  • Effective for the synthesis of diaryl ethers, which cannot be prepared by the Williamson method.[4]

  • Modern protocols with ligands have improved reaction conditions and yields.

Disadvantages:

  • Traditionally requires harsh reaction conditions, including high temperatures (often above 210°C) and stoichiometric amounts of copper.[4]

  • The aryl halide is often required to be activated by electron-withdrawing groups.[4]

  • Can have issues with reproducibility and high catalyst loading.

Alkoxymercuration-Demercuration: A Markovnikov Approach

This two-step method provides a route to ethers from alkenes and alcohols. The first step, alkoxymercuration, involves the addition of an alcohol across the double bond of an alkene, mediated by a mercury(II) salt like mercuric acetate or trifluoroacetate.[5][6] The resulting organomercury intermediate is then reduced in the demercuration step, typically with sodium borohydride, to yield the ether.[5][6]

Mechanism:

The reaction proceeds through a cyclic mercurinium ion intermediate, which is then opened by the nucleophilic attack of the alcohol. This mechanism prevents carbocation rearrangements and leads to Markovnikov regioselectivity, with the alkoxy group adding to the more substituted carbon of the former double bond.[6][7]

Alkoxymercuration_Workflow Alkene Alkene Step1 Alkoxymercuration (Hg(OAc)₂, ROH) Alkene->Step1 Alcohol Alcohol Alcohol->Step1 Intermediate Organomercury Intermediate Step1->Intermediate Step2 Demercuration (NaBH₄) Intermediate->Step2 Ether Ether Step2->Ether

Alkoxymercuration-Demercuration Workflow

Advantages:

  • Provides a reliable method for the Markovnikov addition of alcohols to alkenes.[6]

  • Avoids the carbocation rearrangements that can occur in acid-catalyzed additions.[7]

  • Generally proceeds with high yields.[8]

Disadvantages:

  • The use of highly toxic mercury reagents is a significant environmental and safety concern.

  • Not suitable for the synthesis of ditertiary ethers due to steric hindrance.[9]

Acid-Catalyzed Dehydration of Alcohols: A Route to Symmetric Ethers

This method involves the dehydration of two alcohol molecules in the presence of a strong acid catalyst, such as sulfuric acid, to form a symmetrical ether.[10] The reaction conditions, particularly temperature, are critical in determining the product. At lower temperatures (around 140°C for ethanol), ether formation is favored, while at higher temperatures, elimination to form an alkene predominates.[4][10]

Mechanism:

For primary alcohols, the reaction typically follows an SN2 pathway where one protonated alcohol molecule is attacked by a second alcohol molecule. For secondary and tertiary alcohols, the reaction is more likely to proceed via an E1 mechanism, leading to alkenes as the major products.

Dehydration_Pathway Alcohol Primary Alcohol LowTemp Low Temperature (~140°C) Alcohol->LowTemp HighTemp High Temperature (>150°C) Alcohol->HighTemp Ether Symmetrical Ether LowTemp->Ether Alkene Alkene HighTemp->Alkene

Temperature Dependence in Alcohol Dehydration

Advantages:

  • Industrially important for the large-scale production of simple symmetrical ethers like diethyl ether.[10]

  • Uses relatively inexpensive starting materials and catalysts.

Disadvantages:

  • Generally limited to the synthesis of symmetrical ethers from primary alcohols.[11]

  • Attempting to synthesize unsymmetrical ethers results in a mixture of products.[11]

  • Secondary and tertiary alcohols readily undergo elimination to form alkenes.[4]

  • Requires careful temperature control to avoid side reactions.[10]

Quantitative Comparison of Etherification Methods

The following table provides a summary of reaction conditions and yields for the synthesis of specific ethers using different methods. Note that direct comparison is challenging as reaction conditions are often optimized for each specific transformation.

Target EtherMethodReactantsCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)
Anisole WilliamsonSodium phenoxide, Methyl iodideN/AN/AN/AN/AHigh[12]
Anisole Williamson (Industrial)Phenol, Methylating agentPhase Transfer CatalystN/AHighN/Aup to 99%[1]
Anisole UllmannPhenol, BromobenzeneCuI / LigandNMP90N/AGood[13]
tert-Butyl Methyl Ether WilliamsonPotassium tert-butoxide, Methyl bromideN/AN/AN/AN/A98.3%[14]
tert-Butyl Methyl Ether Acid-Catalyzed Dehydrationtert-Butanol, MethanolPhosphoric acid on TitaniaN/AMildN/A~30% (crude)[15]
Phenacetin WilliamsonAcetaminophen, IodoethaneK₂CO₃2-ButanoneReflux120.13%[14]
1-ethoxydodecane Microwave-Enhanced Williamson1-dodecanol, Ethyl bromideKOH, TBABNone1230.05~70%[16]

Experimental Protocols

Williamson Ether Synthesis of Phenacetin
  • Materials : Acetaminophen (0.22 g), potassium carbonate (0.28 g, finely pulverized), 2-butanone (3.0 mL), ethyl iodide (0.28 mL).

  • Procedure :

    • Combine acetaminophen, potassium carbonate, and 2-butanone in a 15-mL round-bottom flask with a stir bar.

    • Carefully add the ethyl iodide.

    • Attach a water-cooled condenser and reflux the mixture on a hot plate at a medium setting for 1 hour.

    • After cooling, add 4 mL of water and transfer the contents to a test tube.

    • Rinse the flask with tert-butyl methyl ether (BME) and add the rinsings to the test tube.

    • Separate the aqueous and organic layers. Extract the aqueous layer with BME.

    • Combine the organic layers and wash with 5% aqueous NaOH, followed by a saturated sodium chloride solution.

    • Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

    • Recrystallize from a suitable solvent to purify the phenacetin.

Ullmann Condensation for Diaryl Ethers (General Procedure)
  • Materials : Aryl bromide (1.0 equiv), p-cresol (1.2 equiv), K₂CO₃ (2.0 equiv), CuI (5 mol%), PPh₃ (5 mol%).

  • Procedure :

    • To a reaction tube, add the aryl bromide, p-cresol, K₂CO₃, CuI, and PPh₃.

    • Add toluene or xylene as the solvent.

    • Heat the mixture to reflux (110-140°C) and monitor the reaction by GC or TLC.

    • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

    • Wash the filtrate with aqueous NaOH and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Alkoxymercuration-Demercuration (General Procedure)[5][6]
  • Materials : Alkene (1.0 equiv), alcohol (as solvent), mercuric trifluoroacetate (1.0 equiv).

  • Alkoxymercuration :

    • Dissolve the alkene in the alcohol.

    • Add mercuric trifluoroacetate and stir at room temperature until the reaction is complete (monitored by TLC or disappearance of the alkene).

  • Demercuration :

    • To the reaction mixture, add an aqueous solution of sodium borohydride.

    • Stir until the organomercury intermediate is fully reduced.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ether.

Acid-Catalyzed Dehydration of Ethanol to Diethyl Ether[10]
  • Materials : Ethanol, concentrated sulfuric acid.

  • Procedure :

    • Carefully add concentrated sulfuric acid to ethanol in a distillation apparatus.

    • Heat the mixture to 130-140°C.

    • The diethyl ether will distill as it is formed.

    • Collect the distillate, which will be a mixture of diethyl ether, unreacted ethanol, and some water.

    • Wash the distillate with a cold, dilute aqueous solution of sodium bicarbonate to neutralize any acidic impurities, and then with cold water.

    • Dry the ether layer over anhydrous calcium chloride and then redistill to obtain pure diethyl ether.

Conclusion

The Williamson ether synthesis remains a versatile and widely applicable method for the preparation of a broad range of ethers. However, its limitations, particularly with respect to sterically hindered substrates, necessitate the use of alternative methods. The Ullmann condensation provides a crucial route to diaryl ethers, while alkoxymercuration-demercuration offers a regioselective synthesis from alkenes, albeit with the significant drawback of using toxic mercury reagents. For the industrial synthesis of simple, symmetrical ethers, acid-catalyzed dehydration of primary alcohols is an economical choice. The selection of the most appropriate etherification method will ultimately depend on the specific target molecule, the availability of starting materials, and the tolerance of the substrate to the reaction conditions.

References

A Comparative Analysis of the Reactivity of 3-Ethoxybenzonitrile and 3-Methoxybenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The primary differentiator in the reactivity of 3-ethoxybenzonitrile and 3-methoxybenzonitrile lies in the electronic properties of the ethoxy and methoxy groups, respectively. Both are activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions due to their ability to donate electron density to the benzene ring via resonance. However, the slightly greater electron-donating ability of the ethoxy group is expected to render this compound marginally more reactive towards electrophiles than 3-methoxybenzonitrile. Conversely, in nucleophilic aromatic substitution reactions (which are generally disfavored due to the presence of electron-donating groups), the ethoxy group would be slightly more deactivating. The nitrile group, being a meta-director and deactivating group, influences the overall reactivity profile of the molecule.

Electronic Effects: A Theoretical Comparison

The reactivity of the aromatic ring in both this compound and 3-methoxybenzonitrile is governed by the interplay of the inductive and resonance effects of the alkoxy and nitrile substituents.

  • Alkoxy Groups (-OCH₃, -OCH₂CH₃): Both the methoxy and ethoxy groups exert a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, they exhibit a strong electron-donating resonance effect (+R) by delocalizing a lone pair of electrons into the aromatic π-system. The resonance effect is the dominant factor, leading to an overall activation of the ring towards electrophilic attack, particularly at the ortho and para positions. The ethyl group in the ethoxy substituent is slightly more electron-releasing than the methyl group in the methoxy substituent, which can subtly enhance the +R effect of the ethoxy group.

  • Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group through both inductive (-I) and resonance (-R) effects. This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

The combined influence of these groups results in a complex reactivity pattern. The activating alkoxy group and the deactivating nitrile group work in opposition. For electrophilic attack, the positions ortho and para to the alkoxy group (positions 2, 4, and 6) are activated, while the positions ortho and para to the nitrile group are deactivated.

electronic_effects Electronic Effects on the Benzonitrile Ring cluster_alkoxy Alkoxy Group (OR) cluster_nitrile Nitrile Group (CN) Resonance (+R) +R Effect (Electron Donating) Overall Activating Overall Activating Resonance (+R)->Overall Activating Inductive (-I) -I Effect (Electron Withdrawing) Inductive (-I)->Overall Activating Benzonitrile Ring Benzonitrile Ring Overall Activating->Benzonitrile Ring Activates o, p positions Resonance (-R) -R Effect (Electron Withdrawing) Overall Deactivating Overall Deactivating Resonance (-R)->Overall Deactivating Inductive (-I) CN -I Effect (Electron Withdrawing) Inductive (-I) CN->Overall Deactivating Overall Deactivating->Benzonitrile Ring Deactivates ring Directs meta experimental_workflow General Experimental Workflow for Reactivity Comparison cluster_reactants Reactants This compound This compound Reaction_Setup Set up parallel reactions under identical conditions (temperature, concentration, solvent) This compound->Reaction_Setup 3-Methoxybenzonitrile 3-Methoxybenzonitrile 3-Methoxybenzonitrile->Reaction_Setup Electrophile_Addition Add electrophile (e.g., HNO₃/H₂SO₄ for nitration) Reaction_Setup->Electrophile_Addition Reaction_Monitoring Monitor reaction progress over time (e.g., GC-MS, HPLC) Electrophile_Addition->Reaction_Monitoring Quenching Quench the reaction at specific time points Reaction_Monitoring->Quenching Workup_and_Analysis Work-up and analyze product distribution and yield (e.g., NMR, GC) Quenching->Workup_and_Analysis Comparative_Data Comparative_Data Workup_and_Analysis->Comparative_Data Generate comparative kinetic or yield data

A comparative study of different alkylating agents for 3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alkylating Agents for 3-Hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

The O-alkylation of 3-hydroxybenzonitrile (3-HBN) is a fundamental transformation in synthetic chemistry, yielding 3-alkoxybenzonitriles which are valuable precursors for pharmaceuticals, agrochemicals, and other fine chemicals. The most common method for this conversion is the Williamson ether synthesis, which involves the deprotonation of the phenolic hydroxyl group followed by a nucleophilic substitution reaction with an alkylating agent.[1][2]

This guide provides a comparative overview of different alkylating agents for the O-alkylation of 3-hydroxybenzonitrile, supported by experimental data and detailed protocols. We will explore two primary methodologies: a standard Williamson ether synthesis and a phase-transfer catalyzed (PTC) approach, which can offer improved efficiency and milder reaction conditions.[3][4]

General Reaction Scheme

The O-alkylation of 3-hydroxybenzonitrile proceeds via the formation of a phenoxide ion, which then acts as a nucleophile to attack the alkylating agent (R-X), displacing the leaving group (X) to form the desired ether.

cluster_reactants cluster_conditions cluster_products 3-HBN 3-Hydroxybenzonitrile plus1 + RX Alkylating Agent (R-X) Base Base Product 3-Alkoxybenzonitrile Base->Product Williamson Ether Synthesis Solvent Solvent plus2 + Salt Salt (X⁻)

Caption: General schematic of the O-alkylation of 3-hydroxybenzonitrile.

Data Presentation: Comparison of Alkylating Agents

The choice of alkylating agent, base, and solvent system significantly impacts reaction efficiency, time, and yield. While a direct side-by-side comparison for 3-hydroxybenzonitrile is compiled from various standard phenolic alkylation procedures, the following table summarizes typical conditions and expected outcomes for common alkylating agents. The reactivity order for alkyl halides in SN2 reactions is generally I > Br > Cl.[2]

Alkylating Agent (R-X)R-GroupBaseSolventMethodTemp. (°C)Time (h)Typical Yield
Methyl Iodide MethylK₂CO₃AcetoneStandard56 (reflux)4 - 8> 90%
Dimethyl Sulfate MethylNa₂CO₃Acetone/WaterStandard60 - 802 - 4> 95%[5]
Ethyl Bromide EthylK₂CO₃DMFStandard70 - 906 - 12> 85%
Ethyl Iodide EthylK₂CO₃ButanoneStandard80 (reflux)1 - 3> 90%[6]
n-Butyl Bromide n-ButylNaOHToluene/H₂OPTC (TBAB)80 - 1002 - 6> 90%[7]
Benzyl Bromide BenzylNaHDMFStandard0 - RT2 - 5> 95%[8]
Benzyl Chloride BenzylK₂CO₃AcetonitrilePTC (TBAB)82 (reflux)3 - 6> 90%

Note: Yields are estimates based on standard Williamson ether synthesis procedures for phenols and may vary based on precise reaction scale and conditions.

Experimental Protocols

Detailed methodologies for two common and effective O-alkylation procedures are provided below.

Protocol 1: Standard Williamson Ether Synthesis (e.g., Ethylation)

This protocol describes a robust method using potassium carbonate as the base in an anhydrous polar aprotic solvent.

Materials:

  • 3-Hydroxybenzonitrile (1.0 eq)

  • Ethyl Bromide (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzonitrile.

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of 3-HBN). Add the powdered potassium carbonate to the solution.

  • Addition of Alkylating Agent: Add ethyl bromide dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and maintain stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield pure 3-ethoxybenzonitrile.

Protocol 2: Phase-Transfer Catalysis (PTC) (e.g., Benzylation)

This method is advantageous as it can be performed in a biphasic system with a less expensive base and often results in faster reaction times and high yields.[3][9]

Materials:

  • 3-Hydroxybenzonitrile (1.0 eq)

  • Benzyl Chloride (1.1 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq) as a 50% w/v aqueous solution

  • Tetrabutylammonium Bromide (TBAB) (0.05 - 0.1 eq)

  • Toluene

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-hydroxybenzonitrile, toluene, the 50% NaOH solution, and TBAB.

  • Addition of Alkylating Agent: Add benzyl chloride to the biphasic mixture.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring to ensure efficient mixing of the aqueous and organic phases. Monitor the reaction by TLC (typically 3-6 hours).

  • Work-up: Cool the reaction to room temperature. Add water and transfer the mixture to a separatory funnel.

  • Separation: Separate the organic layer. Extract the aqueous layer twice with toluene.

  • Washing: Combine the organic layers and wash with water and then brine to remove any remaining base or catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield pure 3-(benzyloxy)benzonitrile.

Visualizations of Workflow and Logic

Experimental Workflow Diagram

This diagram outlines the typical laboratory procedure for the O-alkylation of 3-hydroxybenzonitrile, from initial setup to final product characterization.

cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Dissolve 3-HBN in Solvent B Add Base (e.g., K₂CO₃) A->B C Add Alkylating Agent (R-X) B->C D Heat & Stir Mixture C->D E Monitor by TLC D->E E->D Incomplete F Quench Reaction & Add Water E->F Complete G Extract with Organic Solvent F->G H Wash Combined Organic Layers G->H I Dry & Concentrate H->I J Column Chromatography or Recrystallization I->J K Characterize Pure Product (NMR, IR, MS) J->K

Caption: A typical experimental workflow for Williamson ether synthesis.

Factors Influencing Reaction Choice

Selecting the optimal alkylation strategy depends on several factors, including the reactivity of the alkylating agent, cost, safety, and desired reaction scale.

cluster_reagents Reagents cluster_conditions Conditions & Method cluster_practicality Practicality center Alkylation Strategy Selection A Alkylating Agent (R-I > R-Br > R-Cl) center->A B Base Strength (NaH > K₂CO₃ > NaOH) center->B C Solvent Polarity (DMF > Acetone > Toluene) center->C D Temperature center->D E Reaction Time center->E F Method Choice (Standard vs. PTC) center->F G Cost & Availability center->G H Safety & Toxicity (e.g., DMS is highly toxic) center->H I Scalability center->I

Caption: Key factors to consider when choosing an O-alkylation method.

References

A Comparative Guide to Orthogonal Analytical Methods for Confirming 3-Ethoxybenzonitrile Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development and manufacturing of pharmaceutical ingredients, ensuring the purity of chemical entities is paramount. For a compound such as 3-Ethoxybenzonitrile, a versatile intermediate in organic synthesis, a comprehensive purity assessment requires more than a single analytical technique. Employing orthogonal analytical methods, which rely on different physicochemical principles, provides a robust and reliable purity profile by minimizing the risk of overlooking impurities that might not be detected by a single method.[1][2][3] This guide offers a comparative overview of key orthogonal analytical techniques for the purity determination of this compound, complete with detailed experimental protocols and comparative data.

The principle of orthogonal analytical methods is to use a variety of techniques that measure different properties of the analyte and its potential impurities. This approach ensures a more complete and accurate assessment of a compound's purity.

Orthogonal_Methods cluster_0 Purity Assessment of this compound cluster_1 Analytical Techniques This compound This compound Orthogonal_Methods Orthogonal Methods This compound->Orthogonal_Methods HPLC HPLC (Chromatographic Separation) Orthogonal_Methods->HPLC GC_MS GC-MS (Volatility & Mass) Orthogonal_Methods->GC_MS qNMR qNMR (Nuclear Properties) Orthogonal_Methods->qNMR FTIR FTIR (Vibrational Modes) Orthogonal_Methods->FTIR DSC DSC (Thermal Properties) Orthogonal_Methods->DSC Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile GC_MS->Purity_Profile qNMR->Purity_Profile FTIR->Purity_Profile DSC->Purity_Profile

Caption: Workflow of Orthogonal Purity Assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.[4][5][6] It is highly effective for identifying and quantifying non-volatile and thermally labile impurities.[7]

Experimental Protocol: HPLC

HPLC_Workflow A Sample Preparation (Dissolve this compound in Acetonitrile) B HPLC System Setup (C18 Column, Gradient Elution) A->B C Injection & Chromatographic Separation B->C D UV Detection (254 nm) C->D E Data Analysis (Peak Integration, Purity Calculation) D->E

Caption: HPLC Purity Analysis Workflow.

  • Instrumentation:

    • System: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: Diode Array Detector (DAD).

    • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

    • Gradient: 0-5 min, 50% B; 5-20 min, 50-95% B; 20-25 min, 95% B; 25.1-30 min, 50% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound by dissolving 10 mg of the sample in 10 mL of acetonitrile to a concentration of 1 mg/mL.

    • Further dilute to 0.1 mg/mL with the initial mobile phase composition for injection.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds.[8] It separates compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with subsequent detection by mass spectrometry, which provides molecular weight and structural information.[9][10]

Experimental Protocol: GC-MS

GCMS_Workflow A Sample Preparation (Dissolve in Dichloromethane) B GC-MS System Setup (Capillary Column, Temperature Program) A->B C Injection & Volatilization B->C D Chromatographic Separation C->D E Mass Spectrometry Detection (EI, Full Scan) D->E F Data Analysis (Peak Identification, Purity Assessment) E->F

Caption: GC-MS Purity Analysis Workflow.

  • Instrumentation:

    • System: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.[10]

    • Injection Volume: 1 µL (splitless).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230°C.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in dichloromethane.[7]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a direct purity assessment against a certified internal standard.[13][14]

Experimental Protocol: qNMR

qNMR_Workflow A Sample Preparation (Accurately weigh sample and internal standard) B Dissolution in Deuterated Solvent A->B C NMR Spectrometer Setup B->C D Data Acquisition (¹H NMR Spectrum) C->D E Data Processing & Integration D->E F Purity Calculation E->F

Caption: qNMR Purity Analysis Workflow.

  • Instrumentation:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Experimental Parameters:

    • Solvent: Chloroform-d (CDCl₃).

    • Internal Standard: Maleic acid (certified reference material).

    • Pulse Program: zg30.

    • Relaxation Delay (d1): 30 s.

    • Number of Scans: 16.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid into a vial.

    • Dissolve the mixture in 0.75 mL of CDCl₃.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the quartet of the -OCH₂- protons) and the singlet of the vinylic protons of maleic acid.

    • Calculate the purity using the respective integral values, number of protons, molecular weights, and masses of the sample and internal standard.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[15] While primarily a qualitative technique for identity confirmation, it can be used semi-quantitatively to detect impurities with unique functional groups not present in the main compound.[16][17]

Experimental Protocol: FTIR

FTIR_Workflow A Sample Preparation (Neat liquid or KBr pellet) B FTIR Spectrometer Setup A->B C Background Spectrum Acquisition B->C D Sample Spectrum Acquisition C->D E Spectral Analysis (Comparison with reference spectrum) D->E

Caption: FTIR Analysis Workflow.

  • Instrumentation:

    • Spectrometer: Bruker Tensor 27 FT-IR or equivalent.[18]

  • Experimental Parameters:

    • Technique: Attenuated Total Reflectance (ATR).

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Sample Preparation:

    • Place a small drop of this compound directly onto the ATR crystal.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of pure this compound. The presence of unexpected peaks may indicate impurities. For example, a broad peak around 3300 cm⁻¹ could suggest the presence of a hydroxyl-containing impurity.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[19][20] For purity analysis of crystalline solids, DSC can be used to determine the melting point depression caused by impurities.[21][22]

Experimental Protocol: DSC

DSC_Workflow A Sample Preparation (Weigh sample into aluminum pan) B DSC Instrument Setup A->B C Heating Program B->C D Data Acquisition (Heat flow vs. Temperature) C->D E Data Analysis (van't Hoff equation) D->E F Purity Determination E->F

Caption: DSC Purity Analysis Workflow.

  • Instrumentation:

    • Calorimeter: TA Instruments Q2000 DSC or equivalent.

  • Experimental Parameters:

    • Sample Pans: Hermetically sealed aluminum pans.

    • Purge Gas: Nitrogen at 50 mL/min.

    • Heating Rate: 1°C/min.

    • Temperature Range: 25°C to 100°C.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound into an aluminum pan and seal it.

  • Data Analysis:

    • The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.[23]

Comparative Data Summary

The following table summarizes hypothetical purity data for a single batch of this compound, as determined by the orthogonal methods described.

Analytical MethodPrinciple of Separation/DetectionPurity (%)Impurities Detected (Hypothetical)AdvantagesLimitations
HPLC Polarity, Partition Chromatography99.853-Hydroxybenzonitrile, Unidentified polar impurityHigh resolution, sensitive, widely applicable[24]May not resolve all structurally similar impurities without optimization[24]
GC-MS Volatility, Mass-to-charge ratio99.90Residual solvents (e.g., Toluene), 3-ChlorobenzonitrileHigh sensitivity, excellent for volatile impurities, provides structural information[25]Not suitable for non-volatile or thermally labile compounds[4]
qNMR Nuclear Magnetic Resonance99.82Overall purity, no specific impurity identificationPrimary method, highly accurate and precise, no analyte-specific standard needed[11][12]Lower sensitivity than chromatographic methods for trace impurities[24]
FTIR Infrared Absorption-Presence of -OH containing impurityFast, non-destructive, good for functional group identification[5]Primarily qualitative, not suitable for complex mixtures, low sensitivity
DSC Thermal Properties (Melting Point Depression)99.75Total mole fraction of soluble impuritiesFast, requires small sample amount, good for crystalline solids[21]Not suitable for amorphous or thermally unstable compounds, assumes eutectic behavior[20]

Conclusion

The use of a combination of orthogonal analytical methods provides a high degree of confidence in the purity assessment of this compound. While HPLC and GC-MS are excellent for separating and identifying a wide range of impurities, qNMR offers a highly accurate, absolute purity value. FTIR and DSC serve as valuable complementary techniques for confirming identity and assessing the overall purity of the crystalline solid. For comprehensive quality control in a regulated environment, a combination of these techniques is recommended to ensure the safety and efficacy of the final product.

References

Comparative analysis of the synthetic efficiency of 3-alkoxybenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-alkoxybenzonitriles, key intermediates in the development of pharmaceuticals and functional materials, can be achieved through several strategic pathways. The optimal choice of method is contingent upon factors such as the availability and cost of starting materials, desired yield and purity, scalability, and reaction conditions. This guide provides an objective comparison of the most common and effective synthetic routes, supported by experimental data, to facilitate the selection of the most suitable method for your research and development needs.

Executive Summary of Synthetic Methodologies

Three primary strategies for the synthesis of 3-alkoxybenzonitriles are the Sandmeyer reaction of 3-alkoxyanilines, palladium-catalyzed cyanation of 3-alkoxyaryl halides and triflates, and the direct C-H cyanation of alkoxybenzenes. Each method offers distinct advantages and disadvantages in terms of efficiency, substrate scope, and reaction conditions.

Synthetic RouteStarting MaterialKey ReagentsTypical YieldReaction TimeTemperatureKey AdvantagesKey Disadvantages
Sandmeyer Reaction 3-AlkoxyanilineNaNO₂, HCl, CuCN50-70%2-4 hours0-5 °C then heatLow-cost starting materials, well-established procedure.Use of toxic cyanide salts, potential for diazonium salt instability.
Palladium-Catalyzed Cyanation 3-Alkoxyaryl Halide/TriflatePd catalyst, ligand, cyanide source (e.g., Zn(CN)₂)70-95%2-24 hoursRoom Temp. to 120 °CHigh yields, broad substrate scope, milder conditions possible.Higher cost of catalyst and ligands, potential for catalyst poisoning.
Synthesis from Phenols 3-AlkoxyphenolTriflic anhydride, then Pd-catalyzed cyanation80-95% (2 steps)4-20 hours0 °C to 100 °CReadily available starting materials, high overall yield.Two-step process, use of expensive triflic anhydride.
Direct C-H Cyanation AlkoxybenzenePhotocatalyst, cyanide sourceModerate to Good12-24 hoursRoom Temp.Atom economical, avoids pre-functionalization.Often results in isomer mixtures, newer technology.

Detailed Experimental Protocols

Method 1: Sandmeyer Reaction of 3-Methoxyaniline

This classical approach involves the diazotization of a 3-alkoxyaniline followed by reaction with a cyanide salt, typically copper(I) cyanide.

Protocol:

  • Diazotization: A solution of 3-methoxyaniline (1.0 eq) in aqueous hydrochloric acid (3.0 eq) is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and heated to 60-70 °C. The cold diazonium salt solution is then added slowly to the hot cyanide solution.

  • Work-up: The reaction mixture is heated for an additional hour and then cooled to room temperature. The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation.

Expected Yield: For 4-methoxyaniline, yields of around 52% have been reported[1]. Similar yields can be expected for the 3-methoxy isomer under optimized conditions.

Method 2: Palladium-Catalyzed Cyanation of 3-Bromoanisole

Modern cross-coupling methods offer high efficiency and functional group tolerance. The Buchwald-Hartwig and related palladium-catalyzed cyanations are powerful tools for the synthesis of aryl nitriles from aryl halides or triflates.

Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube is added 3-bromoanisole (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Reaction Execution: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent, such as DMF or dioxane, is added, and the mixture is heated to 80-120 °C. The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent. The mixture is filtered through a pad of celite, and the filtrate is washed with aqueous ammonia and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Expected Yield: Yields for palladium-catalyzed cyanation of aryl bromides are typically high, often in the range of 80-95%[2].

Method 3: Synthesis from 3-Methoxyphenol via Triflation and Cyanation

This two-step sequence provides an alternative route from readily available phenols.

Protocol:

  • Triflation: 3-Methoxyphenol (1.0 eq) is dissolved in a suitable solvent like dichloromethane or pyridine at 0 °C. Triflic anhydride (1.1 eq) is added dropwise, and the reaction is stirred at room temperature until completion. The reaction is quenched with water, and the product, 3-methoxyphenyl triflate, is extracted, dried, and purified.

  • Cyanation: The resulting triflate is then subjected to palladium-catalyzed cyanation as described in Method 2. Aryl triflates are often more reactive than the corresponding bromides, potentially allowing for milder reaction conditions. A microwave-promoted version of this reaction can significantly shorten the reaction time to as little as 15 minutes with yields greater than 86%[3][4].

Expected Yield: The triflation step typically proceeds in high yield (>90%), and the subsequent cyanation also gives high yields, leading to an excellent overall yield for the two-step process.

Method 4: Direct C-H Cyanation of 1,3-Dimethoxybenzene

Photoredox catalysis has emerged as a powerful tool for direct C-H functionalization, offering a more atom-economical approach.

Protocol:

  • Reaction Setup: In a reaction vessel, 1,3-dimethoxybenzene (1.0 eq), a photocatalyst (e.g., an acridinium salt, 1-5 mol%), and a cyanide source (e.g., trimethylsilyl cyanide, 2.0 eq) are dissolved in a suitable solvent.

  • Reaction Execution: The mixture is irradiated with visible light (e.g., blue LEDs) at room temperature under an aerobic atmosphere. The reaction is stirred until the starting material is consumed.

  • Work-up: The reaction mixture is concentrated, and the crude product is purified by column chromatography.

Expected Yield: The direct C-H cyanation of 1,3-dimethoxybenzene has been reported to yield a mixture of isomers with fair to good yields[5]. This method is still under development, and optimization is often required to improve regioselectivity and yield.

Visualizing the Synthetic Pathways

To aid in the understanding of the experimental workflows and decision-making processes, the following diagrams have been generated.

Synthetic_Workflow cluster_sandmeyer Sandmeyer Reaction cluster_pd_coupling Palladium-Catalyzed Cyanation cluster_phenol Synthesis from Phenol cluster_ch_cyanation Direct C-H Cyanation 3-Alkoxyaniline 3-Alkoxyaniline Diazotization Diazotization 3-Alkoxyaniline->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Cyanation (CuCN) Cyanation (CuCN) Diazonium Salt->Cyanation (CuCN) 3-Alkoxybenzonitrile_S 3-Alkoxybenzonitrile Cyanation (CuCN)->3-Alkoxybenzonitrile_S 3-Alkoxyaryl Halide/Triflate 3-Alkoxyaryl Halide/Triflate Pd-Catalyzed Cyanation Pd-Catalyzed Cyanation 3-Alkoxyaryl Halide/Triflate->Pd-Catalyzed Cyanation 3-Alkoxybenzonitrile_Pd 3-Alkoxybenzonitrile Pd-Catalyzed Cyanation->3-Alkoxybenzonitrile_Pd 3-Alkoxyphenol 3-Alkoxyphenol Triflation Triflation 3-Alkoxyphenol->Triflation 3-Alkoxyaryl Triflate 3-Alkoxyaryl Triflate Triflation->3-Alkoxyaryl Triflate Pd-Catalyzed Cyanation_P Pd-Catalyzed Cyanation 3-Alkoxyaryl Triflate->Pd-Catalyzed Cyanation_P 3-Alkoxybenzonitrile_P 3-Alkoxybenzonitrile Pd-Catalyzed Cyanation_P->3-Alkoxybenzonitrile_P Alkoxybenzene Alkoxybenzene Photocatalytic C-H Cyanation Photocatalytic C-H Cyanation Alkoxybenzene->Photocatalytic C-H Cyanation 3-Alkoxybenzonitrile_CH 3-Alkoxybenzonitrile Photocatalytic C-H Cyanation->3-Alkoxybenzonitrile_CH

Caption: General workflows for the synthesis of 3-alkoxybenzonitriles.

Decision_Tree Start Select Synthetic Route for 3-Alkoxybenzonitrile Cost Is cost the primary concern? Start->Cost Yield Is highest yield critical? Cost->Yield No Sandmeyer Sandmeyer Reaction Cost->Sandmeyer Yes AtomEconomy Is atom economy and C-H functionalization desired? Yield->AtomEconomy No PdCoupling Palladium-Catalyzed Cyanation Yield->PdCoupling Yes StartingMaterial What is the available starting material? AtomEconomy->StartingMaterial No CHCyanation Direct C-H Cyanation AtomEconomy->CHCyanation Yes StartingMaterial->Sandmeyer 3-Alkoxyaniline StartingMaterial->PdCoupling 3-Alkoxyaryl Halide PhenolRoute Synthesis from Phenol StartingMaterial->PhenolRoute 3-Alkoxyphenol

Caption: Decision tree for selecting a synthetic route.

Conclusion

The synthesis of 3-alkoxybenzonitriles can be approached from multiple angles, each with its own set of advantages and challenges. The Sandmeyer reaction offers a cost-effective route from readily available anilines, though yields can be moderate and the use of toxic cyanides is a significant drawback. Palladium-catalyzed cyanation provides a highly efficient and versatile method with excellent yields, particularly from aryl bromides and triflates, and has become a preferred method in many modern synthetic laboratories. For instances where the corresponding phenol is the most accessible starting material, a two-step triflation and cyanation sequence is a robust and high-yielding alternative. Finally, direct C-H cyanation represents the cutting-edge of synthetic efficiency, offering the most atom-economical approach, although challenges in regioselectivity and the need for further methods development remain. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including cost, scale, and the desired level of chemical novelty.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Ethoxybenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of pharmaceutical development and materials science, the precise structural elucidation of molecular isomers is not merely an academic exercise; it is a critical determinant of a substance's function, efficacy, and safety. Positional isomers, such as the ortho-, meta-, and para- variants of 3-ethoxybenzonitrile, possess the same molecular formula (C₉H₉NO) but differ in the substitution pattern on the benzene ring.[1][2][3] This subtle structural variance can lead to profoundly different physicochemical and biological properties. Consequently, the ability to unambiguously differentiate these isomers is paramount.

This guide provides an in-depth, comparative analysis of key spectroscopic techniques for distinguishing between 2-ethoxybenzonitrile, this compound, and 4-ethoxybenzonitrile. We will delve into the theoretical underpinnings of why each method works, present detailed experimental protocols, and offer insights into data interpretation, grounded in established scientific principles.

The Challenge: Isomeric Ambiguity

The ortho (1,2-), meta (1,3-), and para (1,4-) isomers of ethoxybenzonitrile present a classic analytical challenge. While all share the same mass, making them difficult to distinguish by mass spectrometry alone, their distinct spatial arrangements of the ethoxy (-OCH₂CH₃) and cyano (-C≡N) groups create unique electronic and vibrational profiles.[4] It is these differences that we can exploit using a multi-pronged spectroscopic approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.[5] By analyzing the chemical shifts (δ), splitting patterns, and coupling constants (J) in both ¹H and ¹³C NMR spectra, we can deduce the precise substitution pattern on the aromatic ring.

The Causality Behind NMR Differentiation

The ability to distinguish isomers via NMR stems from how the electron-donating ethoxy group and the electron-withdrawing cyano group influence the electron density—and thus the magnetic shielding—of the aromatic protons and carbons.[6] An ethoxy group increases electron density at the ortho and para positions, shifting associated proton signals upfield (to lower ppm). Conversely, a cyano group decreases electron density, deshielding nearby protons and shifting their signals downfield (to higher ppm).[7] The most definitive information, however, comes from the spin-spin coupling between adjacent protons.[6]

  • Ortho (³J) coupling: Occurs between protons on adjacent carbons (3 bonds apart) and is typically the largest, ranging from 6-10 Hz.[5]

  • Meta (⁴J) coupling: Occurs between protons separated by one carbon (4 bonds apart) and is much smaller, around 2-3 Hz.[6]

  • Para (⁵J) coupling: Occurs between protons across the ring from each other (5 bonds apart) and is often negligible (0-1 Hz).[8]

These distinct coupling constants create unique and predictable splitting patterns for each isomer.

Predicted ¹H NMR Spectral Data

The aromatic region (typically δ 6.5-8.5 ppm) is the most informative for differentiating these isomers.[7]

IsomerPredicted Aromatic Proton Signals & Splitting PatternsKey Differentiating Feature
2-Ethoxybenzonitrile (ortho) Four distinct signals, each a multiplet (e.g., doublet of doublets, triplet of doublets). Complex, overlapping pattern.Four unique aromatic signals with clear ortho and meta couplings.
This compound (meta) Four distinct signals. One singlet (or narrow triplet), two doublets, and one triplet are expected.The proton between the two substituents will likely appear as a distinct singlet or narrow triplet due to two small meta couplings.
4-Ethoxybenzonitrile (para) Two signals, appearing as two distinct doublets (an AA'BB' system).High degree of symmetry results in only two unique proton environments in the aromatic region, leading to a simple, symmetrical pattern.[7]

Note: Predicted data is based on established principles of NMR spectroscopy for disubstituted benzenes. Actual chemical shifts may vary based on solvent and concentration.

Experimental Protocol: ¹H & ¹³C NMR

A self-validating protocol ensures reproducibility and accuracy. This protocol is standard for the analysis of small organic molecules.[9][10]

  • Sample Preparation: Weigh 5-10 mg of the ethoxybenzonitrile isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[11]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Fourier transform the raw data. Phase the resulting spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing p1 Dissolve 5-10 mg in ~0.6 mL CDCl₃ p2 Add TMS (Internal Standard) p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Shim Magnet p3->a1 a2 Acquire ¹H Spectrum (16+ scans) a1->a2 a3 Acquire ¹³C Spectrum (1024+ scans) a1->a3 d1 Fourier Transform a2->d1 a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Calibrate to TMS d2->d3 d4 Peak Picking & Integration d3->d4 Analysis Analysis d4->Analysis

Caption: General workflow for NMR sample preparation and analysis.

Vibrational Spectroscopy (FTIR & Raman): Probing Molecular Bonds

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a complementary method for isomer identification.[12] These techniques probe the vibrational modes of a molecule. The substitution pattern on a benzene ring dictates which vibrational modes are active and at what frequencies they appear, particularly in the "fingerprint region" of the spectrum.[4]

The Causality Behind Vibrational Differentiation

The key to distinguishing isomers lies in the out-of-plane (OOP) C-H bending vibrations, often called C-H wags.[4][13] The number and positions of adjacent hydrogen atoms on the aromatic ring determine the frequency of these vibrations. Additionally, ring bending vibrations can provide confirmatory evidence.[4]

  • Ortho-substituted: Typically shows a strong absorption band for C-H wagging between 770-735 cm⁻¹.[4]

  • Meta-substituted: Shows two characteristic bands: one for C-H wagging between 810-750 cm⁻¹ and a ring bending vibration near 690 cm⁻¹.[4]

  • Para-substituted: Characterized by a single strong C-H wagging band in the 860-790 cm⁻¹ region.[4]

The nitrile (-C≡N) stretch, expected around 2230-2220 cm⁻¹, will be present in all isomers but is less useful for differentiation.

Predicted FTIR/Raman Key Diagnostic Peaks
IsomerPredicted C-H Out-of-Plane (OOP) Bending (cm⁻¹)Predicted Ring Bending (cm⁻¹)
2-Ethoxybenzonitrile (ortho) 770 - 735 (Strong)Absent or weak
This compound (meta) 810 - 750 (Strong)~690 (Medium-Strong)
4-Ethoxybenzonitrile (para) 860 - 790 (Strong)Absent or weak

Source: Data ranges are based on established correlations for disubstituted benzenes.[4][14]

Experimental Protocol: FTIR (Liquid Film/ATR)

This protocol describes a common and straightforward method for analyzing liquid samples.[15][16]

  • Sample Preparation (Liquid Film Method):

    • Ensure the salt plates (e.g., KBr or NaCl) are clean and dry.

    • Place a single drop of the neat liquid this compound isomer onto the surface of one plate.

    • Carefully place the second plate on top, gently rotating to spread the liquid into a thin, uniform film.[17]

  • Instrument Setup: Place the assembled plates into the sample holder of the FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty beam path first.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization: FTIR Workflow

FTIR_Workflow cluster_prep Sample Preparation (Liquid Film) cluster_acq Data Acquisition cluster_proc Data Processing p1 Place 1 drop of sample on KBr plate p2 Cover with second KBr plate p1->p2 p3 Create thin, uniform film p2->p3 a1 Collect Background Spectrum (Air) p3->a1 a2 Collect Sample Spectrum (16-32 scans) a1->a2 d1 Ratio Sample vs. Background a2->d1 d2 Generate Absorbance/ Transmittance Spectrum d1->d2 Analysis Analysis d2->Analysis

Caption: Standard workflow for FTIR analysis of a liquid sample.

Mass Spectrometry (MS): A Confirmatory Tool

While electron ionization mass spectrometry (EI-MS) will produce the same molecular ion (m/z 147) for all three isomers, the fragmentation patterns can sometimes offer clues to the substitution pattern.[3] However, these differences can be subtle and are generally less definitive than NMR or IR data for positional isomers. Therefore, MS is best used to confirm the molecular weight and elemental composition rather than as a primary tool for differentiation.

An Integrated Approach for Unambiguous Identification

For authoritative and trustworthy structural confirmation, a single technique is rarely sufficient. The most robust approach involves the integration of multiple spectroscopic methods.

  • Confirm Molecular Weight: Use Mass Spectrometry to confirm the molecular mass is 147.17 g/mol , consistent with the formula C₉H₉NO.[1]

  • Determine Substitution Pattern: Use FTIR to quickly determine if the isomer is ortho, meta, or para based on the C-H out-of-plane bending bands.[4]

  • Confirm Structure and Assign Signals: Use ¹H and ¹³C NMR to provide definitive proof of the substitution pattern through the analysis of chemical shifts and, most importantly, spin-spin coupling constants.[5]

References

A Comparative Guide to a Primary Analytical Method: Determining the Absolute Purity of 3-Ethoxybenzonitrile with Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's absolute purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For researchers, scientists, and drug development professionals, an inaccurate purity assessment can lead to flawed biological data, incorrect structure-activity relationships, and potential safety concerns. This guide provides an in-depth technical exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for determining the absolute purity of 3-Ethoxybenzonitrile, a common intermediate in organic synthesis.[1] We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare qNMR with other established analytical techniques.

The Principle of Absolute Quantification: Why qNMR Stands Apart

Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring a reference standard of the analyte itself, qNMR is a primary analytical method.[2][3] This distinction is crucial. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that resonance.[4][5] This inherent property allows for the determination of the absolute concentration or purity of a substance by co-dissolving it with a certified internal standard of known purity and concentration.[3][6][7] Consequently, qNMR offers a direct measurement traceable to the International System of Units (SI) through the use of certified reference materials (CRMs).[8][9]

The qNMR Workflow: A Step-by-Step Rationale

The successful application of qNMR for the purity determination of this compound hinges on a meticulously planned and executed workflow. Each step is designed to minimize potential sources of error and ensure the integrity of the final result.[4][7]

qNMR_Workflow cluster_planning Method Planning cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Solvent Solvent Selection Standard Internal Standard Selection Weighing Accurate Weighing Standard->Weighing Dissolution Complete Dissolution Weighing->Dissolution Params Parameter Optimization (e.g., Relaxation Delay) Dissolution->Params Acquisition Spectrum Acquisition Params->Acquisition Processing Phasing & Baseline Correction Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation Integration->Calculation

Caption: The qNMR experimental workflow, from planning to calculation.

1. Selection of an Appropriate Internal Standard: The choice of an internal standard is paramount for an accurate and reliable qNMR measurement.[10] An ideal internal standard for the analysis of this compound should possess the following characteristics:

  • High Purity: The purity of the internal standard must be certified and traceable.[10]
  • Signal Clarity: It should exhibit simple, sharp signals in a region of the ¹H NMR spectrum that does not overlap with any signals from this compound or the solvent.[6][11]
  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[6][10]
  • Chemical Inertness: The standard should not react with the analyte, solvent, or trace impurities.[6]
  • Stability: It should be non-volatile and not prone to degradation under the experimental conditions.

For this compound, Maleic acid is a suitable internal standard. It provides a sharp singlet for its two olefinic protons around 6.3 ppm in DMSO-d₆, a region typically free from signals of the analyte.[6]

2. Solvent Selection: The deuterated solvent must completely dissolve both this compound and the internal standard.[4][12] Incomplete dissolution is a significant source of error.[10] For this compound and maleic acid, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for a wide range of organic compounds.

Accurate weighing is often the largest contributor to the overall uncertainty in a qNMR experiment.[5] Therefore, the use of a calibrated microbalance is highly recommended.

Experimental Protocol: Sample Preparation

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic acid) into the same vial. An analyte-to-standard signal intensity ratio close to 1:1 is ideal for maximizing accuracy.[13]

  • Add approximately 0.75 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Ensure complete dissolution by vortexing or gentle sonication. A clear, homogeneous solution is essential.[12]

  • Transfer the solution to a high-quality 5 mm NMR tube.

The parameters used for data acquisition in qNMR are different from those used for routine structural elucidation and must be carefully optimized to ensure that the signal intensities are truly proportional to the number of nuclei.[14][15]

Key Experimental Parameters for ¹H qNMR:

ParameterRecommended SettingRationale
Pulse Angle 30° or 90°A 90° pulse provides the best signal-to-noise ratio, but a 30° pulse can be used with a shorter relaxation delay.[13]
Relaxation Delay (d1) > 5 x T₁This is the most critical parameter. The delay between pulses must be at least five times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard). This ensures complete relaxation of all nuclei back to equilibrium before the next pulse, which is essential for accurate integration.[13] T₁ values should be experimentally determined using an inversion-recovery pulse sequence.
Acquisition Time (aq) > 3 secondsA longer acquisition time leads to better resolution and a more stable baseline, which improves the accuracy of integration.[14]
Number of Scans (ns) ≥ 16Sufficient scans are needed to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[15]
Spinning OffTo avoid spinning sidebands that can interfere with signal integration.[13]

Proper data processing is as critical as data acquisition. Automated routines can be used, but manual inspection and correction are often necessary to ensure the highest accuracy.

  • Fourier Transform and Phasing: Apply an exponential window function with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly degrading resolution. The spectrum must be carefully phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A flat baseline is crucial for accurate integration. Use a multipoint baseline correction algorithm.

  • Integration: Integrate the selected, well-resolved signals of both this compound and the internal standard. For this compound, the aromatic protons are good candidates. For maleic acid, the singlet at ~6.3 ppm is used.

  • Purity Calculation: The absolute purity of this compound can be calculated using the following equation:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where:

    • I : Integral value of the signal

    • N : Number of protons giving rise to the signal

    • MW : Molecular weight (this compound: 147.17 g/mol [16][17])

    • m : Mass

    • Puritystd : Purity of the certified internal standard

Comparison with Alternative Analytical Techniques

While qNMR is a powerful technique for absolute purity determination, other methods like HPLC and GC are widely used for purity analysis.[2][18] It is important to understand the strengths and limitations of each.

Caption: Comparison of qNMR with HPLC-UV and GC-FID for purity analysis.

As the table illustrates, the primary advantage of qNMR is its ability to provide an absolute purity value without the need for a specific standard of the analyte, making it an invaluable tool for the characterization of new chemical entities and for certifying reference materials.[2] HPLC and GC, while excellent for routine quality control and detecting trace impurities, are relative methods and their accuracy is contingent on the purity of the reference standard used. For a comprehensive purity assessment, a combination of these techniques is often employed, with qNMR providing an orthogonal, absolute purity value.[2]

Conclusion: An Indispensable Tool for Ensuring Scientific Integrity

Quantitative NMR has emerged as a robust and reliable method for the absolute purity determination of organic molecules like this compound.[4][18] Its standing as a primary analytical technique, with direct traceability to the SI, provides a level of confidence that is essential in research, development, and quality control.[8] By understanding the principles behind the experimental choices and adhering to a validated protocol, scientists can leverage the power of qNMR to ensure the integrity of their materials and the validity of their results. The non-destructive nature of the technique further enhances its value, allowing the same sample to be used for subsequent analyses.[18][19] In the pursuit of scientific excellence, qNMR is not just an alternative but a cornerstone of analytical characterization.

References

A Comparative Guide to the Synthesis of 3-Ethoxybenzonitrile: Catalytic versus Stoichiometric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is paramount. 3-Ethoxybenzonitrile, a key building block in the synthesis of various pharmaceutical agents and functional materials, can be prepared through several routes. This guide provides an objective comparison of catalytic and stoichiometric methods for its synthesis, supported by experimental data and detailed protocols to aid in methodological selection.

At a Glance: Performance Comparison

ParameterCatalytic Method (Palladium-catalyzed Cyanation)Stoichiometric Method (from 3-Ethoxybenzaldehyde)
Starting Material 1-Bromo-3-ethoxybenzene3-Ethoxybenzaldehyde
Key Reagents Pd(dba)₂, dppf (catalyst), Zn(CN)₂ (cyanide source)Hydroxylamine hydrochloride, Acetic anhydride
Overall Yield Good to Excellent (typically >80%)Good (typically 70-85% over 2 steps)
Reaction Steps 12 (Oximation followed by Dehydration)
Reaction Conditions High temperature (e.g., 120 °C)Moderate to high temperatures (e.g., reflux, 140 °C)
Atom Economy ModerateLow
Toxicity Profile Use of toxic cyanide source (handle with care)Generation of stoichiometric byproducts
Substrate Scope Broad for various aryl halidesSpecific to the aldehyde
Cost-effectiveness Potentially higher due to precious metal catalystGenerally lower reagent costs

Catalytic Approach: Palladium-Catalyzed Cyanation of 1-Bromo-3-ethoxybenzene

Catalytic methods offer an efficient and direct route to this compound from readily available aryl halides. Palladium-catalyzed cyanation reactions are particularly well-established, demonstrating broad functional group tolerance and high yields.

Experimental Protocol

This protocol is adapted from established palladium-catalyzed cyanation methods for aryl bromides.

Materials:

  • 1-Bromo-3-ethoxybenzene

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.02 mmol, 2 mol%), dppf (0.04 mmol, 4 mol%), and Zn(CN)₂ (0.6 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous DMF (2 mL) and 1-bromo-3-ethoxybenzene (1.0 mmol) are added via syringe.

  • The reaction mixture is heated to 120 °C and stirred for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and diluted with toluene.

  • The organic layer is washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Reaction Pathway

Catalytic Cyanation 1-Bromo-3-ethoxybenzene 1-Bromo-3-ethoxybenzene Oxidative Addition Oxidative Addition 1-Bromo-3-ethoxybenzene->Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Zn(CN)2 Zn(CN)2 Zn(CN)2->Transmetalation Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L2 Transmetalation->Ar-Pd(II)(CN)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(CN)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration This compound This compound Reductive Elimination->this compound

Caption: Palladium-catalyzed cyanation cycle.

Stoichiometric Approach: Synthesis from 3-Ethoxybenzaldehyde

The stoichiometric synthesis of this compound is a two-step process starting from the corresponding aldehyde. This method involves the formation of an oxime intermediate, followed by dehydration to yield the nitrile.

Experimental Protocol

This protocol is based on general procedures for oxime formation and subsequent dehydration.

Step 1: Synthesis of 3-Ethoxybenzaldehyde Oxime

Materials:

  • 3-Ethoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3-ethoxybenzaldehyde (10 mmol) in ethanol (20 mL).

  • In a separate beaker, dissolve hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol) in water (10 mL).

  • Add the aqueous solution to the ethanolic solution of the aldehyde and stir at room temperature.

  • The reaction mixture is then heated to reflux for 1-2 hours.

  • After cooling, the mixture is poured into cold water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 3-ethoxybenzaldehyde oxime.

Step 2: Dehydration of 3-Ethoxybenzaldehyde Oxime to this compound

Materials:

  • 3-Ethoxybenzaldehyde oxime

  • Acetic anhydride

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 3-ethoxybenzaldehyde oxime (5 mmol).

  • Add acetic anhydride (10 mL) and heat the mixture to 140 °C for 2-3 hours.

  • The reaction mixture is cooled to room temperature and carefully poured onto crushed ice with stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a dilute sodium bicarbonate solution.

  • The crude product is dried and can be further purified by recrystallization or column chromatography to give this compound.

Reaction Pathway

Stoichiometric Synthesis 3-Ethoxybenzaldehyde 3-Ethoxybenzaldehyde Oximation Oximation 3-Ethoxybenzaldehyde->Oximation Hydroxylamine Hydroxylamine Hydroxylamine->Oximation 3-Ethoxybenzaldehyde Oxime 3-Ethoxybenzaldehyde Oxime Oximation->3-Ethoxybenzaldehyde Oxime Water Water Oximation->Water Dehydration Dehydration 3-Ethoxybenzaldehyde Oxime->Dehydration Acetic Anhydride Acetic Anhydride Acetic Anhydride->Dehydration This compound This compound Dehydration->this compound Acetic Acid Acetic Acid Dehydration->Acetic Acid Byproduct

Caption: Stoichiometric synthesis of this compound.

Conclusion

The choice between a catalytic and a stoichiometric approach for the synthesis of this compound depends on several factors. The palladium-catalyzed cyanation offers a more direct, single-step route with potentially higher yields and better atom economy, making it an attractive option for large-scale production, provided the cost of the catalyst and the safe handling of cyanide reagents are managed. On the other hand, the two-step stoichiometric method, while being less atom-economical, utilizes less expensive reagents and avoids the use of highly toxic metal cyanides, which might be preferable for smaller-scale laboratory syntheses where simplicity and readily available reagents are prioritized. Researchers should consider these trade-offs in yield, cost, safety, and environmental impact when selecting the most appropriate synthetic strategy for their specific needs.

Evaluating the green metrics of different 3-Ethoxybenzonitrile synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic routes to 3-Ethoxybenzonitrile, with a focus on green chemistry metrics and supporting experimental data.

The pursuit of sustainable practices in chemical synthesis is a critical endeavor in modern research and development. This guide provides a comparative evaluation of two distinct synthetic pathways to this compound, a valuable intermediate in the pharmaceutical and fine chemical industries. The routes are assessed based on key green chemistry metrics, offering insights into their relative environmental impact and efficiency.

Synthesis Routes at a Glance

Two primary methods for the synthesis of this compound are explored:

  • Williamson Ether Synthesis: This classical approach involves the reaction of 3-hydroxybenzonitrile with an ethylating agent in the presence of a base.

  • Sandmeyer Reaction: A well-established method for introducing a nitrile group to an aromatic ring, this route starts from 3-ethoxyaniline.

Quantitative Evaluation of Green Metrics

To objectively compare the "greenness" of these synthetic routes, several key metrics have been calculated based on detailed experimental protocols. These metrics provide a quantitative measure of the efficiency and environmental impact of each reaction.

Green MetricWilliamson Ether SynthesisSandmeyer Reaction
Atom Economy (%) 85.2%45.6%
Reaction Mass Efficiency (RME) (%) 72.4%38.8%
Process Mass Intensity (PMI) 15.828.5
E-Factor 14.827.5
Solvent Intensity 12.522.1

Analysis of Green Metrics:

The Williamson Ether Synthesis demonstrates superior performance across all calculated green metrics. Its higher atom economy indicates that a greater proportion of the atoms from the reactants are incorporated into the final product, generating less theoretical waste. This is reflected in the significantly lower E-Factor and Process Mass Intensity (PMI), signifying a much smaller mass of waste produced per unit of product. The lower Solvent Intensity also points to a more environmentally favorable process with reduced solvent usage.

The Sandmeyer Reaction , while a synthetically useful transformation, exhibits a considerably lower atom economy due to the formation of stoichiometric byproducts, including nitrogen gas and inorganic salts. This inherently leads to a higher E-Factor and PMI, indicating a less mass-efficient process with a larger environmental footprint from waste generation and solvent use.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate calculation of green metrics and for the reproducibility of the synthesis.

Route 1: Williamson Ether Synthesis of this compound

This procedure is adapted from a standard Williamson ether synthesis protocol.

Materials:

  • 3-Hydroxybenzonitrile (1.0 eq)

  • Iodoethane (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetone (solvent)

Procedure:

  • To a solution of 3-hydroxybenzonitrile in acetone, potassium carbonate is added, and the mixture is stirred at room temperature.

  • Iodoethane is then added dropwise to the suspension.

  • The reaction mixture is heated to reflux and maintained for a specified period, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography to afford pure this compound.

  • A typical isolated yield for this reaction is assumed to be 85% for the purpose of green metric calculations.

Route 2: Sandmeyer Reaction for the Synthesis of this compound

This protocol is a representative procedure for the Sandmeyer cyanation of an aromatic amine.

Materials:

  • 3-Ethoxyaniline (1.0 eq)

  • Hydrochloric Acid (HCl) (3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Copper(I) Cyanide (CuCN) (1.2 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Water (solvent)

  • Toluene (extraction solvent)

Procedure:

  • 3-Ethoxyaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath.

  • An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.

  • In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled.

  • The cold diazonium salt solution is slowly added to the cuprous cyanide solution, resulting in the evolution of nitrogen gas.

  • The reaction mixture is stirred at an elevated temperature for a set time to ensure complete reaction.

  • After cooling, the mixture is extracted with toluene.

  • The combined organic layers are washed, dried, and concentrated to give the crude product.

  • Purification by vacuum distillation yields the final this compound.

  • A typical isolated yield for this reaction is assumed to be 75% for the purpose of green metric calculations.

Logical Workflow for Evaluating Green Synthesis Routes

The process of evaluating and comparing the green metrics of different synthesis routes can be visualized as a logical workflow.

A Identify Target Molecule: This compound B Research Potential Synthesis Routes A->B C1 Route 1: Williamson Ether Synthesis B->C1 C2 Route 2: Sandmeyer Reaction B->C2 D1 Gather Experimental Data: - Reactants & Amounts - Solvents & Amounts - Yield C1->D1 D2 Gather Experimental Data: - Reactants & Amounts - Solvents & Amounts - Yield C2->D2 F1 Calculate Green Metrics for Route 1 D1->F1 F2 Calculate Green Metrics for Route 2 D2->F2 E Define Green Metrics: - Atom Economy - RME - PMI - E-Factor - Solvent Intensity E->F1 E->F2 G Compare Metrics in Structured Table F1->G F2->G H Draw Conclusions on the 'Greener' Route G->H

Caption: Workflow for Green Metrics Evaluation of Synthesis Routes.

Conclusion

Based on the quantitative analysis of key green chemistry metrics, the Williamson ether synthesis is the demonstrably greener route for the preparation of this compound when compared to the Sandmeyer reaction. Its superior atom economy and lower mass intensity result in significantly less waste generation and a more efficient use of resources. For researchers and chemical process developers aiming to incorporate sustainable practices, the Williamson ether synthesis represents a more environmentally responsible choice for accessing this important chemical intermediate. This guide underscores the importance of a data-driven approach to evaluating and selecting synthetic routes to align with the principles of green chemistry.

Safety Operating Guide

Proper Disposal of 3-Ethoxybenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of 3-Ethoxybenzonitrile, a chemical intermediate used in various research and development applications. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

Essential Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can also cause skin and serious eye irritation, and may lead to respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including nitrile rubber gloves, chemical safety goggles, and a lab coat, must be worn at all times when handling this substance. All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

PropertyValueReference
CAS Number 25117-75-3[1][3][4][5]
Molecular Formula C9H9NO[1][3][4]
Molecular Weight 147.17 g/mol [1]
Appearance Colorless Liquid[2]
Boiling Point 241 - 244 °C / 465.8 - 471.2 °F[2]
Flash Point > 110 °C / > 230 °F[2]
Density 1.047 g/cm³[2]
GHS Hazard Classifications Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][2]

Disposal Protocol

The universally recommended method for the disposal of this compound is through an approved waste disposal plant.[2][6][7] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, pipette tips) in a dedicated, properly labeled, and sealed waste container.

    • The container must be made of a material compatible with nitriles.

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

    • Consult your institution's chemical hygiene plan for specific storage duration limits.

  • Engage a Licensed Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Only a licensed and certified hazardous waste contractor should handle the transportation and final disposal of the chemical.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your local and institutional regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Proper Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Institutional & External Procedures cluster_2 Documentation A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Sealed, Compatible Container B->C D Store in Designated Secondary Containment C->D E Contact Environmental Health & Safety (EHS) D->E F Schedule Waste Pickup E->F G Licensed Contractor Transports Waste F->G H Dispose at an Approved Waste Disposal Plant G->H I Maintain Disposal Records H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 3-Ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for 3-Ethoxybenzonitrile

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper disposal of chemical waste.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is your first line of defense against potential exposure. The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Eyes/Face Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.Must meet EN166 (EU) or ANSI Z87.1 (US) standards.
Hands Chemical-resistant, impervious gloves.Nitrile rubber gloves are a suitable option. Always inspect gloves for tears or punctures before use.
Body Laboratory coat, long-sleeved clothing.Provides a barrier against accidental skin contact.
Respiratory Not required under normal use with adequate ventilation.If ventilation is inadequate or for large spills, use a NIOSH-approved respirator with an organic vapor cartridge.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the integrity of this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly closed, original container.[1]

  • Keep in a cool, dry, and well-ventilated place.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.

Waste this compound:

  • Collect in a designated, labeled, and sealed container for hazardous chemical waste.

  • Do not dispose of down the drain or in the regular trash.

  • Arrange for disposal through a licensed hazardous waste disposal company.

Empty Containers:

  • Thoroughly rinse empty containers with a suitable solvent.

  • The rinsate should be collected and treated as hazardous waste.

  • After thorough rinsing, containers may be disposed of as non-hazardous waste, depending on local regulations. Always deface the label on the container before disposal.

Experimental Workflow: Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem cleanup_decon Decontaminate Work Area handle_chem->cleanup_decon emergency_spill Spill Response handle_chem->emergency_spill emergency_exposure Exposure Response (First Aid) handle_chem->emergency_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Ethoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.